1H-Indazole-3-Carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSGHMXAYBBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966732 | |
| Record name | 1H-Indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5235-10-9, 89939-16-2 | |
| Record name | 1H-Indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Indazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Significance of a Versatile Heterocycle
In the landscape of medicinal chemistry and drug development, the indazole scaffold has emerged as a "privileged structure" due to its remarkable biological activities. As a bioisostere of the ubiquitous indole moiety, indazole's unique arrangement of two nitrogen atoms facilitates potent hydrogen bond donor-acceptor interactions within the active sites of proteins.[1][2] At the heart of functionalizing this critical scaffold lies 1H-Indazole-3-Carbaldehyde , a versatile chemical intermediate. Its aldehyde group serves as a highly reactive and adaptable handle, enabling a vast array of chemical transformations.[1][3]
This technical guide provides an in-depth exploration of the core properties of this compound. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis protocols, and key reactive pathways. For researchers and drug development professionals, a thorough understanding of this building block is paramount for designing novel therapeutics, particularly in the realm of kinase inhibitors, where 3-substituted indazoles have led to marketed drugs such as Axitinib and Pazopanib.[1]
Core Physicochemical and Spectroscopic Properties
The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. This compound is typically a white or pale yellow crystalline powder.[3] A summary of its key physical and chemical properties is presented below.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [3][4] |
| Molecular Weight | 146.15 g/mol | [3][4] |
| CAS Number | 5235-10-9 | [3][4] |
| Appearance | White or pale yellow crystalline powder | [3] |
| Melting Point | 131-141 °C | [1][5][6] |
| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [5][6] |
| Density | 1.368 - 1.4 g/cm³ (Predicted) | [5][6] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |
Data Presentation: Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous confirmation of the molecule's structure. The key diagnostic data are summarized below.
| Technique | Data | Source(s) |
| ¹H NMR (DMSO-d₆) | δ (ppm) ≈ 14.17 (br s, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, 1H), 7.70 (d, 1H), 7.49 (t, 1H), 7.37 (t, 1H) | [1][7] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) ≈ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | [1] |
| IR Spectroscopy (neat) | ν (cm⁻¹) ≈ 3254 (N-H stretch), 1671 (C=O aldehyde stretch), 1458, 1331, 1251, 739 | [1] |
| High-Resolution MS | [M-H]⁻ calculated for C₈H₅N₂O: 145.0390; found: 145.0402 | [1] |
The ¹H NMR spectrum clearly shows the downfield aldehyde proton (CHO) around 10.20 ppm and the broad N-H proton of the indazole ring above 14 ppm. The ¹³C NMR confirms the carbonyl carbon at approximately 187.4 ppm. The IR spectrum provides definitive evidence of the N-H and aldehyde C=O functional groups.
Synthesis of this compound: Overcoming Synthetic Hurdles
A key aspect of working with this compound is understanding its synthesis. Unlike indoles, which readily undergo formylation at the C3 position via the Vilsmeier-Haack reaction, indazoles are unreactive under these conditions.[1][8][9] This lack of reactivity necessitates alternative synthetic strategies. The most efficient and widely adopted method involves the nitrosation of indole, which proceeds through a ring-opening and re-cyclization mechanism.[1][2]
Experimental Protocol: Synthesis via Nitrosation of Indole
This protocol is an optimized procedure that utilizes a reverse addition technique. This choice is critical to the success of the reaction.
Causality Behind the Method: The primary challenge in this synthesis is the formation of dimeric byproducts, which occurs when the starting indole material, acting as a nucleophile, attacks a reactive intermediate of the main pathway.[8] By slowly adding the indole solution to the pre-formed nitrosating agent (a "reverse addition"), the concentration of the nucleophilic indole is kept low throughout the reaction, thereby suppressing this side reaction and significantly improving the yield.[8]
Step-by-Step Methodology:
-
Prepare the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (Argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath.
-
Acidification: Slowly add 2N aqueous HCl (7 equivalents) to the cooled solution. Stir the resulting mixture for 10 minutes at 0°C to form the active nitrosating species.
-
Prepare the Substrate Solution: In a separate flask, dissolve the starting indole (1 equivalent) in DMF.
-
Reverse Addition: Using a syringe pump for controlled delivery, add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a petroleum ether/EtOAc mixture) to yield pure this compound as a white solid.[1]
Visualization: Nitrosation Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C3 position is the epicenter of this compound's reactivity, making it an exceptionally valuable precursor for a variety of 3-substituted indazoles.[1] It readily participates in classic carbonyl chemistry, including condensations, olefinations, and reductive aminations.
Key Transformation: The Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10][11] For this compound, this reaction provides a direct route to introduce a carbon-carbon double bond at the 3-position, a common feature in many bioactive molecules.[1]
Principle of the Reaction: A phosphonium ylide (the Wittig reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[12]
Visualization: General Wittig Reaction Mechanism
Caption: The Wittig reaction converts the aldehyde to an alkene.
Other Important Reactions
-
Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing nitrogen-containing side chains.[13]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) provides another robust method for forming C-C bonds and building more complex molecular architectures.[1][14]
-
Heterocycle Formation: The aldehyde is a key starting point for constructing other fused or appended heterocyclic rings, such as oxazoles, thiazoles, and benzimidazoles, via cyclisation reactions.[1][15]
Applications in Drug Discovery and Beyond
The synthetic versatility of this compound directly translates to its widespread use in creating novel compounds for therapeutic and material applications.
-
Pharmaceutical Synthesis: Its primary application is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer kinase inhibitors.[3][14] The ability to easily diversify the 3-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.
-
Materials Science: It serves as a precursor in the synthesis of dyes, pigments, and advanced polymers, where the rigid, aromatic indazole core can impart desirable photophysical or material properties.[3]
-
Chemical Biology: The indazole moiety can be incorporated into fluorescent probes for biological imaging, aiding researchers in visualizing cellular pathways and disease states.[3]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial. Based on data for structurally similar aromatic aldehydes, the following precautions should be observed.
-
Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[16][17]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][18] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[17] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][5]
-
Disposal: Dispose of waste material according to official local, state, and federal regulations. Do not allow the product to enter the sewage system.[17]
Conclusion
This compound is more than just a simple heterocyclic aldehyde; it is a cornerstone building block that provides access to the medicinally significant 3-substituted indazole chemical space. Its synthesis, while requiring a more nuanced approach than that of its indole analogue, is well-established and efficient. The true value of this compound lies in the high reactivity of its aldehyde functionality, which opens the door to a multitude of synthetic transformations. For scientists engaged in drug discovery and materials science, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is essential for innovation and the development of novel, high-value molecules.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 5235-10-9 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 16. synquestlabs.com [synquestlabs.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. aksci.com [aksci.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery, Synthesis, and Significance of 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole-3-carbaldehyde core is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous therapeutic agents. This technical guide provides a comprehensive exploration of its discovery, tracing the historical milestones in indazole chemistry that paved the way for its synthesis. We delve into the intricacies of its preparation, with a particular focus on the widely employed nitrosation of indoles, providing detailed, field-proven protocols and explaining the mechanistic rationale behind these synthetic strategies. Furthermore, this guide illuminates the profound impact of this compound on drug discovery, particularly in the development of targeted cancer therapies. By examining the mechanism of action of key drugs derived from this scaffold, such as Axitinib and Pazopanib, we illustrate its role in the inhibition of critical signaling pathways, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and the downstream RAF/MEK/ERK cascade. This document is intended to be a valuable resource for researchers and scientists, offering both historical context and practical insights into the chemistry and application of this vital heterocyclic building block.
A Historical Perspective: The Genesis of the Indazole Scaffold
The story of this compound is intrinsically linked to the broader history of indazole chemistry, which dates back to the late 19th century. The pioneering work of Nobel laureate Emil Fischer in the early 1880s laid the foundation for this class of compounds. While attempting to prepare the anhydride of o-hydrazinocinnamic acid, Fischer unexpectedly isolated a novel nitrogen-containing bicyclic heterocycle, which he named "indazole".[1] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid to yield 1H-indazole.[1] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds with unique chemical properties and, as would later be discovered, significant biological activities.
Over the following decades, various synthetic methods for the indazole core were developed, often starting from precursors like isatins, phenylhydrazines, or o-toluidines.[2] However, the direct and efficient functionalization of the indazole ring, particularly at the 3-position, remained a challenge. Traditional formylation methods like the Vilsmeier-Haack and Reimer-Tiemann reactions, which are effective for electron-rich heterocycles like indoles, proved to be largely ineffective for the direct formylation of indazoles.[3][4] This limitation spurred the search for alternative synthetic routes to access 3-substituted indazoles, setting the stage for the eventual discovery of efficient methods to produce this compound.
The Advent of a Key Intermediate: Synthesis of this compound
The true value of this compound as a versatile building block became apparent with the development of reliable and scalable synthetic methods. Among these, the nitrosation of indoles has emerged as a particularly powerful and widely adopted strategy.
The Büchi Nitrosation: A Breakthrough in Synthesis
A significant breakthrough in the synthesis of this compound was reported by Büchi and coworkers in 1986.[3][5] Their method involves the treatment of indole with a nitrosating agent in a slightly acidic environment. This reaction proceeds through a fascinating ring-opening and recyclization cascade, providing direct access to the 3-formylated indazole.
The nitrosation of indole to form this compound is a multi-step process that begins with the electrophilic attack of a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the electron-rich C3 position of the indole ring. The resulting 3-nitrosoindole rapidly tautomerizes to the more stable oxime intermediate. Under the aqueous acidic conditions, water attacks the C2 position of the indole ring, triggering a ring-opening to form a transient dicarbonyl species. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the aldehyde carbonyl, followed by dehydration, yields the aromatic this compound.
References
An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole motif has emerged as a privileged scaffold, prized for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] As bioisosteres of indoles, indazoles possess a unique arrangement of two nitrogen atoms that facilitate potent hydrogen bonding within the active sites of proteins.[1][3] At the heart of synthesizing a diverse array of functionalized indazoles lies a critical intermediate: 1H-Indazole-3-Carbaldehyde.
This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal applications in drug discovery. Designed for researchers, scientists, and drug development professionals, this document provides not only procedural details but also the underlying scientific rationale to empower your research and development endeavors.
Core Properties of this compound
This compound, also known as 3-Formyl-1H-indazole, is a white or pale yellow solid at room temperature.[4] Its unique molecular architecture, featuring a reactive aldehyde group at the 3-position of the indazole ring, makes it a versatile building block in organic synthesis.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5235-10-9 | [4][6][7][8][9][10] |
| Molecular Formula | C₈H₆N₂O | [4][10] |
| Molecular Weight | 146.15 g/mol | [4][10] |
| Appearance | White or pale yellow solid | [4] |
| Melting Point | 131-132 °C | [8][10] |
| Boiling Point | 358.3±15.0 °C (Predicted) | [8][10] |
| Density | 1.368±0.06 g/cm³ (Predicted) | [8] |
| Purity | ≥ 95% (HPLC) | [4] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon) | [4][8] |
Synthesis of this compound: A Detailed Protocol
A robust and optimized method for the synthesis of this compound and its derivatives involves the nitrosation of indoles in a mildly acidic environment.[1][2] This approach is advantageous as it accommodates both electron-rich and electron-deficient indoles and minimizes the formation of side products.[1][3]
Experimental Protocol: Synthesis via Nitrosation of Indole
This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1]
Materials:
-
Indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
Deionized water
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Argon gas supply
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Preparation of the Nitrosating Agent: In a reaction flask maintained under an argon atmosphere and cooled to 0 °C, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2 N aqueous HCl (7 equivalents) to the solution. Allow the mixture to stir for 10 minutes before adding DMF.
-
Indole Solution Preparation: In a separate flask, dissolve indole (1 equivalent) in DMF.
-
Reaction Initiation: Add the indole solution to the nitrosating mixture at 0 °C.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir under argon for 6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate three times. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture as the eluent, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Slightly Acidic Environment: The use of a mildly acidic medium is crucial for the in-situ formation of the nitrosating agent from sodium nitrite, while avoiding unwanted side reactions that can occur under strongly acidic conditions.[1]
-
Reverse Addition: While not explicitly detailed in the simplified protocol above, some optimized procedures employ a reverse addition (adding the indole solution to the nitrosating agent) to maintain a low concentration of the indole and favor the desired reaction pathway over dimerization or other side reactions.[1]
-
Argon Atmosphere: The inert atmosphere prevents oxidation of the aldehyde product and other sensitive intermediates.
Visualizing the Synthesis Workflow
Caption: Optimized synthesis of this compound via nitrosation.
Applications in Drug Discovery and Development
The true value of this compound is realized in its role as a versatile intermediate for the synthesis of biologically active molecules.[4] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[1][5]
Key Therapeutic Areas:
-
Oncology: The indazole scaffold is a cornerstone in the design of kinase inhibitors.[1][5][11] Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature a 3-substituted indazole core, highlighting the clinical significance of this structural motif.[1] this compound is a key starting material for synthesizing libraries of novel kinase inhibitors.
-
Anti-inflammatory Agents: Derivatives of indazole have demonstrated potent anti-inflammatory properties, making this scaffold an area of active research for new therapeutics.[4]
-
Antimicrobial and Antiprotozoal Agents: The aldehyde group can be readily converted into hydrazones and other derivatives that have shown promising antimicrobial and antileishmanial activities.[11]
Logical Pathway to Kinase Inhibitor Synthesis
The aldehyde group of this compound can be elaborated through various synthetic routes, such as reductive amination, Wittig reactions, and Knoevenagel condensations, to introduce diverse side chains that can be tailored to target the ATP-binding site of specific kinases.[1][5][11]
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][10][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as specified.[4][8][12][13]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[12][13]
Conclusion
This compound is more than just a chemical compound; it is a critical enabler of innovation in medicinal chemistry. Its versatile reactivity and the proven therapeutic potential of its derivatives solidify its importance for any research program focused on the discovery of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5235-10-9 Cas No. | 1H-Indazole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 7. 5235-10-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]
- 9. This compound | 5235-10-9 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. aksci.com [aksci.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1H-Indazole-3-Carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary
1H-Indazole-3-Carbaldehyde is a heterocyclic aromatic aldehyde with the molecular formula C₈H₆N₂O.[1] It serves as a cornerstone synthetic intermediate, particularly in medicinal chemistry, for the construction of complex polyfunctionalized 3-substituted indazoles.[2][3] The molecule's strategic importance is underscored by its role as a key building block for several marketed kinase inhibitor drugs.[3] Structurally, it is characterized by a bicyclic system where a benzene ring is fused to a pyrazole ring. The indazole core exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[4][5] The bonding within the molecule is defined by its aromaticity and the electronic influence of the C3-carbaldehyde group, which engages in significant hydrogen bonding. This guide provides a detailed exploration of its molecular architecture, the nuances of its chemical bonding, and the spectroscopic techniques used for its definitive characterization.
Section 2: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus is a "privileged structure" in drug discovery, prized for its ability to act as a bioisostere of indole.[3] By replacing the C-H group at the 2-position of indole with a nitrogen atom, the indazole scaffold gains an additional hydrogen bond donor/acceptor site. This modification enhances its ability to form strong hydrogen bonds within the hydrophobic pockets of target proteins, a critical factor in designing potent enzyme inhibitors.[3]
The functionalization of the indazole core, especially at the C-3 position, has led to the development of several landmark drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib.[3] this compound is a premier starting material for accessing these 3-substituted derivatives because its aldehyde group is a versatile chemical handle, readily participating in reactions like Wittig, Knoevenagel, and cyclization to build further molecular complexity.[2]
Section 3: Elucidation of the Molecular Structure
Core Bicyclic Heteroaromatic System
The fundamental structure of this compound consists of a benzene ring fused to the 'd' site of a pyrazole ring.[5] This fusion creates a planar, bicyclic heteroaromatic system.
Tautomerism: A key feature of the indazole ring is annular tautomerism, existing primarily as 1H-indazole and 2H-indazole forms.[4][6] Theoretical calculations and experimental observations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-form, making it the predominant species.[5][7] In this compound, the proton resides on the nitrogen atom at position 1 of the pyrazole ring.
References
- 1. echemi.com [echemi.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Significance of 1H-Indazole-3-Carbaldehyde in Modern Chemistry
An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Properties, Synthesis, and Applications
This compound is a heterocyclic aromatic aldehyde that has emerged as a cornerstone in the field of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a privileged scaffold in drug discovery. The indazole core is recognized as a bioisostere of indole, capable of forming critical hydrogen bond interactions within the active sites of proteins, a feature extensively exploited in the design of kinase inhibitors.[1][2] The true synthetic versatility of this molecule, however, lies in the aldehyde functionality at the 3-position. This reactive group provides a gateway for a multitude of chemical transformations, enabling the construction of complex, polyfunctionalized molecules with diverse pharmacological activities.[1][3]
This guide offers a comprehensive exploration of this compound, designed for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, established synthetic protocols, characteristic reactivity, and its pivotal role as a building block for therapeutic agents.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. This compound is typically a white or pale yellow crystalline solid under standard conditions.[4]
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, predicting behavior in different environments, and confirming compound identity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [4][5] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | White or pale yellow crystalline powder/solid | [4] |
| Melting Point | 131-141 °C | [1][6][7] |
| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [6][7] |
| Density | 1.368 - 1.4 g/cm³ (Predicted) | [6][7] |
| CAS Number | 5235-10-9 | [4][5][8] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); Low solubility in water and non-polar solvents (e.g., hexane).[9][10] | [9][10] |
| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [4][6] |
Spectroscopic Characterization
Spectroscopic data is indispensable for the unambiguous identification and structural confirmation of this compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atom environment. For this compound, typically recorded in DMSO-d₆, the key signals are a singlet for the aldehyde proton (CHO) appearing significantly downfield around δ 10.20 ppm, a broad singlet for the indazole N-H proton at δ 14.17 ppm, and distinct signals for the four aromatic protons on the benzene ring.[1][11][12]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing around δ 187.4 ppm.[1][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions include a strong C=O stretching band for the aldehyde at ~1671 cm⁻¹ and an N-H stretching band around 3254 cm⁻¹.[1][12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.
PART 2: Synthesis and Chemical Reactivity
The utility of this compound stems from its accessible synthesis and the versatile reactivity of its aldehyde group.
Optimized Synthesis via Nitrosation of Indole
The most general and efficient method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indoles in a mildly acidic environment.[1][13] This reaction is mechanistically fascinating, proceeding through a multi-step pathway that involves nitrosation at the C3 position of the indole, rearrangement, and subsequent ring-closure to form the indazole system.[1] The causality behind this choice of methodology is its high efficiency for both electron-rich and electron-deficient indoles, minimizing side reactions that can plague other methods.[1]
Experimental Protocol: Synthesis from Indole [1] This protocol is a self-validating system; successful execution, confirmed by spectroscopic analysis of the product, validates the procedure.
-
Prepare Nitrosating Mixture: In a suitable flask cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF. Slowly add 2N aqueous HCl (2.7 equivalents) and stir the mixture under an inert atmosphere (e.g., Argon) for 10 minutes.
-
Prepare Indole Solution: In a separate flask, dissolve indole (1 equivalent) in DMF.
-
Reaction: Add the indole solution to the nitrosating mixture dropwise over a period of 2 hours at 0 °C using a syringe pump. This slow, reverse addition is critical to minimize side reactions.[1]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Extract the resulting mixture with ethyl acetate (EtOAc). Wash the combined organic layers with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with petroleum ether/EtOAc) to yield pure this compound.
Chemical Reactivity
The aldehyde group is the epicenter of the molecule's reactivity, serving as a versatile synthetic handle. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent acidic proton allows for condensation reactions.
-
Condensation Reactions: It readily undergoes Knoevenagel and Wittig condensations, allowing for the extension of the carbon skeleton and the formation of C=C double bonds.[1]
-
Nucleophilic Additions: The aldehyde can be reduced to the corresponding secondary alcohol, (1H-indazol-3-yl)methanol, or converted into secondary and tertiary amines via reductive amination.[1]
-
Heterocycle Formation: It is a valuable precursor for synthesizing more complex heterocyclic systems. For example, reaction with bifunctional nucleophiles can lead to the formation of fused oxazoles, thiazoles, or benzimidazoles.[1]
PART 3: Applications in Drug Discovery and Development
The indazole motif is a highly prized pharmacophore, and this compound is a premier starting material for accessing this chemical space.[2]
Key Intermediate for Kinase Inhibitors
The most prominent application of this compound is in the synthesis of protein kinase inhibitors for cancer therapy.[1][4][13] Several marketed drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®), are 3-substituted indazole derivatives.[1] The indazole core mimics the hinge-binding motif of ATP, while modifications originating from the C3-carbaldehyde position allow for the exploration of the enzyme's hydrophobic pockets to achieve potency and selectivity.[1]
Other Applications
Beyond oncology, this compound and its derivatives are utilized in various research areas:
-
Antimicrobial Agents: The scaffold has shown potential in the development of new antibacterial compounds.[11]
-
Materials Science: It serves as an intermediate in the synthesis of dyes, pigments, and advanced polymers.[4]
-
Fluorescent Probes: The indazole core possesses interesting fluorescent properties, making it a candidate for developing probes for biological imaging.[4]
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]
-
Precautions:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[6][14]
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 5235-10-9 Cas No. | 1H-Indazole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | 5235-10-9 [chemicalbook.com]
- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. synquestlabs.com [synquestlabs.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. aksci.com [aksci.com]
1H-Indazole-3-Carbaldehyde IUPAC name and synonyms
An In-Depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 5235-10-9), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its formal nomenclature, physicochemical properties, and critically, its synthetic pathways, with a focus on field-proven, high-yield protocols. The narrative emphasizes the compound's strategic importance, stemming from the indazole core's role as a privileged pharmacophore and a bioisostere of indole.[1] The guide details the reactivity of its aldehyde functional group and its application as a key intermediate in the synthesis of numerous biologically active compounds, including marketed kinase inhibitors.[1][2] Detailed experimental protocols, spectroscopic data for structural verification, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole structural motif has emerged as a cornerstone in the development of contemporary bioactive compounds, particularly in the design of protein kinase inhibitors.[3] Unlike its bioisostere, indole, the indazole ring system features two adjacent nitrogen atoms, which enhance its ability to form strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of target proteins.[1] This unique characteristic has cemented its status as a "privileged scaffold" in medicinal chemistry.
At the heart of functionalizing this scaffold is This compound . This compound is not merely a reagent but a strategic precursor for creating diverse libraries of 3-substituted indazole derivatives. The aldehyde group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations.[4] Its application has directly contributed to the discovery of potent therapeutics, including the FDA-approved tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®), underscoring its profound impact on drug development.[1]
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is fundamental for reproducible science. The standard nomenclature and key identifiers for this compound are outlined below.
-
IUPAC Name: 2H-indazole-3-carbaldehyde[5]
-
Common Name: this compound
-
Synonyms: 1H-Indazole-3-carboxaldehyde, 3-Indazolecarbaldehyde, 3-Formyl-1H-indazole[2][5][6]
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 5235-10-9 | [2][5][7] |
| Molecular Formula | C₈H₆N₂O | [2][5] |
| Molecular Weight | 146.15 g/mol | [2][5] |
| PubChem CID | 11367068 | [2][5] |
| MDL Number | MFCD04972468 | [2][8] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in reactions. The spectroscopic data serve as a benchmark for quality control and reaction monitoring.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White or pale yellow crystalline solid/powder | [2][9] |
| Melting Point | 131-132 °C or 141 °C | [1][9] |
| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [9] |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [9] |
| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [2][9] |
Spectroscopic Data for Structural Confirmation
The following data, reported for material synthesized via indole nitrosation, provide a reliable reference for structural verification.[1]
-
¹H NMR (300 MHz, DMSO-d₆): δ 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H).[1]
-
¹³C NMR (75 MHz, DMSO-d₆): δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2.[1]
-
IR (neat) : ν = 3254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 cm⁻¹.[1]
-
HRMS (ESI-) : m/z calculated for C₈H₅N₂O [M - H]⁻ 145.0390, found: 145.0402.[1]
Synthesis Protocol: Nitrosation of Indole
While several synthetic routes exist, the nitrosation of indole derivatives stands out as a highly efficient and generalizable method for producing 1H-indazole-3-carbaldehydes in high yields.[1][3] This procedure is advantageous due to its mild reaction conditions, which tolerate a wide range of functional groups on the indole starting material.[3]
Causality of the Method: The reaction proceeds via the formation of a nitrosating agent (e.g., from NaNO₂ and HCl) which attacks the electron-rich C3 position of the indole ring. A subsequent rearrangement and tautomerization cascade leads to the stable indazole-3-carbaldehyde product. The use of reverse addition (adding the indole solution to the nitrosating mixture) under slightly acidic conditions is critical to minimize side reactions and maximize yield.[1]
Detailed Experimental Protocol
This protocol is adapted from the optimized procedure reported by Bonhomme et al. in RSC Advances.[1]
-
Preparation of Nitrosating Mixture: In a flask cooled to 0 °C, prepare a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Slowly add 2 N aqueous hydrochloric acid (HCl, 7 equivalents). Maintain the mixture under an inert atmosphere (Argon or Nitrogen) for 10 minutes. Add dimethylformamide (DMF).
-
Indole Addition: Prepare a separate solution of the starting indole (1 equivalent) in DMF.
-
Reaction Execution: Add the indole solution to the nitrosating mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature. For the synthesis of the parent this compound from indole, the reaction is typically complete within 3 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, perform an aqueous workup. Extract the mixture three times with a suitable organic solvent, such as ethyl acetate (EtOAc). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., eluting with a petroleum ether/EtOAc gradient) to yield the pure this compound as a white solid.[1]
Diagram 1: Synthesis Workflow via Indole Nitrosation
Caption: Optimized synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its synthetic versatility. The aldehyde moiety is a gateway to a vast chemical space, enabling the construction of complex, polyfunctionalized molecules.
Key Transformations and Their Significance:
-
Reductive Amination: Conversion to secondary amines, a common functional group in bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes, allowing for chain extension and introduction of diverse side chains.[1][4]
-
Knoevenagel Condensation: A powerful C-C bond-forming reaction to create α,β-unsaturated systems.[1][4]
-
Cyclization Reactions: Serves as a precursor to other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles, further diversifying the molecular scaffold.[1]
This versatility makes it an indispensable intermediate for developing novel therapeutic agents targeting a range of diseases.[2][10]
Diagram 2: Synthetic Utility in Drug Discovery
Caption: Role as a key intermediate for bioactive compounds.
Safety, Handling, and Storage
As with any laboratory chemical, adherence to safety protocols is paramount. This compound is classified as an irritant and may be harmful if swallowed.[5][6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C under an inert atmosphere is recommended.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[13]
Conclusion
This compound is a compound of high strategic value in chemical research and pharmaceutical development. Its robust synthesis, well-characterized properties, and, most importantly, the versatile reactivity of its aldehyde group make it an essential building block for accessing novel 3-substituted indazoles. Its proven role in the pathway to successful therapeutics validates its continued importance, and this guide serves as a technical foundation for scientists leveraging its potential to drive future discoveries.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 5235-10-9|this compound|BLD Pharm [bldpharm.com]
- 8. 5235-10-9 Cas No. | 1H-Indazole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. This compound CAS#: 5235-10-9 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. aksci.com [aksci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
1H-Indazole-3-Carbaldehyde spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of 1H-Indazole-3-Carbaldehyde
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic characterization of this compound. As a pivotal building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, a thorough understanding of its structural data is paramount.[1][2] This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and expert interpretation.
Compound Overview: The Significance of this compound
This compound (Molecular Formula: C₈H₆N₂O, Molecular Weight: 146.15 g/mol ) is a heterocyclic aromatic aldehyde.[3] The indazole core is a well-recognized bioisostere of indole, capable of forming critical hydrogen bonds within the active sites of proteins, making it a privileged scaffold in drug design.[1][4] The aldehyde functional group at the C-3 position offers a versatile handle for synthetic transformations, enabling the construction of a diverse library of polyfunctionalized 3-substituted indazoles.[1] Accurate structural confirmation is the bedrock of any subsequent synthetic or biological investigation, which is achieved through the synergistic application of modern spectroscopic techniques.
Below is the chemical structure of this compound with atom numbering for reference in the spectral analysis sections.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5][6] Both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment, connectivity, and relative positioning of atoms.
Experimental Protocol: NMR Spectrum Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a standard methodology for this analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid the exchange of the labile N-H proton with the solvent.
-
Instrumentation: Record the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., C13CPD) to ensure each unique carbon appears as a singlet. A higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides distinct signals that can be unambiguously assigned.
Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
|---|---|---|---|---|
| NH -1 | 14.17 | br s | - | 1H |
| CH O | 10.20 | s | - | 1H |
| H -4 | 8.14 | d | 8.5 | 1H |
| H -7 | 7.70 | d | 8.5 | 1H |
| H -6 | 7.49 | dt | 7.0, 1.0 | 1H |
| H -5 | 7.37 | dt | 7.0, 1.0 | 1H |
s = singlet, d = doublet, dt = doublet of triplets, br s = broad singlet
Expertise & Causality:
-
Aldehyde Proton (10.20 ppm): The signal for the aldehyde proton is found significantly downfield, a characteristic feature due to the strong deshielding effect of the electron-withdrawing carbonyl group.[7] It appears as a singlet as there are no adjacent protons within three bonds to couple with.
-
Indazole N-H Proton (14.17 ppm): This proton is highly deshielded and appears as a broad singlet at a very low field.[1] This is due to its acidic nature and its involvement in intermolecular hydrogen bonding, which reduces electron density around the proton. The broadness is typical for protons attached to nitrogen.
-
Aromatic Protons (7.37-8.14 ppm): The protons on the benzene ring appear in the expected aromatic region.
-
The H-4 proton at 8.14 ppm is the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing nature of the aldehyde group relayed through the heterocyclic system. It appears as a doublet, coupled only to H-5.
-
The H-7 proton at 7.70 ppm appears as a doublet, coupled to H-6.
-
H-5 and H-6 protons appear as overlapping multiplets (doublet of triplets). Their coupling patterns reflect splitting by their ortho and meta neighbors, consistent with the assigned structure.[1]
-
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| C HO | 187.4 |
| C 3a | 143.4 |
| C 3 | 141.1 |
| C 7a | 127.3 |
| C 6 | 123.8 |
| C 4 | 120.7 |
| C 5 | 120.2 |
| C 7 | 111.2 |
Expertise & Causality:
-
Aldehyde Carbonyl (187.4 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.[1]
-
Heterocyclic & Aromatic Carbons (111.2-143.4 ppm): The remaining signals correspond to the six carbons of the fused benzene ring and the two carbons of the pyrazole ring. The specific assignments are based on established data for indazole systems and are consistent with the electronic effects of the nitrogen atoms and the aldehyde substituent. For instance, C7, being ortho to the electron-donating NH group, is expectedly shielded and appears at the highest field (111.2 ppm).[1]
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.[1][8] The ATR method is advantageous as it requires minimal sample preparation.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Key IR Absorption Bands for this compound [1]
| Wavenumber (ν) [cm⁻¹] | Vibration Type | Functional Group |
|---|---|---|
| 3254 | N-H Stretch | Indazole N-H |
| 1671 | C=O Stretch | Aldehyde |
| 1458 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |
| 792, 739 | C-H Bending (out-of-plane) | Aromatic |
Expertise & Causality:
-
N-H Stretching (3254 cm⁻¹): A distinct, relatively broad peak in this region is characteristic of the N-H stretching vibration of the indazole ring.[1] The broadening is indicative of hydrogen bonding.
-
C=O Stretching (1671 cm⁻¹): A strong, sharp absorption band at 1671 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching of the conjugated aldehyde group.[1] Conjugation with the indazole ring lowers the frequency from that of a typical saturated aldehyde (~1720-1740 cm⁻¹).
-
Aromatic Ring Vibrations (1458 cm⁻¹): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the fused aromatic system.
-
C-H Bending (792, 739 cm⁻¹): The strong peaks in the "fingerprint region" below 900 cm⁻¹ are associated with the out-of-plane C-H bending vibrations of the substituted benzene ring and are diagnostic of the substitution pattern.[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[1][9] ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode (ESI-) to observe the deprotonated molecule [M-H]⁻, as the acidic N-H proton is easily lost.
-
Analysis: Determine the accurate mass of the observed ion and compare it to the theoretically calculated mass for the expected molecular formula.
HRMS Data and Interpretation
The HRMS data provides definitive proof of the molecular formula.
The excellent agreement between the calculated and experimentally found mass (with a deviation of only a few parts per million) confirms the elemental composition of C₈H₆N₂O.
Proposed EI Fragmentation Pathway
While the provided data uses soft ESI, a hypothetical fragmentation pattern under harsher Electron Ionization (EI) conditions can be proposed to further understand the molecule's stability and structure.
Caption: Proposed key fragmentations of this compound under EI-MS.
Expertise & Causality:
-
Molecular Ion ([M]⁺˙, m/z 146): The initial ionization would produce the molecular ion.
-
Loss of H• ([M-H]⁺, m/z 145): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion.[10]
-
Loss of CO ([M-CO]⁺˙, m/z 118): The molecular ion can undergo decarbonylation (loss of a neutral carbon monoxide molecule), a characteristic fragmentation for aromatic aldehydes, to yield an indazole radical cation.[11][12]
-
Loss of N₂ ([C₆H₄N]⁺, m/z 90): The [M-CO]⁺˙ fragment could further lose a molecule of dinitrogen, leading to a benzyne-like fragment.
Conclusion: A Unified Structural Confirmation
The collective evidence from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of this compound.
-
HRMS establishes the precise elemental composition as C₈H₆N₂O.
-
IR Spectroscopy confirms the presence of the key functional groups: an N-H moiety, a conjugated aldehyde (C=O), and the aromatic indazole core.
-
¹H and ¹³C NMR Spectroscopy piece together the molecular puzzle, defining the exact connectivity of the carbon-hydrogen framework and confirming the substitution pattern of the indazole ring.
This comprehensive spectroscopic dataset serves as a reliable and authoritative reference for scientists working with this important synthetic intermediate, ensuring the integrity and reproducibility of their research and development efforts.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Introduction: The Role and Risks of 1H-Indazole-3-Carbaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 1H-Indazole-3-Carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a versatile heterocyclic aldehyde that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its indazole scaffold is a prized structural motif in the development of bioactive compounds, particularly kinase inhibitors for therapeutic applications, including anti-cancer and anti-inflammatory drugs.[1][3] The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures.[3]
While its synthetic utility is significant, the safe handling of this compound is paramount to protect laboratory personnel from potential hazards. This guide provides a comprehensive overview of its toxicological profile, appropriate handling protocols, emergency procedures, and storage requirements, grounded in authoritative safety data. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in a research environment.
Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[4][5]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[4][5] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[6] | |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[6] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation.[6] |
GHS classification data is aggregated from multiple sources and may vary slightly between suppliers.
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and accidental ingestion.
-
Acute Oral Toxicity : The compound is classified as harmful if swallowed.[4][5] Ingestion can lead to systemic effects, and immediate medical attention should be sought.
-
Dermal and Eye Irritation : Direct contact with the skin is known to cause irritation.[6] More severe is the risk to the eyes, where the compound can cause serious irritation.[6] The causality stems from the chemical's reactivity with biological tissues.
-
Respiratory Irritation : As a fine powder, this compound poses an inhalation risk.[7] Airborne particles can irritate the mucous membranes and upper respiratory tract.[6] This is a common hazard with powdered reagents, making dust control a critical safety measure.[7]
Comprehensive toxicological studies on this specific compound are not widely published, a common scenario for many research chemicals. Therefore, it is prudent to treat it with a high degree of caution, assuming potential for unknown long-term effects and handling it in a way that minimizes all routes of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling powdered this compound is to minimize the generation and inhalation of dust.[7]
-
Ventilation : Always handle this compound in a well-ventilated area.[8][9]
-
Chemical Fume Hood : For procedures that may generate significant amounts of dust, such as weighing or transferring large quantities, a chemical fume hood is mandatory.[7][10] The airflow of the hood contains airborne particles, preventing them from entering the laboratory environment and the user's breathing zone.[7]
-
Specialized Weighing Stations : For highly accurate weighing, where the airflow of a standard fume hood may cause fluctuations, a powder weighing station with horizontal airflow can be used to provide protection while maintaining balance stability.[7]
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are immediately accessible in the vicinity of any potential exposure.[8]
Caption: Hierarchy of controls for managing chemical exposure.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for operations with a high risk of splashing.[8]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves.[8][10] Nitrile gloves are a common choice for protection against incidental contact with solids and many solvents.[10] Always inspect gloves for tears or holes before use and wash hands after removal.[11]
-
Lab Coat : A lab coat or other protective clothing is mandatory to prevent skin contact.[10]
-
-
Respiratory Protection : In cases of inadequate ventilation or during cleanup of large spills where dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) should be used in accordance with OSHA 29 CFR 1910.134.[8]
Detailed Protocols for Safe Handling and Storage
Adherence to strict protocols is crucial for preventing accidental exposure and maintaining the integrity of the compound.
Experimental Protocol: Weighing and Handling Solid this compound
This protocol is designed to minimize dust generation and cross-contamination.
-
Preparation :
-
Weighing :
-
Use a spatula to carefully transfer the powder from the stock container to a tared weigh boat or vessel. Avoid dropping the powder from a height, which can create airborne dust.
-
If the powder has electrostatic properties, an anti-static gun can be used on the container and weigh boat.
-
Close the primary stock container immediately after dispensing the required amount.[12]
-
-
Dissolution :
-
If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Work over a spill tray when handling the liquid solution.[7]
-
-
Cleanup :
-
Carefully wipe down the spatula and any contaminated surfaces with a damp cloth (using an appropriate solvent if necessary).
-
Fold the disposable bench paper inward, enclosing any spilled powder, and place it in a sealed bag for proper waste disposal.[7]
-
Wash hands thoroughly with soap and water after the procedure is complete.[8][11]
-
Caption: Workflow for safely weighing hazardous powdered chemicals.
Storage and Incompatibility
Proper storage is essential for both safety and chemical stability.
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12][13] Some suppliers recommend refrigerated storage at 0-8 °C to ensure long-term stability.[1][14] The container should protect the compound from moisture and light.[14]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[8][13]
Emergency and First Aid Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
Table 2: First Aid for Exposure to this compound
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[13][15] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16] |
Spill and Leak Procedures
-
Evacuate : Evacuate unnecessary personnel from the immediate area.[8]
-
Ventilate : Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the powder.
-
Protect : Do not attempt to clean a spill without the appropriate PPE, including respiratory protection, gloves, and eye protection.[8]
-
Contain & Clean : Use dry cleanup methods.[9] Gently sweep or shovel the spilled material into a suitable, labeled container for disposal.[8][9] Avoid actions that generate dust.
-
Environmental Protection : Prevent the spilled material from entering drains, sewers, or public waters.[8][15]
-
Decontaminate : Once the solid is removed, decontaminate the area with a suitable solvent and wash it down.
Caption: Emergency response workflow for a chemical powder spill.
Fire and Explosion Data
-
Flammability : The compound is not considered a significant fire risk, but containers may burn.[9]
-
Suitable Extinguishing Media : Use fire-fighting measures appropriate for the surrounding environment, such as carbon dioxide (CO2), dry chemical powder, or a water spray.[13]
-
Hazardous Combustion Products : In the event of a fire, thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[13]
-
Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Regulations : Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Procedure : Do not dispose of waste in household garbage or allow it to reach the sewage system.[6] The recommended method is to use an authorized incinerator equipped with an afterburner and scrubber.[8]
Physical and Chemical Properties
Table 3: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₆N₂O[4] |
| Molecular Weight | 146.15 g/mol [5] |
| Appearance | White or pale yellow solid[1] |
| Melting Point | 131-132 °C[4] |
| Boiling Point | ~358.3 °C at 760 mmHg[4] |
| CAS Number | 5235-10-9[4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
review of 1H-Indazole-3-Carbaldehyde and its derivatives
An In-Depth Technical Guide to 1H-Indazole-3-Carbaldehyde and its Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Regarded as a bioisostere of indole, its unique electronic properties and capacity for strong hydrogen bonding interactions make it a privileged structure for designing targeted therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, a critical intermediate for accessing a diverse array of 3-substituted indazole derivatives. We will explore its synthesis, focusing on the optimized nitrosation of indoles, delve into the reactivity of the C3-aldehyde functional group, and survey the vast therapeutic applications of its derivatives, particularly as kinase inhibitors in oncology.[1][3] This document serves as a resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a survey of the biological landscape of this important class of molecules.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole, or benzopyrazole, is an aromatic heterocyclic compound consisting of a fused benzene and pyrazole ring. This scaffold is of particular interest in drug design for several reasons. It acts as a bioisostere of the natural indole nucleus, which is present in numerous biologically active compounds.[1][2] The two adjacent nitrogen atoms in the indazole ring can serve as both hydrogen bond donors and acceptors, enabling strong and specific interactions within the binding pockets of proteins, a feature extensively exploited in the design of enzyme inhibitors.[1][2]
The functionalization of the indazole ring at the C3 position has proven to be a particularly fruitful strategy, leading to the development of several marketed drugs, including the tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[1] The versatility and proven success of this scaffold underscore the importance of efficient and scalable synthetic routes to key building blocks like this compound.
Synthesis of the Core Intermediate: this compound
Direct formylation of the indazole ring at the C3 position, for instance via the Vilsmeier-Haack reaction, is generally ineffective.[2] Consequently, alternative methods are required. The most direct and widely adopted approach for synthesizing this compound and its derivatives is the acid-mediated nitrosation of the corresponding indoles.[1][3][4]
Mechanism of Nitrosative Ring Expansion
This transformation is a multi-step process that proceeds via a ring-opening and re-closure cascade. The reaction is initiated by the electrophilic attack of a nitrosating agent (derived from sodium nitrite and acid) at the electron-rich C3 position of the indole ring. This forms a nitroso-indole intermediate, which tautomerizes to an oxime. The oxime then facilitates the addition of a water molecule, triggering the opening of the pyrrole ring. Subsequent intramolecular cyclization via attack of the amino group onto the aldehyde, followed by dehydration, yields the final this compound product.[1]
An optimized procedure involves the reverse addition of the indole solution to the pre-formed nitrosating mixture. This technique maintains a low concentration of the indole relative to the nitrosating agent, which is crucial for minimizing the formation of dimeric and other side products, thereby significantly improving yields, especially for electron-rich indoles.[1][5]
Optimized Experimental Protocol for Synthesis
The following protocol is an optimized, general procedure for the nitrosation of indoles to yield 1H-indazole-3-carbaldehydes, adapted from established literature.[1][2]
Materials:
-
Substituted Indole (1.0 equiv.)
-
Sodium Nitrite (NaNO₂) (8.0 equiv.)
-
Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8.0 equiv.) in deionized water and DMF (e.g., 4 mL water and 3 mL DMF for a 1 mmol scale reaction).[2]
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., argon).
-
Slowly add the 2 N HCl solution (2.7 equiv.) to the cooled mixture. Stir for 10 minutes to generate the nitrosating agent.[2]
-
In a separate flask, dissolve the starting indole (1.0 equiv.) in DMF (e.g., 3 mL for a 1 mmol scale reaction).[2]
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is critical to prevent side reactions.[2]
-
After the addition is complete, allow the reaction to stir. The reaction time and temperature depend on the substrate; for many halogenated indoles, stirring at room temperature for several hours is sufficient.[1] Electron-deficient indoles may require heating (e.g., 80 °C for 6 hours).[1] Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.[1]
Chemical Reactivity and Derivatization
The aldehyde functionality at the C3 position is an exceptionally versatile synthetic handle, providing access to a vast chemical space of 3-substituted indazoles.[1][4] This versatility is a primary reason for its importance as a key intermediate.
Key transformations include:
-
Condensation Reactions: The aldehyde readily undergoes Knoevenagel and Wittig condensations to form C-C double bonds, providing access to α,β-unsaturated systems which are themselves valuable synthetic intermediates.[1][6]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethyl-indazoles, a common motif in bioactive molecules.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization.
-
Cyclization Reactions: The aldehyde can react with various binucleophilic reagents to construct new heterocyclic rings fused to or substituted on the indazole core, such as oxazoles, thiazoles, or benzimidazoles.[1][6]
Applications in Drug Discovery and Development
Derivatives of this compound are prevalent in modern drug discovery, demonstrating a wide spectrum of biological activities.[7]
Kinase Inhibition
The most prominent application of the indazole scaffold is in the development of protein kinase inhibitors for cancer therapy.[1][2][3] The N1 and N2 atoms of the indazole ring are perfectly positioned to mimic the hinge-binding interactions of the native ATP ligand. This bidentate hydrogen bonding is a critical anchor for achieving high-affinity and selective inhibition.
For example, in the kinase inhibitor Axitinib, the indazole core forms key hydrogen bonds with the hinge region of the VEGF receptor kinase domain. The 3-position is elaborated into a larger side chain that occupies other regions of the active site, contributing to the overall potency and selectivity of the drug.
Other Biological Activities
Beyond kinase inhibition, indazole derivatives have shown significant potential in other therapeutic areas:
-
Anticancer: Novel 6-nitroindazole derivatives have exhibited antiproliferative activity against lung carcinoma cell lines.[8] 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors, which can suppress tumor migration and invasion.[9]
-
Anti-inflammatory: Indazole derivatives have been investigated for their anti-inflammatory properties, with some compounds designed as potent inhibitors of the COX-2 enzyme.[10][11]
-
Antiparasitic: Certain nitroindazole derivatives have been evaluated for their inhibitory effects against various Leishmania species.[8]
-
Antimicrobial: Azetidinone derivatives of 6-nitroindazole have shown promising in vitro antibacterial and antifungal activities.[8]
Quantitative Data Summary
The optimized nitrosation protocol is robust and applicable to a wide range of substituted indoles. The table below summarizes reported yields for the synthesis of various this compound derivatives.
| Starting Indole Derivative | Reaction Conditions | Yield (%) | Reference |
| Indole | 3 h, Room Temp. | 99% | [1] |
| 5-Chloro-indole | 12 h, Room Temp. | 96% | [1] |
| 5-Fluoro-indole | 5 h, Room Temp. | 87% | [1] |
| 6-Fluoro-indole | 5 h, Room Temp. | 84% | [1] |
| 5-Nitro-indole | 6 h, 80 °C | Not stated | [1] |
| 6-Nitro-indole | 90 min, 20 °C | 77% | [4] |
| 5-Carboxy-indole | 2 h, 50 °C | 62% | [1] |
| 5-NHBoc-indole | Not stated | 78% | [2] |
Conclusion and Future Outlook
This compound is a cornerstone intermediate in the synthesis of biologically active molecules. The efficient and scalable synthesis via indole nitrosation has opened the door to vast libraries of derivatives that have been instrumental in advancing the field of medicinal chemistry, particularly in oncology. The aldehyde handle provides a gateway for extensive chemical exploration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will likely focus on expanding the diversity of C3-substituents to target new biological pathways, exploring novel applications in materials science and agrochemicals, and developing even more sustainable and efficient synthetic methodologies.[10] The proven track record of the indazole scaffold ensures that its derivatives will remain a central focus of research and development for years to come.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Preliminary Bioactivity Screening of 1H-Indazole-3-Carbaldehyde: A Privileged Scaffold in Drug Discovery
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including potent anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4] This technical guide provides a comprehensive framework for the preliminary bioactivity screening of 1H-Indazole-3-Carbaldehyde, a versatile intermediate for the synthesis of novel indazole derivatives.[5][6] We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and offer insights into the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this privileged heterocyclic motif.
Introduction: The Significance of the Indazole Nucleus
Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its ability to mimic the interactions of purines with biological targets.[6] The presence of two nitrogen atoms in the pyrazole ring enables strong hydrogen bonding capabilities, crucial for binding to the active sites of enzymes like kinases.[6] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) feature the indazole core, underscoring its clinical relevance in oncology.[1][7]
This compound serves as a pivotal starting material for the functionalization of the indazole ring at the 3-position.[6][8] The reactive aldehyde group allows for a wide range of chemical transformations, enabling the generation of diverse libraries of 3-substituted indazole derivatives for biological screening.[5][9] This guide outlines a strategic approach to the initial assessment of these derivatives, focusing on key areas of established indazole bioactivity.
Strategic Approach to Preliminary Screening
A logical and efficient screening cascade is essential for identifying promising lead compounds. For this compound derivatives, a tiered approach focusing on cytotoxicity, anti-inflammatory activity, and kinase inhibition is recommended.
Caption: A logical workflow for the preliminary bioactivity screening of this compound derivatives.
Synthesis of a Screening Library from this compound
The versatility of the aldehyde functional group is key to creating a diverse library of compounds for screening.[9]
General Protocol for Schiff Base Formation
This protocol provides a straightforward method to introduce a wide variety of substituents.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to induce precipitation. Collect the solid product by filtration and wash with cold solvent.
-
Purification: Recrystallize or purify the product by column chromatography if necessary.
In Vitro Bioactivity Screening Protocols
The following protocols are foundational for the preliminary assessment of novel indazole derivatives.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Caption: Workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is linked to various diseases, and many indazole derivatives have shown potent anti-inflammatory activity.[14][15] This can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Kinase Inhibition Screening
The indazole scaffold is a recognized "hinge-binding" motif for many protein kinase inhibitors.[7][16] A preliminary screen against a panel of kinases can reveal potential targets.
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in phosphorylation. This can be done using various formats, such as fluorescence-based assays or radiometric assays.
General Protocol (using a commercial kinase assay kit):
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions according to the kit manufacturer's instructions.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the kinase enzyme solution.[16]
-
Initiation: Add the substrate/ATP mixture to start the reaction.[16]
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).[16]
-
Detection: Add the detection reagent provided in the kit, which typically generates a luminescent or fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Signal Measurement: Read the signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values for active compounds.
Data Presentation and Interpretation
For preliminary screening, data should be presented in a clear and concise manner to facilitate the identification of "hits."
Table 1: Representative Bioactivity Data for Indazole Derivatives
| Compound ID | Cytotoxicity (MCF-7) IC50 (µM) | Anti-Inflammatory (NO Inhibition) IC50 (µM) | Kinase Inhibition (PAK1) IC50 (nM)[16] |
| 87b | >50 | 25.3 | 159 |
| 87c | 35.1 | 12.8 | 52 |
| 87d | 12.5 | 5.2 | 16 |
| 30l | 8.9 | 2.1 | 9.8 |
| Doxorubicin | 0.8 | N/A | N/A |
| Celecoxib | N/A | 5.1[14] | N/A |
Note: The data presented for cytotoxicity and anti-inflammatory activity are hypothetical examples for illustrative purposes. The kinase inhibition data for PAK1 is from a published study on 1H-indazole-3-carboxamides.[16]
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary bioactivity screening of compounds derived from this compound. A positive "hit" in any of these primary assays warrants further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a focused library of analogs to understand the chemical features essential for activity.
-
Mechanism of Action studies: For cytotoxic compounds, assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis can elucidate the mode of cell death. For anti-inflammatory compounds, investigating the effect on cytokine production (e.g., TNF-α, IL-1β) can provide further mechanistic insights.[14][15]
-
Target Deconvolution: For compounds with kinase inhibitory activity, profiling against a larger panel of kinases is necessary to determine selectivity.
The systematic application of these screening protocols will enable the identification of novel indazole-based lead compounds with therapeutic potential, paving the way for further preclinical development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 1H-Indazole-3-Carbaldehyde from indazole
Application Note & Protocol
Synthesis of 1H-Indazole-3-Carbaldehyde: A Guide to Synthetic Strategy and Protocol
Abstract
This compound is a cornerstone intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of numerous pharmacologically active compounds, most notably kinase inhibitors.[1][2] Its structure is a key component in several marketed drugs, including Axitinib and Pazopanib, which are used in cancer therapy.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this valuable building block. We will analyze the prevailing synthetic strategies, explaining the chemical rationale behind the preferred methodologies. A detailed, field-proven protocol for the synthesis of this compound starting from indole is provided, along with characterization data and essential safety precautions.
Introduction: The Strategic Importance of this compound
The indazole core is considered a "privileged scaffold" in drug discovery. It acts as a bioisostere of indole but possesses unique hydrogen bonding capabilities with two adjacent nitrogen atoms, which can facilitate strong interactions within the hydrophobic pockets of target proteins like kinases.[3][5] The functionalization at the 3-position is particularly crucial for modulating biological activity.[4] The aldehyde group at this position in this compound is a versatile chemical handle, enabling a wide array of subsequent transformations.[3][5] These include:
-
Reductive amination to introduce diverse amine side chains.
-
Wittig and Knoevenagel condensations to form carbon-carbon double bonds.[3][5]
-
Cyclization reactions to construct fused heterocyclic systems.[3]
Given its utility, a reliable and scalable synthesis of this compound is a critical first step in many drug discovery campaigns.
Synthetic Strategies: A Comparative Analysis
A common initial thought for synthesizing an aryl aldehyde is the direct formylation of the corresponding arene. However, in the case of the indazole system, this approach is surprisingly ineffective.
The Challenge of Direct C3-Formylation of Indazole
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction proceeds via an electrophilic chloroiminium ion, the "Vilsmeier reagent," generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9]
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring.[9][10] While effective for systems like indoles or pyrroles, the direct C3-formylation of the parent 1H-indazole ring using Vilsmeier-Haack conditions is generally reported to be inefficient or unsuccessful.[11][12] The electronic properties of the indazole ring system do not favor electrophilic substitution at the C3 position to the same extent as in an indole, necessitating a more nuanced synthetic approach.
The Preferred Route: Nitrosative Ring Transformation of Indole
The most efficient and widely adopted method for synthesizing 1H-indazole-3-carbaldehydes does not start from indazole at all, but rather from the corresponding indole.[3][5][13] This elegant transformation proceeds through a multi-step, one-pot sequence involving nitrosation, ring-opening, and subsequent ring-closure.
The key steps of the mechanism are:
-
Electrophilic Attack: A nitrosating agent, typically generated from sodium nitrite (NaNO₂) and acid, attacks the electron-rich C3 position of the indole ring.
-
Oxime Formation: This leads to the formation of a 3-nitrosoindole, which tautomerizes to a more stable oxime intermediate.
-
Ring Opening: Under the reaction conditions, the pyrrole ring of the oxime intermediate undergoes hydrolytic cleavage.
-
Recyclization: The terminal nitrogen atom of the opened intermediate then attacks the imine carbon, followed by dehydration, to form the stable 1H-indazole ring system, yielding the final aldehyde product.[3][4]
This method is robust, high-yielding, and tolerates a wide variety of substituents on the indole starting material.[3]
Caption: Overall workflow for the synthesis via nitrosation of indole.
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from peer-reviewed literature for the synthesis of this compound from indole.[3] Researchers should perform their own optimization based on specific substrates and laboratory conditions.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Indole | 117.15 | 120-72-9 | Harmful if swallowed, Skin/Eye Irritant |
| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | Oxidizer, Toxic, Environmental Hazard |
| Hydrochloric Acid (HCl, 2N aq.) | 36.46 | 7647-01-0 | Corrosive, Severe Skin/Eye Damage |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Flammable, Eye Irritant |
| Petroleum Ether | N/A | 8032-32-4 | Flammable, Aspiration Hazard |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
| Brine (Saturated NaCl) | N/A | 7647-14-5 | N/A |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | N/A |
| Silica Gel (for chromatography) | N/A | 7631-86-9 | Respiratory Irritant |
Step-by-Step Procedure
-
Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (e.g., 8 mmol, 8 eq.) in deionized water (e.g., 5 mL).
-
Slowly add 2N hydrochloric acid (e.g., 7 mmol, 7 eq.) to the stirred sodium nitrite solution at 0 °C. Maintain vigorous stirring. The mixture may develop a pale blue or yellow color.
-
Reaction Execution (Reverse Addition): In a separate flask, dissolve indole (e.g., 1 mmol, 1 eq.) in a minimal amount of a suitable solvent like DMF or prepare it as a solution for slow addition.
-
Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over 30-60 minutes. This "reverse addition" is crucial to minimize the formation of dimer byproducts.[11]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using an eluent such as petroleum ether/ethyl acetate (e.g., 8:2 v/v) to afford the pure this compound as a solid.[3]
Caption: Experimental workflow from reaction to purified product.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following data are representative.[3]
| Technique | Data |
| Appearance | White to off-white solid |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 14.17 (br s, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J=8.5 Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.49 (t, J=7.0 Hz, 1H), 7.37 (t, J=7.0 Hz, 1H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 |
| HRMS (ESI-) | m/z calculated for C₈H₅N₂O [M-H]⁻: 145.0390; Found: 145.0402 |
| Melting Point | ~141 °C |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Sodium Nitrite: A strong oxidizer and toxic if ingested. Avoid contact with combustible materials.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Phosphorus Oxychloride (POCl₃): Although not used in the recommended protocol, POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[14][15][16] Extreme caution is required if handling this reagent for other applications.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Application Note: A Detailed Protocol for the High-Yield Synthesis of 1H-Indazole-3-Carbaldehyde via Nitrosative Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1H-Indazole-3-Carbaldehyde
The indazole scaffold is a privileged structural motif in medicinal chemistry, prized for its role in the development of potent bioactive compounds, particularly as kinase inhibitors.[1][2] this compound is a crucial synthetic intermediate, providing a versatile chemical handle at the 3-position for constructing more complex, polyfunctionalized indazole derivatives.[1][2] While several synthetic routes exist, direct functionalization of the indazole ring at the C3 position, for instance, via Vilsmeier-Haack formylation, is generally inefficient.[3]
This application note provides a detailed, field-proven protocol for the synthesis of this compound through an optimized, one-pot nitrosation of indole. This method is notable for its high efficiency, operational simplicity, and its applicability to a wide range of indole derivatives.[1][4]
Core Protocol: Nitrosative Cyclization of Indole
Principle and Mechanism
The synthesis is achieved through the acid-mediated reaction of indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds through a sophisticated multi-step pathway. The process begins with the electrophilic attack of a nitrosonium ion equivalent at the electron-rich C3 position of the indole ring to form an oxime intermediate. This intermediate promotes the addition of water, triggering a ring-opening of the pyrrole moiety. The reaction concludes with a subsequent ring-closure to yield the thermodynamically stable this compound.[1][3]
A critical aspect of this protocol is the use of a "reverse addition" technique, where the indole solution is added slowly to the pre-formed nitrosating mixture. This strategy is paramount to achieving high yields as it maintains a low concentration of the indole starting material, effectively minimizing common side reactions, such as the formation of deep-red colored dimer byproducts.[1][3]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
Reagents:
-
Indole (C₈H₇N)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe pump (recommended for slow addition)
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Quantitative Data Summary
The following table outlines the reagents for a typical 3 mmol scale reaction as described in the reference literature.[1]
| Reagent | Formula | MW ( g/mol ) | Amount (mg/g) | Moles (mmol) | Equivalents | Role |
| Indole | C₈H₇N | 117.15 | 351 mg | 3.0 | 1.0 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.65 g | 24.0 | 8.0 | Nitrosating Agent |
| Hydrochloric Acid | HCl | 36.46 | 10.5 mL (2N) | 21.0 | 7.0 | Acid/Catalyst |
| DMF | C₃H₇NO | 73.09 | ~18 mL | - | - | Solvent |
Detailed Experimental Protocol
-
Preparation of the Nitrosating Mixture:
-
To a solution of sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water in a round-bottom flask, add 9 mL of DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.) to the stirred solution. Maintain the temperature at 0 °C.
-
Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
-
Reverse Addition of Indole:
-
In a separate flask, prepare a solution of indole (351 mg, 3 mmol, 1 equiv.) in 9 mL of DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours. This slow addition is critical to prevent side-product formation.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the mixture for 3 hours at room temperature. The reaction progress can be monitored by TLC (eluent: petroleum ether/EtOAc, 8:2).
-
-
Work-up and Purification:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude material should be purified by column chromatography on silica gel, eluting with a mixture of petroleum ether/EtOAc (8:2) to afford the pure product.
-
-
Product Characterization:
-
The final product, this compound, is obtained as a white solid.
-
Reported Yield: 435 mg (99%).[1]
-
Confirm identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
-
Safety Precautions
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF: A potential irritant and reproductive toxin. Use in a well-ventilated fume hood.
-
Sodium Nitrite: An oxidizing agent. Keep away from combustible materials. It is toxic if swallowed.
-
Organic Solvents (EtOAc, Petroleum Ether): Flammable. Ensure all heating elements are turned off during extraction and purification steps.
Conclusion
This application note details a highly efficient and optimized protocol for the synthesis of this compound from indole. The key to the success of this procedure is the reverse addition of the indole substrate to a pre-formed nitrosating mixture, which significantly suppresses side reactions and leads to near-quantitative yields.[1] This robust and scalable method provides reliable access to a valuable building block for applications in pharmaceutical research and drug development.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
The Versatility of 1H-Indazole-3-Carbaldehyde: A Cornerstone in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heteroaromatic system, a bioisostere of the native indole nucleus, possesses a unique arrangement of two adjacent nitrogen atoms that facilitate potent and specific hydrogen bond interactions within the active sites of proteins.[3][4] This characteristic has propelled the indazole core to the forefront of drug discovery, particularly in the design of kinase inhibitors.[2][4][5] Among the various functionalized indazoles, 1H-Indazole-3-Carbaldehyde stands out as a critical and versatile building block, offering a reactive aldehyde group at the 3-position that serves as a gateway to a diverse array of complex molecular architectures.[3][4][5][6] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound in Synthesis
The aldehyde functionality at the C3 position of the indazole ring makes this compound an exceptionally valuable intermediate for the synthesis of 3-substituted indazole derivatives.[3][4][5] This reactive handle can be readily transformed into a wide range of other functional groups and heterocyclic systems through various classical organic reactions. These include, but are not limited to, Wittig reactions, Knoevenagel condensations, the formation of Schiff bases with subsequent reduction to secondary amines, and cyclization reactions to construct fused ring systems.[1][3][4] This synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
A robust and optimized procedure for the synthesis of this compound derivatives involves the nitrosation of readily available indoles.[3][4][5] This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups on the indole precursor, making it a highly practical approach in a drug discovery setting.[3][4][5]
Application Focus 1: Kinase Inhibitors in Oncology
The indazole scaffold is a well-established core motif in the development of protein kinase inhibitors for cancer therapy.[1][2] Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor), feature a 3-substituted indazole core, underscoring the clinical significance of this pharmacophore.[2][3][4] this compound serves as a key starting material for the synthesis of novel indazole-based kinase inhibitors.
Targeting p21-activated kinase 1 (PAK1)
Aberrant activation of p21-activated kinase 1 (PAK1) is implicated in tumor progression, making it a compelling target for anticancer drug development.[7][8] Researchers have successfully utilized an indazole scaffold to develop potent and selective PAK1 inhibitors. A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as promising PAK1 inhibitors.[7][8] The synthesis of these carboxamides can be readily initiated from this compound.
A representative compound from this class, 30l , demonstrated excellent enzymatic inhibition of PAK1 with an IC50 of 9.8 nM and high selectivity against a panel of other kinases.[7][8] Furthermore, this compound significantly suppressed the migration and invasion of breast cancer cells (MDA-MB-231) by downregulating the expression of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[7][8]
Quantitative Data: Potency of a PAK1 Inhibitor
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| 30l | PAK1 | 9.8 | MDA-MB-231 | Suppressed migration and invasion |
Experimental Protocols
Protocol 1: Synthesis of this compound from Indole via Nitrosation
This protocol describes a general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from the corresponding indoles.[3][4][9]
Materials:
-
Substituted Indole (1 mmol)
-
Sodium Nitrite (NaNO2) (8 mmol)
-
Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 mmol)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C (ice bath).
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the resulting mixture for 10 minutes at 0 °C.
-
Addition of Indole: Prepare a solution of the substituted indole (1 equivalent) in DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture over a period of 2 hours at 0 °C. The slow addition is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or an elevated temperature (depending on the reactivity of the indole substrate) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to afford the pure this compound derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Low Temperature (0 °C): The nitrosation reaction is exothermic and the nitrosating species can be unstable at higher temperatures. Maintaining a low temperature controls the reaction rate and improves selectivity.
-
Slow Addition with Syringe Pump: This ensures a low concentration of the indole in the reaction mixture at any given time, which minimizes the formation of dimeric and other byproducts.
-
Acidic Conditions: The presence of HCl is necessary to generate the active nitrosating species (e.g., nitrous acid, dinitrogen trioxide).
Protocol 2: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol outlines the general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-Indazole-3-carboxylic acid, which can be obtained by oxidation of the corresponding carbaldehyde.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in DMF, add HATU (1 equivalent) and DIPEA (2 equivalents).
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the solid product.
-
Filter the solid, wash with water and diethyl ether.
-
Recrystallize the solid from a suitable solvent system (e.g., Ethanol/DMF) to obtain the pure 1H-indazole-3-carboxamide derivative.[10]
Visualizing the Synthetic Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for 1H-Indazole-3-Carbaldehyde: A Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Nucleus
The 1H-indazole scaffold is a privileged heterocyclic motif in modern drug discovery, prized for its ability to serve as a bioisostere of indole.[1][2] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the often hydrophobic pockets of protein targets, a critical feature for potent and selective inhibitors. The strategic introduction of a carbaldehyde group at the 3-position transforms the indazole core into a versatile building block, 1H-Indazole-3-Carbaldehyde. This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of 3-substituted indazoles for therapeutic exploration.[1][3]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the underlying chemical principles for its application in the synthesis of kinase inhibitors and other biologically significant molecules. The protocols herein are designed to be self-validating, with clear causality for each experimental step, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Synthesis of the Core Building Block: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. The most common and efficient method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of indoles.[1][4] This reaction proceeds via a multistep pathway initiated by the nitrosation at the C3 position of the indole ring, leading to an oxime intermediate. Subsequent ring opening and recyclization yield the desired indazole-3-carbaldehyde. An optimized procedure, particularly effective for a range of substituted indoles, involves a reverse addition protocol to minimize side reactions.[1][2]
Protocol 1: Synthesis of this compound from Indole
This protocol is adapted from an optimized procedure that demonstrates high yields and is applicable to both electron-rich and electron-deficient indoles.[1]
Materials:
-
Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N aqueous solution)
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
Procedure:
-
In a round-bottom flask cooled to 0°C, prepare the nitrosating mixture by dissolving NaNO₂ (8 mmol) in deionized water (1.6 mL) and DMF (3 mL).
-
Slowly add 2 N aqueous HCl (3.5 mL, 7 mmol) to the solution at 0°C. Stir for 10 minutes.
-
In a separate flask, dissolve indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture three times with EtOAc.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., 8:2) to afford pure this compound as a white solid.[1]
Expected Yield: ~99%[1]
Characterization Data:
-
¹H NMR (300 MHz, DMSO-d₆) δ 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H).
-
¹³C NMR (75 MHz, DMSO-d₆) δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2.
Key Synthetic Transformations of the Aldehyde Moiety
The aldehyde group at the 3-position of the indazole ring is a versatile functional handle that readily undergoes a variety of transformations, providing access to a wide array of derivatives.[1][5]
A. Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, offering a reliable method for introducing diverse side chains at the 3-position of the indazole core.[6] This reaction involves the treatment of the aldehyde with a phosphorus ylide, generated from a phosphonium salt.[6] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide.[6]
This generalized protocol can be adapted for various phosphonium salts to generate a library of alkene derivatives.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., (Triphenyl)phosphonium halide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 mmol) in the anhydrous solvent (10 mL).
-
Cool the suspension to 0°C or below and add the strong base dropwise.
-
Stir the resulting ylide solution for 30-60 minutes at this temperature.
-
In a separate flask, dissolve this compound (1 mmol) in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with EtOAc, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Wittig Reaction Outcomes
| Phosphonium Salt Precursor | Base | Solvent | Product Structure | Expected E/Z Ratio |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 3-Vinyl-1H-indazole | Predominantly Z |
| Ethyl(triphenyl)phosphonium bromide | NaH | DMF | 3-(Prop-1-en-1-yl)-1H-indazole | Predominantly Z |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaOMe | MeOH | Methyl 3-(1H-indazol-3-yl)acrylate | Predominantly E |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is highly reactive and sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are crucial for successful reaction.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.
-
Temperature Control: The initial formation of the ylide and its reaction with the aldehyde are often performed at low temperatures to control reactivity and minimize side reactions.
B. Reductive Amination: Accessing Secondary Amines
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. This two-step, one-pot procedure involves the initial formation of an imine (Schiff base) from the aldehyde and a primary amine, followed by in-situ reduction to the corresponding amine.[5]
Materials:
-
This compound
-
Desired primary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 mmol) in the chosen solvent (10 mL), add the primary amine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).[5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Application in the Synthesis of Marketed Drugs and Bioactive Molecules
The versatility of this compound is underscored by its application as a key intermediate in the synthesis of several important pharmaceutical agents.
Synthesis of Kinase Inhibitors
The indazole scaffold is a well-established core for the development of protein kinase inhibitors.[7] this compound serves as a crucial starting point for the synthesis of potent inhibitors targeting various kinases involved in cancer and inflammatory diseases.[8][9] For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors with anti-tumor migration and invasion activities.[8]
Mandatory Visualization: Kinase Inhibitor Synthesis Strategy
Caption: A common strategy for kinase inhibitor synthesis.
Formal Synthesis of Lonidamine Analogues
Lonidamine is an anti-cancer agent, and its derivatives have been explored for various therapeutic applications, including male contraception.[10][11] this compound can be readily converted to 1H-indazole-3-carboxylic acid, a key precursor for the synthesis of Lonidamine and its analogues.[12]
Conclusion: A Versatile and Indispensable Building Block
This compound has firmly established itself as a cornerstone building block in medicinal chemistry and drug discovery. Its facile synthesis and the versatile reactivity of the aldehyde functionality provide a robust platform for the generation of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable scaffold in the pursuit of novel therapeutics. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. globethesis.com [globethesis.com]
The Versatile Role of 1H-Indazole-3-Carbaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to act as a bioisostere of the native adenine moiety of ATP, forming critical hydrogen bond interactions within the hinge region of the kinase active site.[2] This has led to the successful development of several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-targeted tyrosine kinase inhibitor), both of which are built upon the indazole framework.[3]
At the heart of synthesizing a diverse library of indazole-based kinase inhibitors lies a versatile and highly valuable intermediate: 1H-indazole-3-carbaldehyde . The aldehyde functionality at the C3 position serves as a synthetic linchpin, enabling a wide array of chemical transformations to introduce the varied pharmacophoric elements required for potent and selective kinase inhibition.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic use of this compound in kinase inhibitor synthesis. We will delve into the synthesis of this key starting material and detail robust protocols for its conversion into key structural motifs commonly found in kinase inhibitors.
Part 1: Synthesis of Substituted 1H-Indazole-3-Carbaldehydes
The most efficient and widely adopted method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of corresponding substituted indoles.[2][4] This reaction proceeds through a multi-step pathway involving the initial nitrosation at the C3 position of the indole, followed by a ring-opening and subsequent recyclization to form the indazole ring with the desired C3-aldehyde.[2][3]
A critical consideration for this reaction is the electronic nature of the starting indole. While electron-deficient indoles generally provide good yields, electron-rich indoles can be more challenging.[3] An optimized "reverse addition" protocol, where the indole solution is slowly added to the nitrosating mixture, has been shown to significantly improve yields and minimize the formation of dimeric byproducts.[2]
Protocol 1: General Procedure for the Synthesis of 1H-Indazole-3-Carbaldehydes via Nitrosation of Indoles[2]
This protocol is broadly applicable to a range of substituted indoles.
Materials:
-
Substituted Indole (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (8.0 equiv)
-
Hydrochloric Acid (HCl), 2N aqueous solution (2.7 equiv)
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe pump (recommended for slow addition)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 equiv) in a mixture of deionized water and DMF (e.g., 4 mL water and 3 mL DMF per 1 mmol of indole).
-
Slowly add 2N aqueous HCl (2.7 equiv) to the stirred NaNO₂ solution at 0 °C. Maintain the temperature below 5 °C during the addition. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Preparation of the Indole Solution: In a separate flask, dissolve the substituted indole (1.0 equiv) in DMF (e.g., 3 mL per 1 mmol of indole).
-
Reaction: Using a syringe pump, slowly add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Monitoring and Completion: After the addition is complete, allow the reaction to stir at room temperature. The reaction time will vary depending on the substrate (typically 2-12 hours). For less reactive indoles, gentle heating (e.g., 50 °C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the pure substituted this compound.
| Starting Indole Derivative | Reaction Time (after addition) | Temperature | Reported Yield | Reference |
| 5-Bromo-indole | 2 h | Room Temp, then 3 h at 50°C | 94% | [2] |
| 6-Fluoro-indole | 5 h | Room Temp | 84% | [2] |
| 5-Methoxy-indole | 3 h | Room Temp | 91% | [2] |
| 6-Nitro-indole | 6 h | 80°C | 77% | [2] |
Part 2: Key Synthetic Transformations of this compound
The aldehyde group of this compound is a versatile handle for introducing molecular diversity. The following sections detail key reactions for elaborating this intermediate into scaffolds commonly found in kinase inhibitors.
Reductive Amination: Access to C3-Aminomethyl Indazoles
The formation of a secondary or tertiary amine at the C3-methyl position is a common strategy to engage with the kinase hinge region. This is typically achieved through a two-step sequence of imine formation followed by reduction, or a one-pot reductive amination.
dot
Caption: Reductive amination of this compound.
Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a mild and efficient method for the reductive amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in DCM or DCE, add the amine (1.1 equiv).
-
If the amine is an aniline or a salt, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. The addition may be exothermic.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired C3-aminomethyl indazole derivative.
Knoevenagel Condensation and Wittig Reaction: C-C Bond Formation at C3
To extend the carbon skeleton and introduce functionalities for further interactions within the kinase binding pocket, Knoevenagel condensation and the Wittig reaction are invaluable tools.
-
Knoevenagel Condensation: Reacts the aldehyde with active methylene compounds (e.g., malononitrile, cyanoacetates) to form C3-vinylidene indazoles.[5][6]
-
Wittig Reaction: Employs phosphonium ylides to convert the aldehyde into a variety of substituted alkenes.[2][3]
dot
Caption: C-C bond formation via Knoevenagel and Wittig reactions.
Protocol 3: Knoevenagel Condensation with Malononitrile[5]
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv) or DBU (catalytic amount)
-
Ethanol or Benzene
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol or benzene.
-
Add a catalytic amount of piperidine or DBU to the solution.
-
Stir the reaction mixture at room temperature. A precipitate of the product may form.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
If a precipitate forms, cool the mixture in an ice bath, and collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-(1H-indazol-3-ylmethylene)malononitrile.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Part 3: Advanced Application - Multi-step Synthesis of a Kinase Inhibitor Scaffold
To illustrate the power of this compound as a starting material, this section outlines a hypothetical multi-step synthesis of a kinase inhibitor scaffold, incorporating several key reactions. We will start with a halogenated indazole-carbaldehyde to showcase the utility of subsequent cross-coupling reactions.
dot
Caption: Multi-step synthesis of a kinase inhibitor scaffold.
Protocol 4: Suzuki-Miyaura Coupling of a C3-Substituted 6-Bromo-1H-Indazole[1][7]
This protocol describes the palladium-catalyzed cross-coupling of the C6-bromo-indazole intermediate with an arylboronic acid.
Materials:
-
N-(4-methoxyphenyl)-1-(6-bromo-1H-indazol-3-yl)methanamine (from Protocol 2, 1.0 equiv)
-
Arylboronic acid (e.g., Pyridine-4-boronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a reaction flask, add the 6-bromo-indazole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.
Conclusion
This compound is an exceptionally valuable and versatile building block in the synthesis of kinase inhibitors. Its straightforward preparation from readily available indoles and the reactivity of its aldehyde group provide a powerful platform for generating diverse and complex molecular architectures. The protocols detailed in this guide for the synthesis and subsequent functionalization of this compound offer robust and reproducible methods for researchers engaged in the discovery and development of novel kinase inhibitors. By mastering these key transformations, scientists can efficiently explore the vast chemical space around the privileged indazole scaffold, accelerating the journey towards new therapeutic agents.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Reaction of 1H-Indazole-3-Carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between 1H-indazole-3-carbaldehyde and various amines. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and its derivatization at the 3-position through reactions with amines opens avenues for the synthesis of a diverse range of biologically active compounds.[1][2][3] This document delves into the underlying chemical principles, reaction mechanisms, and provides detailed, field-proven protocols for the synthesis of key derivatives such as Schiff bases and N-substituted aminomethyl-indazoles. Furthermore, it explores the significant applications of these products in drug discovery and materials science, offering researchers the foundational knowledge and practical guidance to leverage this versatile chemistry in their work.
Introduction: The Significance of the Indazole Moiety
The 1H-indazole core is a bicyclic aromatic heterocycle that is a structural bioisostere of indole. Its unique ability to participate in hydrogen bonding as both a donor and acceptor makes it a valuable scaffold in the design of molecules that interact with biological targets.[4][5] Consequently, indazole derivatives have garnered significant attention in medicinal chemistry, leading to the development of several FDA-approved drugs, particularly in the oncology space.[3][6][7][8]
This compound is a key intermediate that allows for extensive functionalization at the 3-position of the indazole ring.[4][5][9] Its aldehyde group is highly reactive towards nucleophilic attack by amines, providing a gateway to a variety of important chemical transformations, including the formation of imines (Schiff bases) and subsequent reduction to secondary amines. These reactions are fundamental in constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[10]
Core Reaction Mechanisms
The reactions of this compound with amines primarily follow two well-established pathways: Schiff base formation (condensation) and reductive amination. The choice of pathway and reaction conditions dictates the final product.
Schiff Base (Imine) Formation
The condensation reaction between this compound and a primary amine is a reversible process that yields an imine, commonly known as a Schiff base. This reaction is typically catalyzed by either an acid or a base.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.
-
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final imine product.
The equilibrium of this reaction can be shifted towards the product by removing water as it is formed, often through the use of a Dean-Stark apparatus or dehydrating agents.
Caption: General workflow for Schiff base formation.
Reductive Amination
Reductive amination is a two-step process that converts the aldehyde into a secondary amine. It begins with the formation of an imine (or iminium ion) in situ, which is then immediately reduced to the corresponding amine. This method is often preferred over the direct alkylation of amines as it avoids the formation of over-alkylation byproducts.
Mechanism:
-
Imine/Iminium Ion Formation: The aldehyde and amine react to form a carbinolamine, which then dehydrates to an imine or, under acidic conditions, a protonated iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine or iminium ion to a single bond, yielding the secondary amine.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is particularly useful as it is a mild and selective reducing agent that can be used in one-pot reactions.
Caption: Workflow for one-pot reductive amination.
Applications in Research and Development
The derivatives of this compound have found broad applications, particularly in the pharmaceutical and materials science sectors.
Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[4][5][11] The reaction with amines allows for the introduction of diverse side chains at the 3-position, which can be tailored to interact with specific pockets of the kinase active site. This modularity is crucial for optimizing potency and selectivity.[11] Furthermore, indazole-based compounds have shown promise as anti-inflammatory, antimicrobial, and antiprotozoal agents.[1][2] The Schiff base derivatives, in particular, have been investigated for their wide range of biological activities.[12][13]
Materials Science
Beyond pharmaceuticals, these compounds are utilized in the synthesis of dyes, pigments, and fluorescent probes.[1] The extended conjugation in Schiff base derivatives can give rise to interesting photophysical properties, making them suitable for applications in optical materials and as sensors.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific amine substrate and available laboratory equipment.
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (1.0 - 1.2 equivalents)
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount, e.g., 1-2 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in a minimal amount of anhydrous ethanol.
-
Add the primary amine (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Characterization:
-
The formation of the imine can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8-9 ppm.
-
FT-IR spectroscopy will show the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine, and the appearance of a C=N stretch around 1600-1650 cm⁻¹.
General Protocol for Reductive Amination
This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.
-
Slowly add STAB (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 1-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions for different classes of amines.
| Reaction Type | Amine Class | Typical Solvent | Catalyst/Reagent | Temperature | Typical Yield |
| Schiff Base Formation | Aromatic Amines | Ethanol, Methanol | Acetic Acid | Reflux | 75-95% |
| Aliphatic Amines | Ethanol, Toluene | None or Acetic Acid | Room Temp to Reflux | 60-90% | |
| Reductive Amination | Aromatic Amines | DCE, DCM | STAB | Room Temp | 65-85% |
| Aliphatic Amines | DCE, DCM, MeOH | STAB, NaBH₄ | 0 °C to Room Temp | 70-90% |
Conclusion
The reaction of this compound with amines represents a powerful and versatile tool in synthetic chemistry. The straightforward formation of Schiff bases and the efficient synthesis of N-substituted aminomethyl-indazoles provide access to a vast chemical space with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this chemistry in their synthetic endeavors, paving the way for the discovery of novel compounds with valuable biological and physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-b.com [ajchem-b.com]
- 13. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1H-Indazole-3-Carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1H-Indazole-3-Carbaldehyde
This compound is a pivotal building block in contemporary medicinal chemistry. Its rigid bicyclic structure, featuring two nitrogen atoms, serves as a bioisostere for the indole nucleus, enabling potent and selective interactions with various biological targets.[1][2] This scaffold is a cornerstone in the development of kinase inhibitors, with several marketed drugs, such as Axitinib and Pazopanib, incorporating the 3-substituted indazole motif.[1][3] The aldehyde functionality at the C3 position is a versatile synthetic handle, readily participating in a wide array of chemical transformations including Knoevenagel and Wittig reactions, as well as the construction of more complex heterocyclic systems.[1][3][4]
Despite its significance, the synthesis of this compound is not without its challenges. A common misconception is that it can be readily prepared via direct formylation of the parent indazole. However, established literature confirms that the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[2][3][5] This necessitates alternative and robust synthetic strategies, particularly for large-scale production.
This application note provides a comprehensive guide to a validated and scalable synthesis of this compound, focusing on the nitrosation of indole. We will delve into the mechanistic rationale for this synthetic choice, provide a detailed step-by-step protocol optimized for yield and purity, and address critical considerations for scaling up the reaction from the bench to pilot scale.
Reaction Pathway Selection: A Mechanistic Rationale
The most reliable and scalable method for the synthesis of this compound is the nitrosation of the corresponding indole precursor.[4][6] This reaction proceeds through a fascinating multi-step pathway that begins with the nitrosation of the electron-rich C3 position of the indole ring to form an oxime intermediate. This is followed by a ring-opening and subsequent intramolecular cyclization to yield the desired this compound.[1]
An optimized "reverse addition" protocol, where the indole solution is slowly added to the pre-formed nitrosating mixture, has been shown to significantly improve yields by minimizing the formation of dimeric byproducts.[1][5] This side reaction can occur when the starting indole acts as a nucleophile and attacks the oxime intermediate.[5][7] By maintaining a constant excess of the nitrosating agent, the desired intramolecular cyclization is favored.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Comprehensive Characterization of 1H-Indazole-3-Carbaldehyde
Introduction
1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its indazole core is a recognized bioisostere of indole, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][4] As such, it serves as a key intermediate in the synthesis of numerous potent therapeutic agents, including kinase inhibitors for oncology.[1][2] Given its role as a foundational precursor, the unequivocal confirmation of its identity, purity, and stability is of paramount importance to ensure the validity of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6]
This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are grounded in established scientific principles and aim to provide a self-validating system for quality assessment.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential before commencing analytical work.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 141 °C | [1] |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate | [1][7] |
| CAS Number | 2545-56-4 |
Section 1: Structural Elucidation and Identity Confirmation
The primary goal of this section is to confirm the chemical structure of the analyte, ensuring it is indeed this compound. A combination of spectroscopic techniques is employed for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] Both ¹H and ¹³C NMR are essential for full structural confirmation.[8]
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and its distinct solvent peaks that do not interfere with key analyte signals. The acidic N-H proton of the indazole ring is often observable in DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a reliable reference point.
-
Spectrometer Frequency: A higher field strength (e.g., 300 MHz or greater) is recommended to achieve better signal dispersion and resolution, which is crucial for resolving the coupling patterns of the aromatic protons.[1]
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[1]
Expected Spectroscopic Data
| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Assignment |
| 14.17 (brs, 1H) | Indazole N-H |
| 10.20 (s, 1H) | Aldehyde CHO |
| 8.14 (d, J = 8.5 Hz, 1H) | Aromatic CH |
| 7.70 (d, J = 8.5 Hz, 1H) | Aromatic CH |
| 7.49 (dt, J = 7.0, 1.0 Hz, 1H) | Aromatic CH |
| 7.37 (dt, J = 7.0, 1.0 Hz, 1H) | Aromatic CH |
| (Data sourced from Chevalier et al., 2018)[1] |
Workflow Diagram: NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition, and offers structural information through fragmentation patterns.[4]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[9]
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial for determining the accurate mass and, consequently, the elemental formula.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the experimentally measured exact mass to the theoretically calculated mass for C₈H₆N₂O. The mass difference should be less than 5 ppm.
-
Expected HRMS Data
| Ion Mode | Formula | Calculated m/z | Found m/z |
| Negative ESI | [C₈H₅N₂O]⁻ | 145.0390 | 145.0402 |
| (Data sourced from Chevalier et al., 2018)[1] |
Fragmentation Analysis (MS/MS)
For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The precursor ion ([M+H]⁺ or [M-H]⁻) is isolated and fragmented via collision-induced dissociation (CID).[9] For an aldehyde, characteristic losses include the hydrogen radical (-1) and the formyl radical (-CHO, -29).[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups present in the molecule.[4][8]
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, unlike traditional KBr pellets.[7]
-
Interpretation: The presence of key functional groups (N-H, C=O, aromatic C-H) is confirmed by characteristic absorption bands in the spectrum.
Protocol for FT-IR-ATR Analysis
-
Background Scan: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3254, 3174 | N-H stretch | Indazole N-H |
| 1671 | C=O stretch | Aldehyde carbonyl |
| 1458 | C=C stretch | Aromatic ring |
| 792, 739 | C-H bend | Aromatic C-H out-of-plane |
| (Data sourced from Chevalier et al., 2018)[1] |
Section 2: Purity Assessment
Determining the purity of a pharmaceutical intermediate is a critical step in quality control.[5] The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from any impurities, and the purity is typically determined by the area percentage of the main peak.[5][8]
Causality Behind Experimental Choices:
-
Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for separating moderately polar organic molecules.
-
Stationary Phase: A C18 column is a versatile and robust choice, providing excellent retention and separation for a wide range of compounds.
-
Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks. The gradient elution ensures that both early and late-eluting impurities are effectively resolved.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. This compound has a strong UV chromophore. Monitoring at multiple wavelengths can help in detecting co-eluting impurities.
Protocol for HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase (or a compatible solvent like acetonitrile/water) at a concentration of approximately 0.5-1.0 mg/mL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Injection and Analysis: Inject 10 µL of the sample solution. Record the chromatogram.
-
Calculation: Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Diagram: HPLC Purity Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
While primarily used for quantitative analysis, a UV-Vis spectrum can serve as a quick identity check. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For indazole derivatives, the absorption is typically in the UV region.[11][12]
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0 AU.
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum from 200 to 400 nm.
-
Analysis: Determine the λmax from the spectrum. The UV-Vis absorption spectrum for 1H-indazole in acetonitrile shows a maximum around 296 nm.[13]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR, MS, and FT-IR spectroscopy, the identity and structure of the compound can be unequivocally confirmed. Furthermore, the HPLC protocol offers a reliable method for quantifying its purity, a critical parameter for its use in drug discovery and development. Adherence to these protocols will ensure the quality and consistency of this vital chemical intermediate, thereby upholding the integrity of the subsequent research and manufacturing processes.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. uab.edu [uab.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. flore.unifi.it [flore.unifi.it]
Application & Protocol Guide: Leveraging 1H-Indazole-3-Carbaldehyde as a Versatile Scaffold for Advanced Fluorescent Probes
Section 1: Foundational Concepts and Strategic Overview
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1H-Indazole-3-Carbaldehyde's role as a foundational scaffold in the synthesis of sophisticated, reaction-based fluorescent probes. We will delve into the strategic design principles, synthesis workflows, and detailed application protocols, with a primary focus on developing probes for detecting nitroreductase (NTR), a key biomarker for tumor hypoxia.
The Indazole Scaffold: A Privileged Structure in Fluorescence Chemistry
The indazole ring system, a bioisostere of the natural indole structure, has garnered significant attention in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1][2] Its unique electronic properties, featuring two nitrogen atoms, enable it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions within the hydrophobic pockets of proteins.[1] In the context of fluorophore design, the indazole moiety is a potent electron-donating group, making it an excellent component for building probes based on mechanisms like Intramolecular Charge Transfer (ICT).
This compound: The Versatile Precursor
Crucially, this compound is not typically used as a fluorescent probe in its native state. Instead, it serves as a highly versatile chemical intermediate.[3] Its aldehyde group at the C3 position is a reactive "handle" that allows for the straightforward synthesis of complex, polyfunctionalized 3-substituted indazoles through established chemical reactions like Wittig and Knoevenagel condensations.[1][4] This strategic positioning enables the covalent linkage of the indazole "donor" unit to various π-conjugated systems and analyte-responsive "acceptor" or quencher units.
Core Principles of Probe Design from the Indazole Scaffold
The development of effective fluorescent probes from this compound hinges on established photophysical principles.
-
Intramolecular Charge Transfer (ICT): The most common strategy involves creating a Donor-π-Acceptor (D-π-A) architecture. In this design, the electron-rich indazole ring serves as the donor. Upon photoexcitation, an electron is transferred from the indazole, through the conjugated π-bridge, to the electron-withdrawing acceptor group. The energy of this charge-separated state dictates the fluorescence emission wavelength. Modulation of the donor or acceptor strength by an external analyte provides a robust sensing mechanism.[5]
-
Reaction-Based "Turn-On" Sensing: This is a highly effective approach for achieving low background signal and high sensitivity. The probe is designed to be initially non-fluorescent or weakly fluorescent due to a quenching group. A specific chemical reaction, catalyzed by the target analyte, cleaves or transforms the quencher into a non-quenching group, thereby "turning on" or significantly enhancing fluorescence.[6][7] A prime example, which will be the focus of our protocols, is the nitroreductase-mediated reduction of a nitroaromatic quencher to its corresponding fluorescent amine.[6][8]
Section 2: Application Focus — Probes for Nitroreductase (NTR) Detection in Hypoxic Environments
Scientific Rationale: Why Target Nitroreductase?
Nitroreductase (NTR) is an enzyme that is highly overexpressed in hypoxic (low oxygen) environments, a hallmark of solid tumors.[6][8] It is also found in various bacteria.[7][9] NTR catalyzes the reduction of nitroaromatic compounds to amines using NADH or NADPH as a cofactor.[8] This specific enzymatic activity makes NTR an exceptional biomarker for identifying tumor hypoxia and detecting bacterial infections, providing a valuable tool for cancer diagnosis and microbiology.[6][7]
Probe Design and "Turn-On" Mechanism
An effective NTR probe can be designed by conjugating an indazole-based fluorophore to a nitroaromatic group, such as p-nitrobenzaldehyde. The strongly electron-withdrawing nitro group acts as a fluorescence quencher, rendering the probe in a dark "off" state. In the presence of NTR and its cofactor NADH, the nitro group is reduced to an electron-donating amino group. This conversion flips the electronic properties of the moiety, transforming it from a quencher to an enhancer, which restores the ICT pathway and leads to a dramatic "turn-on" fluorescence response.[6][7]
Caption: NTR-mediated turn-on fluorescence mechanism.
Illustrative Synthesis Workflow
The synthesis of an NTR probe from this compound can be achieved via a multi-step process. The following diagram illustrates a generalized workflow based on established organic chemistry reactions.
Caption: Generalized synthesis workflow for an NTR probe.
A specific synthesis could involve a Wittig reaction between a phosphonium ylide derived from the indazole scaffold and a nitro-substituted benzaldehyde. For detailed synthetic procedures, consult authoritative sources such as Arkat USA.[4]
Experimental Protocol: In Vitro Characterization of NTR Probe
Objective: To validate the probe's selectivity and sensitivity for NTR and determine its kinetic parameters and limit of detection (LOD).
Materials:
-
Indazole-NTR Probe (e.g., IND-NO₂) stock solution (1 mM in DMSO).
-
Recombinant NTR enzyme (E. coli).
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH), 10 mM in buffer.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplate (black, clear bottom for fluorescence).
-
Spectrofluorometer.
Procedure:
-
Preparation of Reaction Buffer: Prepare a working reaction buffer (e.g., PBS, pH 7.4).
-
Analyte Solutions: Prepare solutions of various concentrations of NTR in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Test Wells: 10 µL Probe stock (final conc. 50 µM), 20 µL NADH (final conc. 1 mM), and varying concentrations of NTR.
-
Control Well 1 (No Enzyme): 10 µL Probe stock, 20 µL NADH.
-
Control Well 2 (No Cofactor): 10 µL Probe stock, NTR (highest concentration used), and buffer instead of NADH.
-
Control Well 3 (Probe Only): 10 µL Probe stock.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. Determine the optimal excitation and emission wavelengths by scanning the spectrum of the fully activated probe (probe + high NTR concentration).
-
Data Analysis:
-
Subtract the fluorescence of the "Probe Only" control from all readings.
-
Plot the fluorescence intensity against the NTR concentration.
-
The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (Control Well 1) and S is the slope of the linear portion of the calibration curve. A typical LOD for such probes is in the low ng/mL range.[6][7]
-
Protocol: Live Cell Imaging of Hypoxia-Induced NTR Activity
Objective: To visualize and confirm NTR activity in living cells under hypoxic conditions using the indazole-based probe.
Materials:
-
HeLa cells (or other relevant cancer cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Indazole-NTR Probe stock solution (1 mM in DMSO).
-
Hoechst 33342 or DAPI for nuclear counterstaining.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C and 5% CO₂ until they reach 70-80% confluency.
-
Induction of Hypoxia:
-
Hypoxic Group: Place one set of dishes in a hypoxia chamber for 12-24 hours.
-
Normoxic Group: Keep a control set of dishes in the standard incubator.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add serum-free medium containing the Indazole-NTR probe (final concentration typically 5-10 µM).
-
Incubate for 30 minutes at 37°C (hypoxic cells should remain in the hypoxia chamber during this step).
-
-
Washing and Staining:
-
Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unbound probe.
-
If desired, add medium containing a nuclear stain (e.g., Hoechst) and incubate for 10-15 minutes. Wash again with PBS.
-
Add fresh imaging medium (e.g., phenol red-free medium) to the dishes.
-
-
Confocal Imaging:
-
Immediately transfer the dishes to the confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for the probe (e.g., green channel) and the nuclear stain (blue channel).
-
Use identical imaging parameters (laser power, gain, pinhole) for both normoxic and hypoxic groups to ensure comparability.
-
-
Expected Results: Cells in the hypoxic group should exhibit a significant increase in fluorescence intensity in the probe's channel compared to the normoxic control group, indicating higher NTR activity.[6]
Section 3: Broader Applications and Future Potential
While NTR detection is a primary application, the this compound scaffold is adaptable for other sensing targets.
-
Metal Ion Sensing: The nitrogen atoms of the indazole ring can serve as coordination sites for metal ions. By designing appropriate chelating pockets, probes selective for ions like Cu²⁺ or Co²⁺ can be developed, where ion binding perturbs the ICT process and modulates the fluorescence output.[10][11]
-
pH Sensing: The protonation and deprotonation of the indazole nitrogens are pH-dependent. This property can be harnessed to create pH-sensitive probes, as changes in pH will alter the electron-donating strength of the indazole ring, leading to a measurable fluorescence response.[12][13][14]
-
Solid-State Emitters: By creating rigid, push-pull molecular architectures, derivatives of this compound have been shown to exhibit aggregation-induced emission (AIE) or enhanced fluorescence in the solid state, opening applications in materials science and OLEDs.[4][10]
Section 4: Data Interpretation and Troubleshooting
Typical Spectroscopic Properties
The photophysical characteristics of a probe are critical to its performance. The table below summarizes representative data for a hypothetical indazole-based "turn-on" probe for NTR.
| Parameter | Probe (Probe-NO₂) | Activated Fluorophore (Probe-NH₂) | Rationale / Causality |
| λabs (max) | ~450 nm | ~470 nm | Reduction of NO₂ to NH₂ slightly red-shifts the absorption due to enhanced ICT in the ground state. |
| λem (max) | ~550 nm (very weak) | ~580 nm | The activated amine is a stronger electron donor, leading to a lower energy excited state and a red-shifted, intense emission. |
| Stokes Shift | ~100 nm | ~110 nm | Large Stokes shifts are characteristic of ICT-based fluorophores and are beneficial for minimizing self-absorption.[6] |
| Quantum Yield (Φ) | < 0.05 | > 0.40 | The nitro group quenches fluorescence. Its reduction to an amine removes the quenching pathway, dramatically increasing quantum yield. |
| Fluorescence Fold-Change | - | > 30-fold | This ratio indicates the signal-to-background performance of the probe upon activation by NTR.[6] |
Common Pitfalls and Self-Validating Solutions
| Issue | Potential Cause(s) | Recommended Action / Validation Step |
| High Background Fluorescence | Probe instability (hydrolysis), impurity, cellular autofluorescence. | Validation: Run a time-course experiment without the analyte to check for spontaneous fluorescence increase. Purify the probe using HPLC. Image unstained cells to characterize autofluorescence and select an emission window with minimal background. |
| Lack of Response in Cells | Poor cell membrane permeability, probe efflux by cellular pumps. | Validation: Co-stain with a known organelle marker to confirm intracellular localization. If no uptake is observed, consider synthesizing more lipophilic derivatives of the probe. |
| Non-specific Signal | Reaction with other biological reductants (e.g., glutathione). | Validation: Test the probe's in vitro response against a panel of common biological reductants and interfering ions to confirm selectivity for NTR.[7] |
| Rapid Photobleaching | High laser power, inherent instability of the fluorophore. | Validation: Quantify the photostability by imaging a fixed, activated sample over time with continuous illumination. Reduce laser power, increase detector gain, and use shorter exposure times. |
Section 5: References
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (n.d.). RSC Publishing. 6
-
2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). 15
-
Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). NIH. 7
-
Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. (n.d.). Arkat USA. 4
-
Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (n.d.). Bar-Ilan University. 16
-
Recent progress in small molecule fluorescent probes for nitroreductase. (2018). Chinese Chemical Letters. 8
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC - NIH. 1
-
Fluorescence umpolung of indazole-based fluorophores. (n.d.). ResearchGate. 5
-
Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (n.d.). ResearchGate. 17
-
Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria. (n.d.). Journal of Materials Chemistry B (RSC Publishing). 9
-
This compound. (n.d.). Chem-Impex. 3
-
Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (n.d.). Semantic Scholar. 18
-
An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. (n.d.). Benchchem. 2
-
How to understand the mechanism of enhancement or quenching occuring in a fluorescence investigation? (2019). ResearchGate. 19
-
Mechanism of fluorescence enhancement of the probe after addition of H⁺. (n.d.). ResearchGate. 20
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. 21
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. 22
-
Enhancement and Quenching of Single-Molecule Fluorescence. (2025). ResearchGate. 23
-
A Simple Fluorescent Probe for Sensing pH and its Application in E. coli Cells. (n.d.). PubMed. 12
-
What are the factors that cause fluorescence quenching? (2023). AAT Bioquest. 24
-
Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. (n.d.). RSC Publishing. 13
-
Fluorescent Probes for Biological Imaging. (n.d.). PMC - NIH. 25
-
Fluorescent Probes for Super-Resolution Imaging in Living Cells. (2025). ResearchGate. 26
-
Recent Advances in Small Molecule-Based Intracellular pH Probes. (2022). PubMed. 14
-
Fluorescent Probes for Live Cell Imaging. (2018). MDPI. 27
-
On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. (n.d.). PubMed. 28
-
Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (n.d.). MDPI. 29
-
Metal Ion Sensing by Computational Characterisation of 1H-Benzo[d] Imidazole - Substituted Coumarin Derivatives. (2024). Journal of Mines, Metals and Fuels. 30
-
Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. (n.d.). RSC Publishing. 10
-
A benzaldehyde–indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells. (n.d.). Analyst (RSC Publishing). 31
-
Fluorogenic Labeling Strategies for Biological Imaging. (n.d.). MDPI. 32
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). MDPI. 33
-
A carbazole-based turn-on fluorescent probe for the detection of hydrazine in aqueous solution. (n.d.). ResearchGate. 34
-
Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. (n.d.). RSC Publishing. 11
-
A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution. (n.d.). Analytical Methods (RSC Publishing). 35
-
Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. (2023). ACS Omega. 36
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 9. Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Fluorescent Probe for Sensing pH and its Application in E. coli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Small Molecule-Based Intracellular pH Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 33. mdpi.com [mdpi.com]
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- 36. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1H-Indazole-3-Carbaldehyde in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Scaffold in Material Innovation
The 1H-indazole scaffold is a privileged heterocyclic motif renowned for its significant biological activities, leading to its prevalence in medicinal chemistry and drug discovery.[1][2] However, the unique electronic properties and structural rigidity of the indazole ring system, combined with the versatile reactivity of strategically placed functional groups, have made it an increasingly valuable building block in the realm of materials science.[3] 1H-Indazole-3-carbaldehyde, in particular, serves as a pivotal precursor for a diverse array of functional materials, including fluorescent sensors, conjugated polymers, and advanced dyes.[1][3]
The aldehyde functionality at the C3 position is a key feature, offering a reactive handle for a variety of chemical transformations. These include, but are not limited to, Schiff base condensations, Knoevenagel reactions, and oxidation to the corresponding carboxylic acid.[1] This guide provides an in-depth exploration of the application of this compound in materials science, complete with detailed experimental protocols to facilitate the synthesis and characterization of these novel materials.
Core Applications in Materials Science
The application of this compound in materials science primarily leverages the unique photophysical and electronic properties of the indazole core, which can be further tuned by chemical modification of the aldehyde group.
Fluorescent Materials and Chemosensors
The indazole ring system can be incorporated into larger conjugated systems to create molecules with interesting photoluminescent properties. A prominent application is the development of "turn-on" fluorescent sensors for the detection of metal ions and other analytes. The underlying principle often involves the synthesis of a Schiff base derivative of this compound. The lone pair of electrons on the imine nitrogen can interact with analytes, leading to a change in the electronic structure of the molecule and a corresponding change in its fluorescence emission.
Mechanism of Action: In a typical scenario, the indazole-based Schiff base may exhibit weak fluorescence in its free state due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a target analyte, these quenching pathways can be suppressed, leading to a significant enhancement of the fluorescence signal.
Application Note: Synthesis of a Fluorescent Chemosensor for Metal Ion Detection
This protocol details the synthesis of a Schiff base derivative of this compound designed for the fluorescent detection of specific metal ions. The reaction involves the condensation of this compound with a substituted aniline, yielding an imine linkage that can serve as a binding site for the target analyte.
Experimental Protocol: Synthesis of an Indazole-Based Schiff Base Fluorescent Sensor
Materials:
-
This compound
-
2-Aminophenol (or other substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Aniline: To this solution, add 2-aminophenol (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Summary: Expected Spectroscopic Data for a Representative Indazole Schiff Base
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet peak for the imine proton (-CH=N-) typically in the range of 8.5-9.5 ppm. Disappearance of the aldehyde proton peak (~10 ppm). |
| FT-IR | Appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹. Disappearance of the C=O stretch of the aldehyde. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the Schiff base product. |
Workflow for Fluorescent Sensor Synthesis
Caption: Workflow for the synthesis of an indazole-based fluorescent sensor.
Synthesis of Conjugated Dyes and Polymers via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound.[4] When applied to this compound, this reaction can extend the conjugation of the system, leading to the formation of molecules with intense coloration and interesting electronic properties, suitable for use as dyes or as monomers for polymerization.
Application Note: Synthesis of an Indazole-Based Merocyanine Dye
This protocol describes the synthesis of a merocyanine-type dye through the Knoevenagel condensation of this compound with an active methylene compound such as malononitrile. The resulting product is a push-pull chromophore with potential applications in dye-sensitized solar cells or as a colorimetric sensor.
Experimental Protocol: Knoevenagel Condensation for Dye Synthesis
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Acetonitrile
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 1-2 hours. Monitor by TLC.
-
Product Isolation: The product, being more conjugated, is often less soluble and will precipitate from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized dye using ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to determine its absorption maximum.
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of this compound.
This compound as a Precursor for Advanced Materials
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation opens up a new set of applications, as 1H-indazole-3-carboxylic acid can serve as a linker molecule for the synthesis of Metal-Organic Frameworks (MOFs) or as a monomer in the synthesis of certain polyesters and polyamides.
Application Note: Oxidation to 1H-Indazole-3-carboxylic Acid for MOF Synthesis
This protocol provides a method for the oxidation of this compound to 1H-indazole-3-carboxylic acid. The resulting carboxylic acid is a bifunctional linker suitable for the synthesis of porous coordination polymers, also known as MOFs.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone and water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL).
-
Oxidation: Slowly add a solution of potassium permanganate (1.2 mmol) in water (10 mL) to the stirred solution of the aldehyde. The reaction is exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction by TLC.
-
Work-up: Add a saturated solution of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide.
-
Acidification: Acidify the clear solution with dilute HCl to a pH of 2-3. The 1H-indazole-3-carboxylic acid will precipitate out of solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be recrystallized from an appropriate solvent if necessary.
-
Characterization: Verify the structure of the carboxylic acid by ¹H NMR, FT-IR (observing the broad O-H stretch and the C=O stretch of the carboxylic acid), and melting point determination.
Logical Relationship: From Aldehyde to MOF
Caption: Pathway from this compound to a MOF.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of functional materials. Its utility extends far beyond its well-established role in medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in creating novel fluorescent sensors, conjugated dyes, polymers, and as a precursor to advanced porous materials like MOFs. The continued exploration of the reactivity of this compound is poised to yield further innovations in materials science.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1H-Indazole-3-Carbaldehyde for Biological Assays
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] As a bioisostere of the natural indole ring, the indazole moiety engages in crucial hydrogen bonding interactions within the active sites of various protein targets.[4] This has led to the development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature a 3-substituted indazole core.[1][5]
The strategic importance of the indazole scaffold is vast, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties.[1][2][6] At the heart of synthesizing diverse indazole-based libraries is the versatile intermediate, 1H-Indazole-3-Carbaldehyde . The aldehyde group at the C3 position is not merely a passive substituent; it is a reactive handle that provides a gateway to extensive chemical modifications.[5] This allows for the systematic exploration of the chemical space around the indazole core, a critical process in optimizing potency, selectivity, and pharmacokinetic properties for drug development.
This technical guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed, field-proven protocols for researchers engaged in the synthesis of novel therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and scientific integrity.
Logical Framework for Derivatization
The aldehyde functionality at the C3 position of the 1H-indazole core is an electrophilic center, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for creating a diverse array of derivatives for biological screening. The primary goal of derivatization is often to introduce new functional groups that can form specific interactions with a biological target, modulate the molecule's physicochemical properties (e.g., solubility, cell permeability), or attach a reporter tag for assay purposes.
Figure 1: Logical workflow for the derivatization of this compound.
Core Synthetic Protocols
The following protocols are designed to be robust and adaptable. Each step is accompanied by an explanation of its purpose, grounded in established chemical principles. For all protocols, the starting material, this compound, can be synthesized efficiently via nitrosation of indole.[5][7]
Protocol 1: Synthesis of N-Substituted Aminomethyl-Indazoles via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds. It proceeds in two stages: the initial formation of a Schiff base (imine) intermediate, followed by its reduction to a stable amine. This method is paramount for introducing diverse amine functionalities, which can serve as critical hydrogen bond donors or acceptors in protein-ligand interactions.
Rationale: This one-pot procedure is efficient as it avoids the isolation of the often-unstable imine intermediate. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, selective for imines in the presence of aldehydes, and tolerant of a slightly acidic medium which helps to catalyze imine formation.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Interpretation: Successful synthesis is confirmed by:
-
¹H NMR: Disappearance of the aldehyde proton signal (around 10.2 ppm) and appearance of a new methylene signal adjacent to the amine.[5]
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ for the expected product.
Protocol 2: Synthesis of 1H-Indazol-3-yl-methanimine Derivatives (Schiff Bases)
The condensation of an aldehyde with a primary amine forms a Schiff base or imine. These derivatives are valuable in their own right or can serve as intermediates for further reactions. The C=N double bond introduces rigidity and can be part of a larger conjugated system, influencing the molecule's conformation and electronic properties.
Rationale: This protocol describes a straightforward condensation reaction. The use of an acid catalyst like p-toluenesulfonic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[8] Removing water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired primary amine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in toluene (approx. 0.2 M).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing for 4-12 hours, monitoring the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold toluene or hexanes.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.
Data Interpretation:
-
¹H NMR: Disappearance of the aldehyde proton (10.2 ppm) and the appearance of a new imine proton signal (CH=N) typically downfield (8-9 ppm).
-
IR Spectroscopy: Appearance of a characteristic C=N stretching band around 1620-1650 cm⁻¹.
Protocol 3: Synthesis of Indazole-Carbaldehyde Hydrazones
Hydrazone derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory and anti-tumor effects.[9] They are synthesized by the condensation of an aldehyde with a hydrazine derivative. The resulting N-N bond and C=N-N linkage offer unique structural features for biological interactions.
Rationale: Similar to Schiff base formation, this is a condensation reaction. A small amount of acid catalyst facilitates the reaction. Hydrazines are generally more nucleophilic than amines, so the reaction often proceeds readily at room temperature or with gentle heating in a protic solvent like ethanol, which helps to solvate the intermediates.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M) in a round-bottom flask.
-
Reagent Addition: Add the desired hydrazine or hydrazide derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) (1.0 eq) to the solution.[10]
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Progression: Stir the mixture at room temperature or heat gently to 50-60°C for 2-6 hours. The product often precipitates out of the solution as it forms.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for biological testing, but can be recrystallized if necessary.
Data Interpretation:
-
¹H NMR: Disappearance of the aldehyde proton and appearance of the CH =N proton (around 8-8.5 ppm) and NH protons.[10]
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺.
Application in Biological Assays: A Kinase Inhibition Case Study
Derivatives of 1H-indazole are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in diseases like cancer.[11][12] The derivatization strategies described above are directly applicable to generating focused libraries for screening against kinase targets.
Example Application: Screening for PAK1 (p21-activated kinase 1) Inhibitors.
Aberrant PAK1 activity is linked to tumor progression, making it a promising anti-cancer target.[11] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[11] Using our protocols, one can rapidly synthesize analogous structures.
-
Library Synthesis: Using Protocol 1 (Reductive Amination) , a library of N-substituted aminomethyl-indazoles can be synthesized by reacting this compound with a diverse set of commercially available primary and secondary amines. The choice of amines can be guided by structure-activity relationship (SAR) data, focusing on introducing hydrophobic rings or hydrophilic groups to probe different regions of the kinase active site.[11]
-
Biological Assay: The synthesized compounds are then screened in a PAK1 kinase activity assay. This can be a biochemical assay using a purified enzyme and a peptide substrate, where inhibition is measured by a decrease in substrate phosphorylation (e.g., using ADP-Glo™ or similar luminescence-based assays).
-
Data Analysis: The potency of each compound is determined by generating a dose-response curve and calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 2: Workflow from synthesis to hit identification in a kinase inhibitor screen.
Quantitative Data Summary
The following table summarizes typical reaction parameters and characterization data for the parent compound, providing a baseline for comparison with synthesized derivatives.
| Compound Name | Molecular Formula | Molecular Weight | ¹H NMR (DMSO-d₆) Key Peaks (ppm) | Reference |
| This compound | C₈H₆N₂O | 146.15 | 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, 1H), 7.70 (d, 1H) | [5] |
| 5-Chloro-1H-Indazole-3-Carbaldehyde | C₈H₅ClN₂O | 180.59 | 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (d, 1H), 7.75 (d, 1H) | [5] |
| 5-Nitro-1H-Indazole-3-Carbaldehyde | C₈H₅N₃O₃ | 191.15 | 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, 1H), 8.26 (dd, 1H) | [5] |
| 6-Nitro-1H-Indazole-3-Carbaldehyde | C₈H₅N₃O₃ | 191.15 | 10.22 (s, 1H), 8.57 (d, 1H), 8.29 (dd, 1H) | [13][14] |
Conclusion
This compound is an exceptionally valuable starting material for generating diverse libraries of compounds for biological screening. The reactivity of its C3-aldehyde group can be harnessed through robust and reliable protocols such as reductive amination, Schiff base formation, and hydrazone synthesis. By systematically applying these derivatization strategies, researchers can effectively probe the structure-activity relationships of the indazole scaffold, accelerating the discovery of novel and potent therapeutic agents for a wide range of diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-3-Carbaldehyde
Welcome to the technical support guide for the synthesis of 1H-Indazole-3-Carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. This compound and its derivatives are vital intermediates in medicinal chemistry, serving as foundational scaffolds for numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and reliable method for synthesizing this compound?
A1: The most prevalent and highly optimized method is the nitrosation of an indole precursor, followed by an in-situ ring rearrangement.[4][5] This reaction involves treating the corresponding indole with a nitrosating agent, typically sodium nitrite (NaNO₂) in a slightly acidic medium (e.g., aqueous HCl).[6] The reaction proceeds through a multi-step pathway that starts with the nitrosation at the C3 position of the indole ring to form an oxime intermediate. This is followed by a water-promoted ring-opening and subsequent ring-closure to yield the desired this compound.[1][7]
Q2: Why can't I directly formylate the 1H-indazole ring at the C3 position using a standard Vilsmeier-Haack reaction?
A2: This is a critical point of process failure for many researchers. Unlike the electron-rich pyrrole ring in indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is notoriously ineffective.[3][4][5] The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile, and the C3 position of indazole is not sufficiently nucleophilic to react efficiently.[8][9] This lack of reactivity necessitates alternative strategies, with the nitrosative rearrangement of indoles being the most successful and widely adopted approach.[3][4]
Q3: My reaction yield is consistently low, and the crude product has a deep red or brown color. What is the primary cause?
A3: Low yields coupled with intense coloration are hallmark indicators of a specific, well-documented side reaction: the formation of dimeric byproducts.[3] This occurs when a molecule of the nucleophilic indole starting material attacks the reactive oxime intermediate before it can undergo the desired ring-opening sequence.[7] This side reaction is especially problematic with electron-rich indoles, which are more potent nucleophiles.[1][3] The resulting dimers are often intensely colored and can complicate purification significantly.[4][5]
Q4: How can I strategically minimize the formation of these dimeric byproducts and improve my yield?
A4: The key to suppressing dimer formation is to maintain a very low concentration of the nucleophilic indole starting material throughout the reaction. This is best achieved by employing a "reverse addition" protocol.[3][4][10] Instead of adding the acid/nitrite solution to the indole, you slowly add a solution of the indole to the pre-formed, cold (0 °C) nitrosating mixture (NaNO₂ in aqueous acid).[3][6] This ensures that the indole is consumed as soon as it is introduced, preventing its concentration from building up and engaging in the undesired dimerization pathway. Using a syringe pump for the slow addition (e.g., over 1-2 hours) provides excellent control and leads to dramatic improvements in yield, often from 10-60% to over 90%.[1][3]
Q5: My reaction with an electron-deficient indole (e.g., a nitro- or cyano-substituted indole) is very sluggish or fails to go to completion. What adjustments are needed?
A5: Electron-deficient indoles are less reactive and often require more forcing conditions to achieve full conversion.[4][6] If you observe incomplete conversion by TLC or LC-MS after the initial slow addition at 0 °C, the solution is to gently heat the reaction mixture.[4] After the addition is complete, allowing the reaction to warm to room temperature and then heating to 50 °C or even 80 °C for several hours (from 3 to 48 hours, depending on the substrate) is often necessary to drive the reaction to completion.[1][6] It is crucial to monitor the reaction's progress to determine the optimal heating time and avoid potential degradation.[6]
Q6: I've successfully run the reaction, but I'm isolating a significant amount of a more polar byproduct. What is it and how can I avoid it?
A6: A common polar impurity is the corresponding 1H-indazole-3-carboxylic acid.[5] Its formation is attributed to a plausible dediazoniation process under acidic conditions, followed by oxidation of the aldehyde product or an intermediate.[3][5] To minimize this, ensure the reaction is worked up promptly upon completion and avoid unnecessarily harsh or prolonged exposure to acidic conditions or oxidizing agents. Careful control over reaction temperature and time is also beneficial.[5]
Troubleshooting Guide
| Problem | Primary Cause(s) | Suggested Solution(s) |
| Low Yield & Deep Red/Brown Color | Formation of dimeric byproducts from nucleophilic attack of indole starting material on the oxime intermediate.[3][5] | 1. Employ Reverse Addition: Slowly add the indole solution to the pre-formed nitrosating mixture at 0 °C using a syringe pump.[3][4][6] 2. Maintain Low Temperature: Keep the reaction at 0 °C during the addition to control reactivity.[1][3] |
| Incomplete Reaction (Stalled) | Low reactivity of the indole substrate, particularly with electron-withdrawing groups (e.g., -NO₂, -CN).[4][6] | 1. Increase Temperature: After the slow addition at 0 °C is complete, allow the mixture to warm to room temperature and then heat to 50-80 °C.[1][6] 2. Increase Reaction Time: Monitor progress by TLC/LC-MS and allow the reaction to proceed for up to 48 hours if necessary.[6] |
| Product is Difficult to Purify | Presence of colored dimers or polar carboxylic acid byproduct. | 1. Primary Purification: Column chromatography on silica gel is the most effective method. A typical eluent system is petroleum ether/ethyl acetate.[1][4] 2. Precipitation: The product may precipitate from the reaction mixture. It can be isolated by vacuum filtration and washed with water to remove inorganic salts before column chromatography.[4] |
| Formation of Carboxylic Acid | Oxidation of the aldehyde product or an intermediate under acidic conditions.[5] | 1. Prompt Work-up: Process the reaction mixture as soon as it is deemed complete by TLC/LC-MS.[5] 2. Control Acidity: Avoid excess acid or prolonged reaction times, especially when heating. |
Optimized Experimental Protocols
Protocol 1: General Synthesis via Reverse Addition (for Electron-Rich/Neutral Indoles)
This protocol is optimized to minimize side reactions and maximize yield for substrates like indole or 5-bromoindole.[1][3]
1. Preparation of the Nitrosating Mixture:
-
In a round-bottomed flask under an inert atmosphere (Argon), dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF (e.g., 4 mL H₂O and 3 mL DMF per 1 mmol of indole).[3]
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 2N aqueous HCl (2.7 equiv.) dropwise, ensuring the temperature remains at 0 °C. Stir the resulting mixture for 10 minutes.[3]
2. Substrate Addition:
-
In a separate flask, dissolve the indole starting material (1.0 equiv.) in DMF (e.g., 3 mL per 1 mmol).
-
Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.[1][3]
3. Reaction and Work-up:
-
After the addition is complete, continue stirring at room temperature for 3-12 hours, monitoring completion by TLC.[1]
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
4. Purification:
-
Purify the crude solid by column chromatography on silica gel, typically eluting with a petroleum ether/ethyl acetate gradient (e.g., 8:2), to yield the pure product.[1]
Protocol 2: Modified Protocol for Electron-Deficient Indoles
This protocol is adapted for less reactive substrates like 5-nitroindole or 5-cyanoindole.[1][6]
-
Follow Steps 1 and 2 from Protocol 1 exactly.
-
Modified Reaction Step: After the 2-hour addition at 0 °C is complete, allow the reaction to warm to room temperature for 2 hours. Then, heat the reaction mixture to 50-80 °C and maintain stirring for 16-48 hours.[1][6] Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion.
-
Follow Steps 3 and 4 from Protocol 1 for work-up and purification.
Data Summary: Representative Yields
The choice of reaction conditions is highly dependent on the electronic nature of the indole substrate. The reverse addition protocol has proven effective for a wide scope of derivatives.
| Starting Indole | Key Conditions | Isolated Yield (%) | Reference |
| Indole | 2h addition at 0 °C, then 3h at RT | 99% | [1] |
| 5-Bromoindole | 2h addition at 0 °C, then 2h at RT, then 3h at 50 °C | 94% | [1] |
| 5-Chloroindole | 2h addition at 0 °C, then 12h at RT | 96% | [1] |
| 7-Methylindole | 2h addition at 0 °C, then 12h at RT | 72% | [1] |
| 5-Nitroindole | Addition at 0 °C, then 6h at 80 °C | Good | [1] |
| 5-Cyanoindole | 2h addition at RT, then 16h at 50 °C | Good | [1] |
| 5-NHBoc-indole | 2h addition at 0 °C, then 48h at 50 °C | 78% | [1][3] |
Visualized Mechanisms and Workflows
A clear understanding of the reaction pathway and the competing side reactions is essential for effective troubleshooting.
Caption: Nitrosation mechanism showing the desired pathway (Path A) and the competing dimerization side reaction (Path B).
Caption: Workflow diagram illustrating the optimized reverse addition protocol for synthesis.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1H-Indazole-3-Carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1H-Indazole-3-Carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. 1H-Indazole-3-carbaldehydes are pivotal intermediates in medicinal chemistry, particularly for developing kinase inhibitors.[1] This document provides in-depth, experience-driven advice in a troubleshooting format to help you optimize your reaction outcomes.
Section 1: Nitrosation of Indoles
The nitrosation of an indole precursor followed by rearrangement is a robust and widely used method for synthesizing 1H-indazole-3-carbaldehydes.[2] The reaction typically involves treating an indole with sodium nitrite (NaNO₂) in a slightly acidic medium.[1][3] While effective, this multi-step transformation is sensitive to reaction conditions and can lead to several side products.
Troubleshooting & FAQs: Nitrosation Method
Question 1: My reaction mixture has turned a deep red/brown color, and I'm isolating an insoluble sludge. What is happening and how can I prevent it?
Answer: This is a classic sign of indole dimerization or polymerization.[4][5]
-
Causality: The indole starting material is nucleophilic. Under acidic conditions, it can attack reactive intermediates or even another protonated indole molecule. This is especially problematic with electron-rich indoles.[2][4] If the local concentration of the indole is too high when it encounters the nitrosating agent, these side reactions can predominate, leading to low yields of the desired product.
-
Preventative Measures: The key is to control the concentration of the free indole.
-
Reverse Addition: Instead of adding the acid to the indole/nitrite mixture, employ a "reverse addition" protocol. Prepare the nitrosating mixture first by slowly adding hydrochloric acid to a cooled (0 °C) aqueous solution of sodium nitrite. Then, add your indole solution dropwise to this pre-formed, vigorously stirred mixture.[2][4] This ensures the indole is the limiting reagent at any given point in the reaction vessel, minimizing its self-reaction.
-
Temperature Control: Maintain a low temperature (0 °C) during the addition to reduce the rate of side reactions.[6]
-
Efficient Stirring: Ensure the stirring is vigorous enough to disperse the indole quickly as it is added, preventing localized concentration hotspots.[4]
-
Question 2: My yield is low, and my main impurity is a more polar spot on the TLC plate. What is this side product?
Answer: You are likely observing the corresponding 1H-indazole-3-carboxylic acid .[4]
-
Causality: This side product forms via oxidation of either the aldehyde product or a reaction intermediate.[4] This can be exacerbated by prolonged reaction times or elevated temperatures, which may follow a dediazoniation process under the acidic conditions.[3][4]
-
Preventative Measures:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-oxidation.
-
Strict Temperature Control: Avoid letting the reaction warm up unnecessarily. For less reactive, electron-deficient indoles that may require heating to go to completion, do so cautiously (e.g., 50 °C) and for the minimum time necessary.[3][5]
-
-
Purification Strategy: The carboxylic acid is significantly more acidic than the desired aldehyde. An acid-base extraction can be effective. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
Visualizing the Nitrosation Pathway & Side Reactions
The following diagram illustrates the desired reaction pathway versus the common side reactions.
Caption: Desired nitrosation pathway versus common side reactions.
Section 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] It involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] However, direct C3-formylation of the indazole ring itself is often inefficient.[4] The reaction is more commonly, and sometimes unintentionally, seen when other functionalities are present or when attempting to formylate indole precursors.
Troubleshooting & FAQs: Vilsmeier-Haack Reaction
Question 1: I attempted a Vilsmeier-Haack reaction on 1H-indazole and isolated a product, but it's not the C3-aldehyde. What did I make?
Answer: You have most likely formed 1-formyl-1H-indazole .
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Causality: The indazole ring system has two nitrogen atoms. The N1 position is also nucleophilic and can compete with the desired C3 position for the electrophilic Vilsmeier reagent (a chloroiminium ion).[9][11] In many cases, N-formylation is kinetically favored over C-formylation. The relative reactivity depends heavily on the substrate and reaction conditions.[10]
-
Mitigation & Confirmation:
-
Protecting Groups: To achieve C3-formylation, the N1 position often needs to be protected with a suitable protecting group prior to the Vilsmeier-Haack reaction. The protecting group can then be removed in a subsequent step.
-
Structural Confirmation: The N-formyl and C-formyl isomers are easily distinguishable by ¹H NMR spectroscopy. The N-formyl proton will appear as a singlet far downfield (typically > 9.0 ppm), distinct from the C3-aldehyde proton (typically around 10.0 ppm). Furthermore, the proton at the C3 position of the N-formylated product will still be present in the aromatic region.
-
Question 2: My reaction is messy, with multiple spots on the TLC. What other side products can form?
Answer: Besides N-formylation, other side reactions can occur.
-
Di-formylation: If the reaction conditions are too harsh (high temperature, long reaction time), it's possible to get formylation at both the N1 position and another site on the benzene ring.
-
Decomposition: Indazoles, especially those with sensitive functional groups, can decompose under the strongly acidic and dehydrating conditions of the Vilsmeier-Haack reaction.
Troubleshooting Workflow: Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction on indazole.
Section 3: Oxidation of 3-Methylindazole
Oxidizing the methyl group of 3-methylindazole is another synthetic route. Various oxidizing agents can be employed, from manganese dioxide (MnO₂) to selenium dioxide (SeO₂), or even electrochemical methods.[12] The primary challenge here is controlling the extent of the oxidation.
Troubleshooting & FAQs: Oxidation Method
Question 1: I'm trying to oxidize 3-methylindazole to the aldehyde, but I'm isolating the carboxylic acid instead.
Answer: This is a classic case of over-oxidation .
-
Causality: The desired aldehyde product is itself susceptible to further oxidation under the reaction conditions, leading to the more thermodynamically stable 1H-indazole-3-carboxylic acid.[13] Strong oxidizing agents (like KMnO₄ or CrO₃) and prolonged reaction times or high temperatures will favor the formation of the carboxylic acid.
-
Preventative Measures:
-
Choice of Oxidant: Use a milder oxidizing agent that is known to selectively convert methyl groups to aldehydes. Activated MnO₂ is often a good choice for benzylic-type oxidations.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary, but a large excess will promote over-oxidation.
-
Reaction Monitoring: As with the nitrosation method, diligently monitor the reaction by TLC. The aldehyde is an intermediate in the oxidation to the carboxylic acid. The goal is to stop the reaction when the concentration of the aldehyde is at its maximum.
-
Question 2: The reaction is very slow or doesn't go to completion. What can I do?
Answer: Incomplete conversion is a common issue when using mild oxidants.
-
Causality: The C-H bonds of the methyl group need to be activated. The reaction may be limited by the activity of the oxidizing agent, temperature, or solubility.
-
Optimization Strategies:
-
Activation of Oxidant: If using MnO₂, ensure it is "activated." Commercially available activated MnO₂ is suitable, or it can be prepared by heating manganese(II) carbonate.
-
Increase Temperature: Gently heating the reaction can increase the rate, but this must be balanced against the risk of over-oxidation. A refluxing solvent like dichloromethane or chloroform is often used.
-
Solvent Choice: Ensure your starting material is soluble in the chosen solvent to allow for an efficient reaction.
-
Summary of Common Side Products and Purification Strategies
| Synthetic Method | Common Side Product | Structure | Causality | Recommended Purification Method |
| Nitrosation | Indole Dimers/Polymers | Complex Mixture | High local concentration of nucleophilic indole. | Prevention is key (reverse addition). If formed, often insoluble and can be filtered off. |
| Nitrosation | 1H-Indazole-3-carboxylic acid | Indazole-3-COOH | Over-oxidation of aldehyde or intermediate.[4] | Acid-base extraction with aq. NaHCO₃. |
| Vilsmeier-Haack | 1-Formyl-1H-indazole | Indazole-1-CHO | Competing nucleophilic attack from N1 position. | Column chromatography (isomers often have different polarity). |
| Oxidation | 1H-Indazole-3-carboxylic acid | Indazole-3-COOH | Over-oxidation of the desired aldehyde product.[13] | Column chromatography or acid-base extraction. |
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sid.ir [sid.ir]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 1H-Indazole-3-Carbaldehyde purification by chromatography
Technical Support Center: 1H-Indazole-3-Carbaldehyde Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic purification of this compound. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the high purity of this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its chromatographic behavior?
A: this compound is a moderately polar aromatic compound.[1] Its behavior on a silica gel column is primarily governed by three structural features:
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Indazole Ring: The bicyclic aromatic system with two nitrogen atoms allows for π-π stacking interactions and hydrogen bonding. The N-H proton is acidic and can act as a hydrogen bond donor.
-
Aldehyde Group: The carbonyl (C=O) group is a strong hydrogen bond acceptor, leading to significant interaction with the silanol groups (Si-OH) on the surface of silica gel.
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Overall Polarity: The combination of these features makes the molecule more polar than its parent indazole, requiring moderately polar solvent systems for elution.
Application Scientist's Insight: The dual hydrogen bond donor (N-H) and acceptor (C=O, ring nitrogens) nature of this molecule is key. This means it will interact strongly with the polar stationary phase (silica gel). Your mobile phase must be polar enough to disrupt these interactions and allow the compound to move down the column at an appropriate rate.
Q2: My this compound appears to be degrading on the silica gel column. Is this common?
A: Yes, aldehydes can be sensitive to the acidic nature of standard silica gel.[2][3] The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude material contains oxidizing impurities or if exposed to air for prolonged periods on the column.[3][4]
Application Scientist's Insight: To test for on-column degradation, perform a 2D TLC. Spot your crude material, run the plate in a suitable eluent, then turn it 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that decomposition is occurring on the silica plate itself, which is a good predictor for what will happen on a column.[2] Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize the acidic sites.
Q3: What is a good starting point for a TLC solvent system?
A: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is the standard choice.[5][6][7] A good starting ratio for initial TLC analysis is 7:3 or 8:2 hexanes:ethyl acetate.[6] The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound to ensure good separation on a column.[2]
Application Scientist's Insight: If your compound remains at the baseline (Rf ≈ 0), increase the proportion of ethyl acetate. If it runs with the solvent front (Rf ≈ 1), decrease the ethyl acetate. For particularly stubborn separations, consider solvents from different selectivity classes, such as dichloromethane or toluene, as the polar component.[8]
Troubleshooting Guide: Common Scenarios
This section addresses specific problems you may encounter during the purification process.
Scenario 1: Poor Separation & Co-elution of Impurities
Problem: "My TLC shows two distinct spots, but on the column, the fractions are all mixed. I can't get a pure product."
Possible Causes & Solutions:
-
Overloading the Column: Applying too much crude material for the column size is a common cause of poor separation. The bands broaden significantly and overlap.
-
Solution: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is necessary.
-
-
Improper Solvent System: The TLC may be misleading. A solvent system that shows separation might not be optimal for the larger scale and different dynamics of a column.
-
Solution: The ideal Rf on TLC for column chromatography is between 0.3 and 0.4. This provides the best chance for good separation. If your target compound's Rf is too high, the separation from less polar impurities will be poor. If it's too low, the band will be broad, leading to long elution times and potential co-elution with more polar impurities.
-
-
Sample Applied in Too Much or Too Polar a Solvent: Dissolving the sample in a large volume of solvent, or a solvent significantly more polar than the mobile phase, will cause the initial band to be very broad, ruining the separation from the start.[9]
-
Solution: Use the Dry Loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude material), and evaporate the solvent to get a dry, free-flowing powder.[5][9] This powder can be carefully added to the top of your packed column, ensuring a very sharp initial band.
-
Scenario 2: Low or No Recovery of Product
Problem: "I ran the column, but I can't find my compound in any of the fractions."
Possible Causes & Solutions:
-
Compound is Too Polar: The chosen eluent may not be strong enough to move the compound off the column. Even 100% ethyl acetate might not be sufficient if the compound is very polar or interacting very strongly with the silica.
-
Solution: First, try a more aggressive solvent system. A common next step is to add a small percentage (1-5%) of methanol to your eluent (e.g., 5% methanol in dichloromethane).[10] Be aware that methanol can sometimes dissolve silica, so use it judiciously.
-
-
On-Column Decomposition: As discussed in the FAQs, the compound may have degraded on the silica.[2]
-
Solution: If you suspect decomposition, try using a different stationary phase like alumina (neutral or basic) or a deactivated silica gel.[2]
-
-
Compound is Insoluble and Precipitated: The compound may have precipitated at the top of the column when it came into contact with the non-polar mobile phase.
-
Solution: This is another scenario where dry loading is advantageous. If you must wet-load, dissolve the sample in the absolute minimum amount of a solvent slightly more polar than your mobile phase to ensure it remains in solution upon application.[9]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing and solving common purification issues.
Caption: Troubleshooting decision tree for chromatography.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Also prepare a solution of your starting material for comparison.
-
Spot the Plate: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom (the baseline). Use a capillary spotter to apply small, concentrated spots of your starting material, crude mixture, and a "co-spot" (spotting both starting material and crude mixture on the same point) onto the baseline.[11]
-
Develop the Plate: Place a small amount of your chosen solvent system (e.g., 8:2 Hexanes:EtOAc) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below your baseline. Close the chamber and allow the solvent to move up the plate via capillary action.
-
Visualize: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6] Circle the spots with a pencil.
-
Analyze and Optimize: Calculate the Rf value for each spot (distance spot traveled / distance solvent traveled).[11] Adjust the solvent ratio to achieve an Rf of ~0.3-0.4 for the this compound.
Table 1: Example Solvent Systems for TLC Analysis
| Solvent System (Hexanes:Ethyl Acetate) | Typical Rf of this compound | Observations |
| 9:1 | 0.15 | Spot has low mobility. Eluent is not polar enough. |
| 8:2 | 0.35 | Good mobility and separation from typical impurities.[6] Ideal for column chromatography. |
| 7:3 | 0.55 | Higher mobility. May be useful if impurities are very polar. |
| 1:1 | 0.80 | Too high for good separation from non-polar impurities. |
Protocol 2: Flash Column Chromatography with Dry Loading
-
Column Preparation: Select an appropriate size column. Pack it with silica gel (230-400 mesh) as a slurry in your starting, least polar eluent (e.g., 9:1 Hexanes:EtOAc). Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a solvent like dichloromethane. Add silica gel (~2-3 g) to this solution.[5]
-
Evaporation: Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.[9]
-
Elution: Carefully add your eluent. Use air pressure ("flash") to push the solvent through the column at a steady rate. Start with a less polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (gradient elution) as the column runs (e.g., to 8:2, then 7:3).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Alternative Purification Strategy
For mixtures where chromatography is proving difficult, especially for removing unreacted starting materials or other aldehydes/ketones, a chemical separation method can be highly effective.
Purification via Bisulfite Adduct Formation:
Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[12][13] This allows for the separation of the aldehyde from non-reactive organic impurities through a simple extraction.
-
Adduct Formation: Dissolve the crude mixture in a solvent like methanol. Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde-bisulfite adduct will form and preferentially move into the aqueous phase.[13][14]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water. The non-aldehyde impurities will remain in the organic layer, while the adduct stays in the aqueous layer. Separate the two layers.
-
Regeneration: The pure aldehyde can be recovered from the aqueous layer by adding a base (like NaOH), which reverses the reaction.[12] A final extraction into an organic solvent yields the purified product.
This method is particularly useful for large-scale purifications where chromatography would be expensive and time-consuming.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Optimizing Reaction Conditions for 1H-Indazole-3-Carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 1H-indazole-3-carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these critical intermediates. 1H-indazole-3-carbaldehydes are foundational building blocks in the development of numerous therapeutics, most notably as kinase inhibitors.[1][2][3][4] The aldehyde functionality at the C3 position is a versatile handle for a wide array of chemical transformations, including Wittig reactions, Knoevenagel condensations, and the construction of further heterocyclic systems.[1][3][4]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges encountered during synthesis, helping you to optimize your reaction conditions, maximize yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely applicable method for synthesizing this compound derivatives?
A1: The most prevalent and optimized synthetic route is the nitrosation of the corresponding indole precursor.[5][6] This reaction involves treating an indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl. The reaction proceeds through a multistep pathway involving nitrosation at the C3 position of the indole, formation of an oxime intermediate, subsequent ring-opening, and finally, ring-closure to yield the desired this compound.[1][4]
Q2: Why is direct formylation of a 1H-indazole, for instance via a Vilsmeier-Haack reaction, not a recommended method?
A2: This is a critical point of distinction from indole chemistry. The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective.[1][3][4][5] This lack of reactivity necessitates alternative synthetic strategies. Consequently, the transformation of an indole precursor via nitrosation has become the standard and most reliable approach to access these valuable intermediates.[5]
Q3: What are the primary applications of this compound derivatives?
A3: These compounds are highly prized intermediates in medicinal chemistry.[7] They are particularly crucial for the synthesis of polyfunctionalized 3-substituted indazoles, which are core scaffolds in many kinase inhibitors developed for cancer therapy.[1][5] The aldehyde group allows for extensive molecular elaboration to explore structure-activity relationships and develop novel drug candidates.[3][7]
Troubleshooting Guide: From Low Yields to Product Instability
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles to empower you to make informed decisions.
Problem 1: My reaction yield is significantly low, and the crude product is a deep red or brown, intractable material.
-
Probable Cause: The primary culprit for both low yields and intense coloration is the formation of dimeric byproducts.[6] This side reaction occurs when a molecule of the nucleophilic starting indole attacks the reactive oxime intermediate of the main reaction pathway before it can rearrange to the desired indazole. This parasitic reaction consumes your starting material and generates highly colored impurities that can complicate purification.
-
Suggested Solution: Implement a "Reverse Addition" Protocol. To suppress dimerization, you must maintain a low concentration of the nucleophilic indole throughout the reaction.[3][6] This is best achieved by reversing the order of addition:
-
Prepare the nitrosating mixture first by adding your acid (e.g., HCl) to a cooled (0 °C) solution of sodium nitrite (NaNO₂) in an aqueous or mixed solvent system (e.g., water/DMF).
-
Dissolve your indole starting material in a suitable solvent (e.g., DMF).
-
Add the indole solution slowly (e.g., via syringe pump over 30 minutes to 2 hours) to the vigorously stirred, pre-formed nitrosating mixture.[1][6] This protocol ensures that any molecule of indole is immediately consumed in the desired nitrosation reaction rather than accumulating and reacting as a nucleophile.
-
Problem 2: The reaction is sluggish or stalls, with significant starting material remaining after the recommended reaction time.
-
Probable Cause: The electronic nature of your indole substrate is key. Electron-deficient indoles (e.g., those bearing nitro, cyano, or halo substituents) are inherently less nucleophilic and therefore react more slowly in this transformation.[4][6]
-
Suggested Solution: Judicious Use of Heat. If the reaction is slow at room temperature, gentle heating is often required to drive it to completion. After the slow addition of the indole at 0 °C is finished, allow the mixture to warm to room temperature and then heat to 50 °C or even 80 °C for several hours.[1][4][6] Crucial Tip: Always monitor the reaction's progress by TLC or LC-MS to determine the optimal heating time and to avoid potential degradation of the product with prolonged exposure to heat.
Problem 3: My purified product appears to degrade in solution during analysis or storage.
-
Probable Cause: this compound derivatives, particularly those with nitro groups, can exhibit limited stability in solution.[8] Two primary degradation pathways are:
-
Suggested Solution: Implement Proper Handling and Storage Procedures.
-
Prepare Solutions Fresh: It is highly recommended to prepare solutions of the compound immediately before use in a subsequent reaction or for analysis.[8]
-
Protect from Light and Air: If short-term storage is necessary, store solutions in amber vials to protect from light. Purging the vial with an inert gas (argon or nitrogen) can help minimize oxidation.[8]
-
Refrigerate: Store both the solid compound and any solutions at low temperatures (2-8 °C) to slow the rate of degradation.[8]
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Caption: Reaction mechanism for indazole synthesis and competing dimer formation.
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocols
The following is a generalized, yet detailed protocol for the synthesis of substituted 1H-indazole-3-carbaldehydes via the optimized reverse addition nitrosation method.
Protocol 1: General Synthesis via Reverse Addition Nitrosation
-
Materials:
-
Substituted Indole (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (8.0 equiv)
-
Hydrochloric Acid (HCl, 2N aq. solution) (7.0 equiv)
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
-
Procedure:
-
Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath, dissolve sodium nitrite (8.0 equiv) in deionized water. Slowly add the 2N HCl solution (7.0 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C. If your indole is poorly soluble, a co-solvent like DMF can be added to this mixture.[1] Allow the mixture to stir for 10-15 minutes at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Indole Addition: In a separate flask, dissolve the substituted indole (1.0 equiv) in DMF. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the indole solution dropwise via the syringe pump to the vigorously stirred nitrosating mixture over a period of 1-2 hours. It is critical to maintain the reaction temperature at 0 °C during the addition.
-
Completion: After the addition is complete, the reaction progress should be monitored. For electron-rich indoles, stirring at room temperature for 2-5 hours may be sufficient. For electron-deficient indoles, the mixture may need to be heated to 50-80 °C for several hours.[1][4] Monitor consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to afford the pure this compound derivative.[1]
-
Data Summary: Representative Reaction Conditions
The versatility of the nitrosation method is demonstrated by its applicability to a range of substituted indoles. The table below summarizes typical reaction conditions and yields.
| Indole Substituent | Reaction Conditions (Post-Addition) | Typical Yield | Reference |
| Unsubstituted | 3 h @ Room Temp. | 99% | [1] |
| 6-Fluoro | 5 h @ Room Temp. | 84% | [1] |
| 5-Bromo | 2 h @ RT, then 3 h @ 50 °C | 94% | [1] |
| 6-Nitro | 6 h @ 80 °C | ~77% | [1][9] |
| 7-Methyl | 12 h @ Room Temp. | 72% | [1] |
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1H-Indazole-3-Carbaldehyde Stability in Solution
Welcome to the technical support center for 1H-Indazole-3-Carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block's stability in solution. As a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, understanding and controlling its stability is paramount to achieving reliable and reproducible experimental outcomes.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges. Our goal is to empower you with the scientific rationale behind these recommendations, ensuring the integrity of your research.
I. Understanding the Inherent Instability of this compound
This compound's reactivity, which makes it a valuable synthetic precursor, is also the source of its stability issues in solution. The primary functional groups contributing to its degradation are the aldehyde group and the indazole ring itself. Aromatic aldehydes are notably susceptible to oxidation, which can convert the aldehyde to a less reactive carboxylic acid. Furthermore, the indazole ring system can be sensitive to pH, light, and temperature, leading to a variety of degradation pathways.
For a related compound, 6-Nitro-1H-indazole-3-carbaldehyde, it is noted that nitroaromatic compounds can be light-sensitive and undergo photodegradation.[4] While specific data for the parent this compound is limited, it is prudent to consider similar sensitivities.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Experimental Results or Loss of Potency Over Time
Question: I'm observing variable results in my assays using a stock solution of this compound that has been stored for some time. What could be the cause?
Answer: This is a classic sign of compound degradation. The aldehyde functional group is likely oxidizing to the corresponding carboxylic acid, or other degradation pathways may be occurring.
-
Root Cause Analysis:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air.[4]
-
Solvent Reactivity: Protic solvents can potentially react with the aldehyde group. While not explicitly detailed for this compound, it is a known reactivity pattern for aldehydes.
-
Improper Storage: Storing solutions at room temperature or in the presence of light can accelerate degradation.[4][5]
-
-
Solutions & Proactive Measures:
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound fresh for each experiment.[4]
-
Solvent Selection: Whenever possible, use aprotic solvents like DMSO or DMF for preparing stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[6] It is not recommended to store the aqueous solution for more than one day.[6]
-
Inert Atmosphere: When preparing stock solutions for anything other than immediate use, purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound.[5][6] This minimizes dissolved oxygen.
-
Refrigerated Storage: Store all solutions at 2-8°C to slow down potential degradation pathways.[4][5][7] For the solid compound, storage at 0-8°C is recommended.[8]
-
Issue 2: Visible Color Change in Solution
Question: My solution of this compound has developed a yellow or brownish tint over time. What does this signify?
Answer: A change in color is a strong visual indicator of chemical degradation.[5] This can be due to the formation of various degradation products with different chromophores.
-
Root Cause Analysis:
-
Dimerization: In some synthetic routes involving indoles, the formation of deep red-colored dimeric byproducts has been observed.[9][10][11] While this is more of a synthetic byproduct issue, similar reactivity could potentially occur in solution under certain conditions.
-
Formation of Degradants: The formation of various degradation products can lead to a colored solution.
-
-
Solutions & Proactive Measures:
-
Analytical Confirmation: Correlate the visual observation with an analytical technique like HPLC-UV. The appearance of new peaks and a decrease in the area of the parent compound peak will confirm degradation.[4]
-
Discard and Prepare Fresh: Do not use discolored solutions. Discard the solution and prepare a fresh one, adhering to the best practices mentioned in Issue 1.
-
Light Protection: Store solutions in amber vials or protect them from light to minimize the risk of photodegradation.[5]
-
Issue 3: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Question: My HPLC/LC-MS analysis of a this compound solution shows new, unexpected peaks. How can I identify them and prevent their formation?
Answer: The presence of new peaks is definitive evidence of degradation. Identifying these peaks is crucial for understanding the degradation pathway and implementing effective preventative measures.
-
Root Cause Analysis & Identification:
-
Oxidation Product: A common degradation product is the corresponding carboxylic acid, 1H-indazole-3-carboxylic acid. In LC-MS, this would correspond to a mass increase of 16 amu (from the addition of an oxygen atom).
-
Solvent Adducts: Depending on the solvent, adducts may form.
-
Dimerization: Dimeric species would have a mass that is double that of the parent compound.
-
-
Solutions & Proactive Measures:
-
LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradation products. The fragmentation patterns can provide structural information to help identify the degradants.
-
pH Control: The stability of indazole derivatives can be pH-dependent.[4] If working in aqueous solutions, it is advisable to buffer the solution and conduct a preliminary stability study at the intended experimental pH.[12]
-
Temperature Control: Avoid heating solutions unless it is a necessary part of a reaction protocol. Elevated temperatures significantly accelerate degradation.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a temperature of 0-8°C.[5][8] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.[5]
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in polar organic solvents such as DMSO and DMF.[6] Its analog, 1H-indole-3-carbaldehyde, is also soluble in methanol, ethanol, and acetonitrile.[13] It has low solubility in water and non-polar solvents like hexane.[13] For aqueous applications, a co-solvent approach is recommended: dissolve the compound in a minimal amount of DMSO first, then dilute with the aqueous buffer.[6]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the compound is expected to be pH-dependent.[4] Both acidic and basic conditions can potentially catalyze reactions involving the aldehyde group or the indazole ring.[4][12] It is crucial to evaluate the stability at the specific pH of your experiment.
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation for solid this compound?
A5: The product is typically a white or pale yellow solid.[8] A significant change in color, such as darkening, or a change in physical form, may indicate degradation.[5] If you observe any such changes, it is advisable to re-analyze the material for purity before use.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
-
Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a suitable aprotic solvent (e.g., DMSO) to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Inert Gas Purge (Optional but Recommended): For long-term storage, gently bubble argon or nitrogen gas through the solution for a few minutes to displace dissolved oxygen.
-
Storage: Tightly seal the vial and store it at 2-8°C, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) in the desired solvent system (e.g., buffer at a specific pH, water, or organic solvent).
-
Stress Conditions:
-
Time Zero (t=0) Analysis: Immediately analyze an aliquot of the freshly prepared test solution by HPLC to establish the initial purity and peak area.
-
Incubation: Store aliquots of the test solution under the desired stress conditions (e.g., room temperature, 2-8°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each condition and analyze it by HPLC.
-
-
HPLC Analysis:
-
Method: Employ a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile is a good starting point.
-
Detection: Use a UV detector at a wavelength where the parent compound absorbs (e.g., 254 nm).
-
-
Quantification: Determine the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at t=0. Monitor for the formation and increase of any degradation product peaks.
V. Data Summary & Visualization
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | 0-8°C[8] | 2-8°C[4] | To minimize degradation and preserve long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[5] | Inert Gas Purge (for storage)[5] | To prevent oxidation. |
| Container | Tightly sealed, light-resistant[5] | Tightly sealed, amber vials or light-protected[5] | To protect from moisture and light. |
| Location | Dry, well-ventilated area[5] | N/A | To prevent moisture absorption. |
Diagrams
Caption: A troubleshooting guide for diagnosing and solving stability issues.
Caption: Potential degradation pathways for this compound.
VI. References
-
This compound. Chem-Impex. --INVALID-LINK--
-
Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem. --INVALID-LINK--
-
Indole-3-carboxaldehyde. Solubility of Things. --INVALID-LINK--
-
1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9. Sigma-Aldrich. --INVALID-LINK--
-
Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. Benchchem. --INVALID-LINK--
-
Safety Data Sheet for 1H-indole-3-carboxaldehyde. Santa Cruz Biotechnology. --INVALID-LINK--
-
5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex. --INVALID-LINK--
-
How to avoid dimer formation during indole to indazole transformation. Benchchem. --INVALID-LINK--
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. --INVALID-LINK--
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. --INVALID-LINK--
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. --INVALID-LINK--
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. --INVALID-LINK--
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. --INVALID-LINK--
-
4-FLUORO-3-(1H)INDAZOLE CARBOXALDEHYDE. SynHet. --INVALID-LINK--
-
Indole-3-carboxaldehyde. Cayman Chemical. --INVALID-LINK--
-
Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis. Benchchem. --INVALID-LINK--
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. --INVALID-LINK--
-
Palladino, P., et al. (2024). A new colorimetric assay for the determination of indole-3-carbaldehyde in foods and the study of the reaction with carbidopa. Food Chemistry Advances, 4, 100643. --INVALID-LINK--
-
1-Methyl-1H-indole-3-carbaldehyde. PubChem. --INVALID-LINK--
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. --INVALID-LINK--
-
Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 76(18), 7573–7581. --INVALID-LINK--
-
This compound | 5235-10-9. ChemicalBook. --INVALID-LINK--
-
An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem. --INVALID-LINK--
-
Indazole-3-carboxaldehyde. Sigma-Aldrich. --INVALID-LINK--
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Organic and Pharmaceutical Chemistry. --INVALID-LINK--
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. --INVALID-LINK--
-
5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4. Benchchem. --INVALID-LINK--
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. --INVALID-LINK--
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Formylation of 1H-Indazole
Welcome to the technical support guide for the formylation of 1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The synthesis of 1H-indazole-3-carboxaldehydes is a critical step for accessing a wide array of polyfunctionalized indazoles used in drug discovery, particularly as kinase inhibitors.[1][2][3] However, the direct introduction of a formyl group onto the 1H-indazole ring presents significant and often frustrating challenges.
This guide provides in-depth, field-proven insights into why common formylation methods fail and details robust, optimized protocols to overcome these hurdles. We will proceed from high-level frequently asked questions to a detailed troubleshooting guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly formylate 1H-indazole at the C3 position using a standard Vilsmeier-Haack reaction?
A1: This is the most common point of failure for researchers new to indazole chemistry. The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective or provide negligible yields.[4][5][6] The underlying cause relates to the electronic nature of both the indazole ring and the Vilsmeier reagent (the chloroiminium ion formed from DMF and POCl₃).[7][8][9]
-
Reduced Nucleophilicity: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions generated in Friedel-Crafts acylations.[10] It requires an electron-rich aromatic system to react efficiently.[7][11] While indazole has π-electrons, it is less nucleophilic than substrates like indole or pyrrole, rendering it insufficiently reactive toward the Vilsmeier reagent under standard conditions.
-
Alternative Reactivity: Under forcing conditions, the reaction may proceed through undesired pathways, including complexation at the nitrogen atoms or decomposition, rather than the desired C3 electrophilic substitution. Attempts using similar classical formylation methods, such as the Duff reaction with hexamethylenetetramine, have also proven unsuccessful.[12][13]
Q2: If direct formylation is not viable, what is the most reliable method for synthesizing 1H-indazole-3-carboxaldehydes?
A2: The most prevalent, optimized, and scalable method is the transformation of a corresponding indole precursor via an acid-mediated nitrosation reaction.[1][4][6] This elegant one-pot reaction proceeds through a multi-step pathway involving nitrosation at the indole C3 position, which forms an oxime intermediate. This is followed by a ring-opening and subsequent re-cyclization to yield the thermodynamically stable 1H-indazole-3-carboxaldehyde.[1][6][14] This strategy is robust and has been successfully applied to both electron-rich and electron-deficient indole systems.[1][3]
Q3: What are the critical parameters to control in the indole nitrosation method?
A3: Success with this method hinges on controlling the concentration of the nucleophilic indole starting material to prevent side reactions. The single most important technique is employing a "reverse addition" protocol.[1][4] In this setup, a solution of the indole is added slowly to the pre-formed nitrosating mixture (e.g., sodium nitrite and acid). This maintains a low, steady concentration of the indole, minimizing its ability to act as a nucleophile and attack reaction intermediates, which is the primary cause of byproduct formation.[1][4]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?
A: Low yields are most often traced back to two primary causes: competing side reactions or incomplete conversion of the starting material.
-
Cause 1: Dimer Byproduct Formation: If you observe a deep red or brown color in your reaction flask, the primary culprit is the formation of dimeric byproducts.[4][5] This occurs when a molecule of the nucleophilic starting indole attacks a reactive intermediate of the main pathway.
-
Solution: Implement the "reverse addition" technique as described above. By adding the indole solution slowly (e.g., via syringe pump over 1-2 hours) to the nitrosating agent, you keep the indole concentration low and kinetically favor the desired intramolecular pathway over the intermolecular side reaction.[1][4]
-
-
Cause 2: Sluggish Reaction with Electron-Deficient Substrates: Indoles bearing electron-withdrawing groups (e.g., nitro, cyano, ester) are less reactive.[1][4] If the reaction is sluggish at low temperatures (0 °C) or room temperature, incomplete conversion is likely.
-
Solution: Increase the reaction temperature after the slow addition is complete. Heating the reaction mixture to 50°C or even 80°C can be necessary to drive the reaction to completion.[1][4] It is essential to monitor the reaction's progress by TLC or LC-MS to determine the optimal heating time and avoid potential degradation.
-
Problem Area 2: Side Products & Purification Challenges
Q: My crude product is a deep red, sticky solid that is very difficult to purify. How can I resolve this?
A: This is a classic symptom of significant dimer formation. While purification by column chromatography is possible, prevention is a far more effective strategy.
-
Solution 1 (Prevention): Strictly adhere to the "reverse addition" protocol. This is the most effective way to obtain a cleaner crude product that is easier to handle and purify.[1][4]
-
Solution 2 (Purification): If you are already facing a difficult purification, use column chromatography on silica gel with an appropriate eluent system, such as a gradient of ethyl acetate in petroleum ether or hexanes.[5][6] Carefully monitor the fractions by TLC to separate the desired yellow-to-orange aldehyde product from the more intensely colored, often less mobile, byproducts.
Q: Besides my desired aldehyde, I've isolated a significant amount of a more polar compound. What is it?
A: A common polar byproduct is the corresponding 1H-indazole-3-carboxylic acid .[5] This can arise from the oxidation of the aldehyde product or an intermediate, particularly if the reaction is run for extended periods at elevated temperatures or exposed to air.
-
Solution: Work up the reaction promptly once TLC/LC-MS indicates full conversion of the starting material. While not always reported as necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[1]
Quantitative Data Summary
The optimized nitrosation protocol is effective for a range of substituted indoles. The following table summarizes representative yields reported in the literature, demonstrating the method's versatility.
| Starting Indole Derivative | Key Reaction Conditions | Isolated Yield (%) | Reference |
| 1H-Indole | Reverse addition at 0°C, then RT for 2h | 72% | [1] |
| 5-Bromo-1H-indole | Reverse addition at 0°C, then RT for 2h | 91% | [1] |
| 5-Nitro-1H-indole | Reverse addition at 0°C, then 50°C for 48h | 86% | [1] |
| 6-Nitro-1H-indole | Dropwise HCl to Indole/NaNO₂ mixture at 20°C | 77% | [2] |
| 5-(NHBoc)-1H-indole | Reverse addition at 0°C, then 50°C for 48h | 78% | [1] |
| 5-Methoxy-1H-indole | Reverse addition at 0°C, then RT for 2h | 10% | [1] |
Note: The low yield for the highly electron-rich 5-methoxyindole highlights that while the method is general, extreme electronic effects can still pose challenges, likely due to increased rates of side reactions.
Experimental Protocols & Visualized Workflows
Protocol 1: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde via Reverse Addition Nitrosation
This protocol is adapted from highly successful literature procedures and is designed to minimize byproduct formation.[1][3]
Materials:
-
Substituted 1H-Indole (1.0 equiv.)
-
Sodium Nitrite (NaNO₂) (8.0 equiv.)
-
Hydrochloric Acid (HCl), 2N aqueous solution (2.7 - 7.0 equiv.)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF (e.g., a 5:3 ratio).[1]
-
Stirring vigorously, slowly add 2N aqueous HCl (2.7 equiv. or more for less reactive substrates) to the cooled solution.
-
Stir the resulting mixture for 10-15 minutes at 0°C.
-
-
Preparation of the Substrate Solution:
-
In a separate flask, dissolve the substituted indole (1.0 equiv.) in DMF.
-
-
Reverse Addition:
-
Using a syringe pump for precise control, add the indole solution to the vigorously stirred nitrosating mixture at 0°C. The addition should be performed very slowly over a period of 1 to 2 hours. This step is critical.
-
-
Reaction and Monitoring:
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-indazole-3-carboxaldehyde.
-
Visualizations
Caption: Experimental workflow for the optimized reverse addition protocol.
Caption: Key mechanistic steps for the conversion of indole to 1H-indazole-3-carboxaldehyde.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Synthesis of 1H-Indazole-3-Carbaldehyde
Welcome to the technical support center for the synthesis of 1H-Indazole-3-Carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. This compound is a cornerstone building block in medicinal chemistry, serving as a precursor for numerous kinase inhibitors and other pharmacologically active agents.[1][2][3] Its aldehyde functionality is a versatile handle for a wide array of chemical transformations, including Knoevenagel condensations, Wittig reactions, and the construction of complex heterocyclic systems.[1][4][5]
This document provides in-depth, experience-driven guidance, moving beyond simple procedural steps to explain the underlying chemical principles and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common method for synthesizing this compound?
A1: The most prevalent and optimized method is the nitrosation of an indole precursor, followed by an acid-catalyzed rearrangement.[6][7] This reaction proceeds through a multi-step pathway that begins with the nitrosation of the indole's C3 position to form an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1][5] This method is robust and has been adapted for a wide range of electron-rich and electron-deficient indoles.[2][4]
Q2: Why is direct formylation of 1H-Indazole, for instance via a Vilsmeier-Haack reaction, not a recommended synthetic route?
A2: This is a critical point of inquiry. Unlike its bioisostere, indole, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective.[4][6][7] The electronic properties of the indazole ring system do not favor electrophilic substitution at this position under standard Vilsmeier-Haack conditions. This necessitates alternative strategies, with the nitrosative rearrangement of the corresponding indole being the most successful and widely adopted approach.[8]
Q3: What are the primary applications of this compound in drug discovery?
A3: this compound and its derivatives are crucial intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[4][8] The indazole scaffold is a "privileged structure" known to form strong hydrogen bonds within the ATP-binding pockets of kinases.[4][5] Marketed drugs such as Axitinib and Pazopanib are based on the 3-substituted indazole core.[1] The aldehyde group provides a synthetic entry point to introduce the complex side chains necessary for achieving potency and selectivity against specific kinase targets.[9]
Troubleshooting & Optimization Guide
This guide addresses specific issues that may arise during the synthesis. The primary cause of most issues relates to controlling the concentration of reactive intermediates.
Problem 1: Low Yield and Formation of a Deep Red/Brown Crude Product
-
Possible Cause: The most common reason for low yields accompanied by intense coloration is the formation of dimeric byproducts.[6][7] This side reaction occurs when a molecule of the nucleophilic starting indole attacks the electrophilic oxime intermediate before it can rearrange. This pathway is kinetically competitive with the desired ring-opening step.
-
Suggested Solution: Employ a "reverse addition" protocol. This is the single most important optimization for this synthesis. Instead of adding the acid to a mixture of the indole and sodium nitrite, the indole solution should be added slowly (e.g., via syringe pump) to the pre-formed nitrosating mixture (sodium nitrite in acid).[1][6] This strategy maintains a low, steady-state concentration of the indole, kinetically disfavoring the bimolecular side reaction and maximizing the yield of the desired product.[4][10]
Problem 2: The Reaction is Sluggish or Fails to Reach Completion
-
Possible Cause: The reactivity of the starting indole is highly dependent on its electronic properties. Electron-deficient indoles (e.g., those bearing nitro-, cyano-, or halo- substituents) are significantly less nucleophilic and react more slowly.[1][8]
-
Suggested Solution: For electron-deficient substrates, thermal energy is required to drive the reaction to completion. After the slow addition of the indole at a low temperature (e.g., 0 °C), the reaction mixture should be gently heated (e.g., to 50-80 °C).[1][4] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal heating time and avoid potential degradation.[6]
Problem 3: Isolation of 1H-Indazole-3-Carboxylic Acid as a Major Byproduct
-
Possible Cause: The formation of the corresponding carboxylic acid can occur, particularly under prolonged reaction times or harsh acidic conditions. This is believed to happen through a dediazoniation process followed by oxidation.[7][10]
-
Suggested Solution:
-
Strict Reaction Monitoring: Avoid unnecessarily long reaction times. Once TLC/LC-MS indicates the consumption of the starting material and intermediates, proceed with the work-up.
-
Control Temperature: Do not use excessive heat. While warming is necessary for electron-poor indoles, overheating can promote side reactions.
-
Prompt Work-up: Process the reaction mixture as soon as it is deemed complete to minimize the exposure of the aldehyde product to the oxidative and acidic environment.
-
Problem 4: Difficulty in Product Purification
-
Possible Cause: The crude product may contain a mixture of the desired aldehyde, unreacted starting material, colored dimeric impurities, and the carboxylic acid byproduct, making purification challenging.
-
Suggested Solution: The standard and most effective method for purification is column chromatography on silica gel.[11][12] A typical eluent system is a gradient of petroleum ether (or hexanes) and ethyl acetate.[1] Careful fraction collection, guided by TLC analysis, is essential to separate the product from closely eluting impurities. In some cases where the product precipitates from the reaction mixture, it can be isolated by vacuum filtration and washed with water to remove inorganic salts before further purification.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common synthesis problems.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Data Summary & Reaction Scope
The optimized reverse-addition nitrosation protocol is effective for a variety of substituted indoles. The required reaction conditions, particularly temperature, are dictated by the electronic nature of the substituent.
| Starting Indole | Substituent Position | Electronic Nature | Reaction Conditions (Post-Addition) | Yield (%) | Reference |
| Indole | - | Neutral | 3h at Room Temp | 99% | [1] |
| 5-Bromoindole | 5 | Electron-withdrawing | 2h at RT, then 3h at 50°C | 94% | [1] |
| 6-Bromoindole | 6 | Electron-withdrawing | 12h at Room Temp | 78% | [1] |
| 5-Nitroindole | 5 | Strongly EWD | 6h at 80°C | High | [1][11] |
| 5-Cyanoindole | 5 | Strongly EWD | 2h at RT, then 16h at 50°C | High | [1] |
| 5-NHBoc-indole | 5 | Electron-donating | 48h at 50°C | 78% | [1] |
| 7-Methylindole | 7 | Electron-donating | 12h at Room Temp | 72% | [1] |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Reverse-Addition Nitrosation
This protocol is adapted from the optimized procedure reported by Chevalier et al. and is suitable for a general 1 mmol scale synthesis.[1][4]
Reaction Mechanism Overview
Caption: Reaction mechanism for the nitrosation of indole to form this compound.
Materials:
-
Indole (or substituted indole): 1 mmol, 1 equiv.
-
Sodium nitrite (NaNO₂): 550 mg, 8 mmol, 8 equiv.
-
Hydrochloric acid (HCl), 2 N aqueous solution: ~1.35 mL, 2.7 mmol, 2.7 equiv.
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottomed flask with a magnetic stirrer
-
Syringe pump (highly recommended for slow addition) or dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a three-neck flask under an inert atmosphere (e.g., Argon), dissolve sodium nitrite (8 equiv.) in a mixture of deionized water and DMF (a typical ratio is 4 mL water to 3 mL DMF).[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 2 N aqueous HCl solution (2.7 equiv.) dropwise to the stirred sodium nitrite solution. Maintain the temperature at 0°C.
-
Stir the resulting mixture for 10-15 minutes at 0°C.
-
-
Preparation of the Substrate Solution:
-
In a separate flask, dissolve the indole (1 equiv.) in DMF (e.g., 3 mL).
-
-
Reverse Addition:
-
Reaction:
-
After the addition is complete, monitor the reaction by TLC.
-
For electron-rich or neutral indoles, continued stirring at room temperature for a few hours may be sufficient.[1]
-
For electron-deficient indoles, the mixture may require heating to 50-80°C for several hours to drive the reaction to completion.[1]
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture multiple times with ethyl acetate.[11]
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate eluent system, to afford the pure this compound.[1]
-
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Increasing the Purity of 1H-Indazole-3-Carbaldehyde
Welcome to the technical support center for the synthesis and purification of 1H-Indazole-3-Carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate and require high-purity material for their work. As a key building block for numerous kinase inhibitors and pharmacologically active compounds, the purity of this compound is paramount for reliable downstream applications and accurate biological data.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations for common side reactions, and field-proven strategies to enhance the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, which primarily proceeds via the nitrosation of an indole precursor.[3][4]
Q1: My crude product is a deep red or brown color and is difficult to purify. What is causing this and how can I prevent it?
A1: The Cause - Dimeric Byproduct Formation
This is the most frequent issue and is caused by a well-documented side reaction.[5] The primary synthetic route involves the nitrosation of indole at the C3 position to form an oxime intermediate.[6] The starting indole material is nucleophilic and can attack this reactive intermediate, leading to the formation of deep red or brown colored dimeric impurities.[5][7] This side reaction is especially problematic with electron-rich indoles but can occur under non-optimized conditions regardless of the substrate.
The Solution - Kinetic Control via "Reverse Addition"
To suppress dimer formation, you must minimize the concentration of the nucleophilic starting material (indole) at any given time. This is achieved using a "reverse addition" technique.[2][8] Instead of adding the acid to the indole/nitrite mixture, you add a solution of the indole slowly (e.g., via syringe pump) to the pre-formed nitrosating mixture (sodium nitrite and acid).[5] This maintains a low indole concentration, kinetically favoring the desired intramolecular cyclization over the intermolecular dimerization side reaction.
Q2: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?
A2: The Cause - Incomplete Reaction Due to Substrate Reactivity
This issue is often related to the electronic nature of your indole precursor. Electron-deficient indoles, such as those bearing nitro or carboxyl groups, are less reactive and require more energy to undergo the transformation.[2][5] If the reaction is run at too low a temperature or for an insufficient duration, it will stall, leaving significant amounts of starting material.
The Solution - Temperature Optimization
A staged temperature profile is highly effective.
-
Initial Addition: Perform the slow, reverse addition of the indole solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and prevent side reactions.[2][5]
-
Forced Completion: After the addition is complete, gently heat the reaction mixture. For electron-neutral indoles, warming to 50 °C may be sufficient. For electron-poor indoles, heating to 80 °C is often necessary to drive the reaction to completion.[5][9] It is critical to monitor the reaction's progress by TLC or LC-MS to determine the optimal heating time, which can range from a few hours to 48 hours.[2][8]
Q3: I've isolated a significant, more polar byproduct. What is it and how do I avoid it?
A3: The Cause - Over-oxidation to Carboxylic Acid
A common polar byproduct is the corresponding 1H-Indazole-3-Carboxylic Acid .[7] This can occur through a plausible dediazoniation process under acidic conditions, followed by oxidation of the aldehyde product or an intermediate.[4][7]
The Solution - Careful Control of Reaction Conditions
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon) can help minimize unwanted oxidative side reactions caused by atmospheric oxygen.[6][10]
-
Avoid Prolonged Heating: While heating is necessary for some substrates (see Q2), excessive duration or temperature can promote oxidation. Use TLC/LC-MS to stop the reaction as soon as the starting material is consumed.
-
Stoichiometry: Ensure precise control over the stoichiometry of your reagents as described in validated protocols.
Q4: What is the most effective general method for purifying crude this compound?
A4: The Solution - Silica Gel Column Chromatography
The universally recommended and most effective purification method is column chromatography on silica gel.[2][11]
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether (or hexanes) and a moderately polar solvent like ethyl acetate (EtOAc) is standard. A common starting point for elution is a ratio of 8:2 (Petroleum Ether:EtOAc).[10]
-
Method Development: Before running a large-scale column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product to ensure good separation.[12]
-
Loading Technique: For best results, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a solvent like dichloromethane, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[12]
Q5: Can I use recrystallization to purify my product? What solvents should I try?
A5: Yes, recrystallization can be a highly effective secondary purification step, especially for removing minor impurities after chromatography.
The choice of solvent depends on the specific substitution pattern of your indazole. A good starting point is to screen solvents of varying polarity.
-
Screening: Test the solubility of your crude product in small amounts of solvents like ethyl acetate, ethanol, acetonitrile, toluene, or mixtures such as EtOAc/Hexane or Dichloromethane/Methanol.
-
Ideal Characteristics: The ideal solvent (or solvent system) will dissolve the compound when hot but result in poor solubility when cold, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor. For the parent this compound, which is a solid, a solvent system like ethyl acetate/petroleum ether could be effective.
Q6: Why can't I just formylate 1H-Indazole directly at the C3 position using a Vilsmeier-Haack reaction?
A6: The Cause - Electronic Properties of the Indazole Ring
This is a crucial point of synthetic strategy. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that requires an electron-rich aromatic substrate.[13][14] While indoles are sufficiently electron-rich to undergo this reaction at C3, the isomeric indazole ring system is not. The presence of the second nitrogen atom in the five-membered ring deactivates it towards this type of direct formylation at the C3 position, rendering the reaction ineffective.[2][5] This necessitates the multi-step nitrosation/rearrangement pathway from the corresponding indole precursor.[7]
Quick Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Recommended Solution(s) [2][5][7][8] |
| Deep Red/Brown Crude Product | Formation of dimeric byproducts from nucleophilic attack by starting indole. | Employ the "reverse addition" technique: slowly add the indole solution to the pre-formed nitrosating agent. |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction temperature/time for an electron-deficient indole. 2. Degradation of the nitrosating agent. | 1. After initial addition at 0 °C, heat the reaction to 50-80 °C and monitor completion by TLC/LC-MS. 2. Use fresh, high-purity sodium nitrite. |
| Multiple Spots on TLC (Inseparable) | 1. Presence of both starting material and product. 2. Formation of isomeric or degradation byproducts. | 1. Increase reaction time or temperature to drive to completion. 2. Re-evaluate purification; try a different eluent system for chromatography or consider recrystallization. |
| Isolation of a Highly Polar Byproduct | Over-oxidation of the aldehyde to 1H-indazole-3-carboxylic acid. | 1. Run the reaction under an inert atmosphere (Argon). 2. Avoid excessive heating time once the starting material is consumed. |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis via Reverse Addition
This protocol is adapted from optimized procedures designed to minimize side reactions for a broad range of indole substrates.[5][10]
Caption: Optimized synthesis workflow using reverse addition.
Methodology:
-
Prepare Nitrosating Mixture: In a round-bottomed flask under an Argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 equiv.) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath.[10]
-
Slowly add 2 N aqueous HCl (7 equiv.) dropwise. Stir the resulting mixture for 10 minutes at 0 °C.[10]
-
Prepare Substrate Solution: In a separate flask, dissolve the indole starting material (1 equiv.) in DMF.
-
Reverse Addition: Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture over 2 hours, maintaining the reaction temperature at 0 °C.[5]
-
Reaction Completion: After the addition is complete, slowly raise the temperature to 50-80 °C, depending on the substrate's reactivity. Monitor the reaction's completion by TLC or LC-MS.[5]
-
Work-up: Cool the reaction to room temperature. Extract the mixture three times with ethyl acetate. Combine the organic layers and wash them with water and then brine.[10]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Automated Flash Column Chromatography
This protocol provides a robust method for achieving high purity from the crude product.[12]
Caption: Workflow for purification via flash chromatography.
Methodology:
-
TLC Method Development: Before purification, determine the optimal eluent system using TLC. Test various ratios of petroleum ether and ethyl acetate to find a system that gives the product an Rf value between 0.25 and 0.35, ensuring it is well-separated from impurities.[12]
-
Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and mix to form a slurry. Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained.[12]
-
Column Setup: Select an appropriately sized pre-packed or self-packed silica gel column for your automated flash chromatography system. Equilibrate the column with the initial mobile phase (e.g., 100% petroleum ether).
-
Execution: Load the dry sample onto the column. Run the purification using a linear gradient based on your TLC results (e.g., from 0% to 40% ethyl acetate in petroleum ether over 20 column volumes). Monitor the elution using the system's UV detector (typically at 254 nm).
-
Fraction Collection & Analysis: Collect the fractions corresponding to the UV peaks. Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Managing Regioisomer Formation in Indazole Synthesis
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for indazole synthesis. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate and control the complexities of regioisomer formation in your experiments. As Senior Application Scientists, we understand that achieving high regioselectivity is often a critical challenge in the synthesis of these valuable heterocyclic compounds.
Introduction: The Challenge of Regioisomerism in Indazole Synthesis
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of therapeutic agents. However, its synthesis is often complicated by the formation of regioisomers, primarily the N1- and N2-substituted products. This issue arises from the tautomeric nature of the indazole ring; the proton on the nitrogen can reside on either nitrogen atom, leading to the 1H- and 2H-tautomers.[1][2] The 1H-indazole is generally the more thermodynamically stable form.[1][3][4] Upon deprotonation, the resulting indazolide anion has nucleophilic character at both nitrogen atoms, leading to mixtures of N1- and N2-alkylation products when reacted with electrophiles.[1][5]
The ratio of these isomers is highly sensitive to a variety of factors, including the choice of base, solvent, temperature, and the steric and electronic nature of both the indazole substituents and the alkylating agent.[1][5][6] This guide will provide a structured approach to understanding and controlling these factors to achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your indazole synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Poor N1:N2 Regioselectivity in Alkylation Reactions
Symptoms: You are obtaining a mixture of N1 and N2 alkylated indazoles with no clear preference for your desired isomer.
Root Causes & Solutions:
The lack of selectivity in N-alkylation is often a result of reaction conditions that do not sufficiently differentiate the reactivity of the two nitrogen atoms of the indazolide anion. Here are the key factors to consider and optimize:
-
Base and Solvent Combination: This is arguably the most critical factor.
-
For Preferential N1-Alkylation: The use of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a widely adopted and effective strategy.[3][5][7] This combination is thought to promote the formation of a "tight ion pair" where the sodium cation coordinates with the N2 nitrogen, sterically hindering its approach to the electrophile and thus directing alkylation to the N1 position.[2][3][5]
-
For Preferential N2-Alkylation or Mixed Isomers: The use of carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often leads to mixtures of isomers or can favor the N2 product.[5][8] Solvent-dependent regioselectivity has been observed with bases like NaHMDS, where THF favors N1 and DMSO can shift the selectivity.[1][3][9]
-
-
Substituent Effects on the Indazole Ring:
-
C3-Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position can significantly enhance N1-selectivity, especially when using NaH in THF.[5]
-
C7-Position: Bulky substituents at the C7 position can sterically block the N1 position, leading to decreased N1 selectivity.[5] Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to promote excellent N2 regioselectivity.[5][10]
-
-
Thermodynamic vs. Kinetic Control:
-
The 1H-tautomer is generally more stable than the 2H-tautomer.[3][4] Some reaction conditions may favor the formation of the kinetic product (often N2-alkylation), which can then potentially isomerize to the more thermodynamically stable N1-isomer over time or at elevated temperatures.[3][6][11] Consider adjusting reaction times and temperatures to see if the isomer ratio changes, which would indicate a kinetically controlled process that could be driven towards the thermodynamic product.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for troubleshooting poor N1:N2 regioselectivity.
Problem 2: Unexpected Formation of 2H-Indazoles as the Major Product
Symptoms: Your synthesis, intended to produce a 1H-indazole, is yielding the 2H-isomer as the primary or exclusive product.
Root Causes & Solutions:
While many general alkylation methods can lead to mixtures, certain named reactions and conditions are specifically designed to favor the formation of 2H-indazoles.
-
Davis-Beirut Reaction: This reaction is a powerful method for the synthesis of 2H-indazoles.[12][13] It typically involves the base-catalyzed cyclization of an o-nitrobenzylamine or the reaction of an o-nitrosobenzaldehyde with a primary amine.[13][14][15] If your starting materials fit this profile, you are likely performing a Davis-Beirut reaction, which is known to favor the 2H-regioisomer.[12][14][16]
-
Metal-Free Catalysis with TfOH: A novel and highly selective method for N2-alkylation involves the reaction of indazoles with diazo compounds in the presence of triflic acid (TfOH).[17] This metal-free system provides excellent yields and high regioselectivity for the N2-product.[17]
-
Ga/Al-Mediated Direct Alkylation: Gallium or aluminum-mediated direct alkylation of indazoles with α-bromocarbonyl compounds has been shown to be a regioselective method for preparing 2H-indazoles.[18]
-
Mitsunobu Conditions: The N-alkylation of indazole under Mitsunobu conditions has been reported to show a strong preference for the formation of the N2-regioisomer.[3]
If you are unexpectedly obtaining the 2H-indazole, review your reaction protocol to see if it aligns with the conditions described for these N2-selective methods.
Problem 3: Difficulty Separating N1 and N2 Regioisomers
Symptoms: You have a mixture of N1 and N2 isomers that are co-eluting or showing very poor separation during column chromatography.
Root Causes & Solutions:
N1 and N2-substituted indazoles often have very similar polarities, making their separation by traditional chromatographic methods challenging.[5][6]
-
Optimize Chromatography:
-
High-Performance Column Chromatography: Employ high-performance flash chromatography with high-quality silica gel.
-
Shallow Gradient: Use a very shallow solvent gradient to maximize the difference in retention times.
-
Solvent System Screening: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that provides better resolution.
-
-
Recrystallization: If the isomers are crystalline, fractional recrystallization can be an effective purification method. A patent describes a method for separating substituted indazole isomers using a mixed solvent system for recrystallization, achieving purities greater than 99%.[19]
-
Derivatization: In particularly difficult cases, consider a derivatization strategy. React the mixture with a reagent that will selectively react with one isomer or will result in derivatives with significantly different physical properties, facilitating separation.[5][6] The protecting group can then be removed in a subsequent step.[5]
-
Reaction Optimization as a Primary Strategy: The most effective approach is to avoid the separation problem altogether by optimizing the reaction to produce a single isomer in high selectivity.[5] Refer to the strategies in "Problem 1" to maximize the formation of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers formed during indazole synthesis?
In many synthetic routes, particularly those involving N-substitution of a pre-formed indazole ring, the main challenge is controlling the formation of N1-substituted and N2-substituted indazoles.[12] The specific reaction pathway and the nature of the substituents significantly influence the ratio of these isomers.[12]
Q2: How can I selectively synthesize the N1-substituted indazole?
Achieving high selectivity for N1-substituted indazoles often involves specific synthetic strategies:
-
Directed C-H Activation: Utilizing a directing group on a starting material can guide cyclization to favor the N1-isomer.[12]
-
Metal-Catalyzed Reactions: The choice of catalyst and ligands in metal-catalyzed reactions can profoundly impact regioselectivity. For example, certain copper-catalyzed reactions have demonstrated high selectivity for N1-arylation.[12]
-
Alkylation Conditions: As detailed in the troubleshooting guide, using NaH in THF is a robust method for achieving high N1-selectivity in alkylation reactions.[3][7]
Q3: What methods are effective for synthesizing N2-substituted indazoles?
The synthesis of N2-substituted indazoles can be favored through several approaches:
-
Davis-Beirut Reaction: This reaction is a well-established method for producing 2H-indazoles.[12][13][14]
-
Rhodium-Catalyzed Intramolecular C-H Amination: This method has been shown to be a regioselective route for the synthesis of N2-substituted indazoles.[12]
-
Cadogan-Sundberg Reaction: This reaction also provides a pathway to 2-aryl-2H-indazoles.[12]
-
TfOH-Catalyzed Alkylation: The use of TfOH with diazo compounds offers excellent N2-selectivity.[17]
Q4: How can I analytically differentiate between N1 and N2 indazole isomers?
Unambiguous characterization is crucial. A combination of spectroscopic techniques is the most reliable approach:
-
NMR Spectroscopy: This is the most powerful tool. Heteronuclear Multiple Bond Correlation (HMBC) NMR is particularly useful.[3][8][20]
-
¹H NMR Chemical Shifts: The chemical shift of the H-3 proton can be indicative. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.[21]
-
Other Techniques: Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) can also provide supporting data for distinguishing between the isomers.[21]
Data Summary: Key Spectroscopic Differentiators for Indazole Isomers
| Spectroscopic Method | N1-Substituted Indazole (1H-Isomer) | N2-Substituted Indazole (2H-Isomer) | Key Difference |
| ¹H NMR | H-3 proton chemical shift is typically lower. | H-3 proton is more deshielded and appears at a higher chemical shift.[21] | Position of the H-3 proton signal. |
| ¹H-¹³C HMBC NMR | Correlation between N1-substituent protons and C7a.[3] | Correlation between N2-substituent protons and C3.[3] | Diagnostic long-range correlations. |
| UV-Vis Spectroscopy | Typically exhibits different absorption maxima compared to the 2H-isomer. | Absorption maxima are shifted relative to the 1H-isomer. | Wavelength of maximum absorbance. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective N1-Alkylation of Indazole
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[3][7]
Materials:
-
Substituted 1H-Indazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1-1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required.[2][7]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Mechanism for N1-Selectivity with NaH/THF
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1H-Indazole-3-Carbaldehyde
Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazole-3-Carbaldehyde. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the reaction mechanisms, troubleshooting strategies, and optimization parameters that underpin a successful synthesis. This guide is structured in a practical question-and-answer format to directly address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and reliable method for synthesizing this compound and its derivatives?
The most prevalent and optimized method for synthesizing 1H-Indazole-3-Carbaldehydes is the nitrosation of the corresponding indole precursors in a mildly acidic aqueous environment.[1][2] This reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate. This intermediate then undergoes a ring-opening, triggered by the addition of water, followed by a subsequent ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[3][4]
A common query is whether direct formylation of the indazole ring, for instance via the Vilsmeier-Haack reaction, is a viable alternative. Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1][2][3][4] This lack of reactivity necessitates the use of alternative strategies like the nitrosation of indoles to introduce the crucial aldehyde functionality.[2][5]
The general mechanism for the synthesis via indole nitrosation is illustrated below.
Caption: Reaction pathway for this compound synthesis.
Q2: My reaction yield is significantly low, and I'm observing a deep red or brown precipitate that is difficult to purify. What is the cause and how can I mitigate this?
This is the most frequently encountered problem, particularly when using electron-rich indoles.[4][6] The formation of intensely colored impurities and the associated low yield are due to a well-documented side reaction: the formation of dimeric byproducts.[1][5][6]
Causality: This side reaction occurs when a molecule of the nucleophilic starting indole attacks the reactive oxime intermediate (Intermediate 2 in the pathway diagram) before it can proceed through the desired ring-opening pathway.[4][6] This leads to the formation of deep red-colored dimers, which are often insoluble and significantly reduce the yield of the target aldehyde.[1][4][6]
The Solution: Reverse Addition Protocol
The key to suppressing dimer formation is to maintain a very low concentration of the nucleophilic indole starting material throughout the reaction. This is expertly achieved by employing a "reverse addition" technique. Instead of adding the acid to a mixture of the indole and sodium nitrite, a solution of the indole is added slowly and controllably to the pre-formed nitrosating mixture.[1][3][4][5] This ensures that the indole is immediately consumed in the desired reaction pathway, minimizing its availability to participate in dimerization.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I am working with an electron-rich indole substrate. Are there specific optimizations required beyond the reverse addition protocol?
Yes, electron-rich indoles are notoriously more challenging as they are more nucleophilic, which increases the propensity for dimerization even under reverse addition conditions.[4] For these substrates, further optimization is critical.
Key Optimization Parameters:
-
Temperature Control: Reducing the reaction temperature is crucial. Performing the slow addition of the indole solution at 0 °C provides a significant improvement in yield by slowing down the rate of the competing dimerization reaction.[3][6]
-
Rate of Addition: The rate at which the indole solution is added must be very slow. Using a syringe pump over a period of 30 minutes to 2 hours is highly recommended to maintain an extremely low, steady-state concentration of the indole.[3]
-
Stoichiometry and Acidity: While the nitrosation can be performed under strongly acidic conditions, optimized procedures often use a slight excess of sodium nitrite relative to the acid. This creates a buffered, mildly acidic environment (pH ~3.5-5) that is highly effective.[6]
The following table summarizes recommended conditions based on the electronic nature of the indole substrate.
| Indole Type | Key Challenge | Temperature | Addition Time | Expected Outcome |
| Electron-Deficient | Lower reactivity | 0 °C to RT, may require heating post-addition (e.g., 50-80 °C)[3] | 30-60 min | Good to excellent yields |
| Electron-Rich | High propensity for dimerization | Strictly 0 °C during addition[3][6] | 1-2 hours | Significantly improved yields (e.g., from <10% to >70%) |
| Acid-Sensitive Groups | Degradation of functional groups | 0 °C, mildly acidic conditions (pH 3.5-5)[6] | 1-2 hours | Good yields with preservation of sensitive groups (e.g., Boc)[6] |
Q4: Besides dimerization, what other significant byproducts might I encounter?
A common byproduct, particularly if the reaction is allowed to proceed for too long or at elevated temperatures, is the corresponding 1H-indazole-3-carboxylic acid .[1] This byproduct is more polar than the desired aldehyde and can complicate purification.
Plausible Mechanism: The formation of the carboxylic acid is thought to occur through a dediazoniation process under acidic conditions, followed by oxidation.[1][7] To minimize the formation of this byproduct, it is advisable to monitor the reaction closely by TLC or LC-MS and to perform the aqueous work-up promptly upon completion.[1]
Q5: Is this synthesis a catalytic process? Are there opportunities to use catalysts for optimization?
The core nitrosation reaction to form the aldehyde is a stoichiometric transformation, not a catalytic one. However, the field of catalysis is highly relevant for the subsequent functionalization of the indazole scaffold, which is a primary interest for the target audience of drug developers.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are exceptionally powerful for introducing aryl or other substituents at the C3 position (after converting it to a halide) or other positions on the indazole ring.[8][9][10] These methods are critical for building the molecular complexity required for modern kinase inhibitors and other therapeutic agents.[8] For instance, 3-iodo-1H-indazole can be coupled with a wide range of organoboronic acids using a palladium catalyst to generate diverse libraries of 3-substituted indazoles.[9]
While not a direct optimization for the aldehyde synthesis itself, understanding these downstream catalytic applications is essential for any researcher using this compound as a key intermediate.
Detailed Experimental Protocol
Optimized General Protocol for the Synthesis of this compound Derivatives via Reverse Addition Nitrosation[3][6][11]
This protocol is a generalized procedure adapted from optimized literature methods and should be adjusted based on the specific indole substrate.
Materials:
-
Indole Substrate (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (8.0 equiv)
-
Hydrochloric Acid (HCl, 2N aq. solution) (2.7 - 7.0 equiv)
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 equiv) in deionized water.
-
To this solution, add DMF. A typical solvent ratio is 4:3 water:DMF.[6]
-
Slowly add the 2N HCl solution dropwise while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10-15 minutes.
-
-
Reverse Addition of the Indole:
-
In a separate flask, dissolve the indole substrate (1.0 equiv) in a minimal amount of DMF.
-
Using a syringe pump, add the indole solution dropwise to the vigorously stirred, pre-formed nitrosating mixture at 0 °C over a period of 1-2 hours.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. For less reactive, electron-deficient indoles, gentle heating (e.g., 50-80 °C) for several hours may be required.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure this compound.
-
Caption: Experimental workflow for optimized synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting unexpected NMR shifts in 1H-Indazole-3-Carbaldehyde
Navigating Unexpected ¹H NMR Shifts: A Troubleshooting Guide
Welcome to the technical support center for 1H-Indazole-3-Carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this important heterocyclic building block. As a Senior Application Scientist, I have structured this guide to move beyond simple procedural lists, focusing instead on the causal relationships between experimental conditions and spectral outcomes. Our goal is to empower you to diagnose, troubleshoot, and resolve unexpected NMR shifts with confidence.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific spectral anomalies you might encounter with this compound in a direct question-and-answer format.
Q1: My aldehyde proton signal (~10.20 ppm) is significantly shifted or broadened. What is the likely cause?
An unexpected shift in the aldehyde proton is often perplexing but can typically be traced back to intermolecular interactions or subtle impurities.
-
Causality—Intermolecular Interactions: The aldehyde proton is sensitive to its electronic environment. Hydrogen bonding, even if weak, between the aldehyde oxygen and solvent molecules or other solute molecules can cause deshielding, leading to a downfield shift.[1] Conversely, specific solvent effects, like those from aromatic solvents (e.g., benzene-d₆), can cause an upfield shift due to anisotropic effects.[2]
-
Troubleshooting Steps:
-
Concentration-Dependent Study: High sample concentrations can promote intermolecular interactions, leading to peak broadening and shifts.[2][3] Running spectra at different concentrations can help identify if this is the issue. If the shift changes with dilution, intermolecular interactions are likely the cause.
-
Solvent Change: Acquire the spectrum in a different deuterated solvent.[2] Switching from a non-polar solvent like CDCl₃ to a hydrogen-bond-accepting solvent like DMSO-d₆ can significantly alter the chemical environment and resolve overlapping signals.
-
Check for Impurities: The presence of acidic or basic impurities can alter the electronic character of the molecule and affect the aldehyde proton's chemical shift. Re-purification of the sample may be necessary. The synthesis of indazole-3-carbaldehydes can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct through oxidation, which would introduce acidic protons to the sample.[4]
-
Q2: The indazole N-H proton (~14.17 ppm in DMSO-d₆) is extremely broad, shifted, or has disappeared entirely. Why?
This is one of the most common issues observed for this class of compounds. The N-H proton is highly sensitive to its environment due to its acidic nature and involvement in hydrogen bonding and chemical exchange.
-
Causality—Chemical Exchange & Hydrogen Bonding: The indazole N-H proton is exchangeable. It can undergo rapid chemical exchange with other labile protons in the sample, such as residual water or acidic impurities.[2][5] This rapid exchange is a primary cause of signal broadening. The extent of hydrogen bonding between the N-H proton and the solvent is a major determinant of its chemical shift.[6] In a strong hydrogen-bond-accepting solvent like DMSO-d₆, the proton is significantly deshielded and appears far downfield.[7]
-
Troubleshooting Steps:
-
D₂O Exchange Experiment: This is the definitive test to confirm an N-H proton. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear.[2]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insight into dynamic processes like chemical exchange.[8] Increasing the temperature often increases the rate of exchange, which can sometimes sharpen the peak or cause it to coalesce with another signal. Conversely, lowering the temperature can slow the exchange rate, leading to a sharper signal.[9]
-
Ensure Anhydrous Conditions: Deuterated solvents can absorb moisture from the air.[5] Using a freshly opened ampule of solvent or drying the solvent over molecular sieves can minimize the amount of water, which often reduces the rate of exchange and can lead to a sharper N-H signal.
-
Q3: The chemical shifts of my aromatic protons (H4, H5, H6, H7) do not align with reference data. What factors are at play?
While the aromatic protons are generally less prone to drastic shifts than the aldehyde or N-H protons, deviations can still occur and provide valuable information.
-
Causality—Solvent and Electronic Effects: The choice of solvent can induce shifts in the aromatic region. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant upfield or downfield shifts due to anisotropic effects, where the solvent molecules create their own local magnetic fields.[2][3] Additionally, factors that alter the overall electron density of the indazole ring system, such as pH or interaction with metal ions, can influence the chemical shifts of the ring protons.[10]
-
Troubleshooting Steps:
-
Verify Solvent and Reference: Double-check that you are comparing your spectrum to literature data obtained in the same solvent. Always reference your spectrum correctly, typically to the residual solvent peak or an internal standard like TMS.[5][11]
-
pH Adjustment: If your sample was prepared in a non-neutral solution or contains acidic/basic impurities, the protonation state of the indazole ring could be affected, leading to shift changes.[12] While less common for this specific molecule unless under specific conditions, it is a possibility in complex samples.
-
2D NMR Spectroscopy: If signals are overlapping or assignments are ambiguous, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning the proton and carbon signals, even in congested spectral regions.[5]
-
Q4: I am observing extra, unexpected peaks in my spectrum. How do I identify them?
Unexpected peaks are a common nuisance in NMR and usually stem from impurities.
-
Causality—Contaminants: The most common sources of extra peaks are residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone), water, or byproducts from the synthesis.[4][5]
-
Troubleshooting Steps:
-
Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart. These charts list the characteristic ¹H and ¹³C chemical shifts for common laboratory solvents in various deuterated solvents.[11][13]
-
Check for Water: A broad singlet around 3.33 ppm in DMSO-d₆ or 1.56 ppm in CDCl₃ is often indicative of water.[5][14]
-
Review Synthetic Route: Consider the reagents, intermediates, and potential byproducts of your synthesis. For instance, the nitrosation of indole to form this compound can sometimes produce dimer byproducts or unreacted starting material.[4][15] Comparing the spectrum to that of the starting material (indole) can be helpful.
-
Systematic Troubleshooting Workflow
To aid in the diagnostic process, the following flowchart provides a logical path for troubleshooting unexpected NMR data for this compound.
Caption: A logical workflow for diagnosing unexpected NMR shifts.
Key Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of solid this compound for ¹H NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[16]
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
Acquisition: Shim the instrument to ensure magnetic field homogeneity before acquiring the spectrum.[17]
Protocol 2: D₂O Exchange for Identifying Labile Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[2]
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance of a peak (e.g., the N-H proton) confirms it is an exchangeable proton.
Protocol 3: Variable Temperature (VT) NMR for Studying Dynamic Processes
-
Initial Setup: Prepare the sample as usual and acquire a spectrum at room temperature.
-
Select Temperatures: Choose a range of temperatures to study (e.g., from 25°C up to 80°C or down to 0°C, depending on the solvent's properties).[8]
-
Equilibration: At each new temperature, allow the sample to equilibrate for 5-10 minutes before shimming and acquiring the spectrum.
-
Data Analysis: Analyze the changes in chemical shift, peak shape, and multiplicity as a function of temperature to understand the underlying dynamic processes.[9]
Data Presentation: ¹H NMR Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound in DMSO-d₆ and highlights potential causes for observed deviations.
| Proton Assignment | Expected δ (ppm) in DMSO-d₆[7] | Multiplicity[7] | Common Causes for Unexpected Shifts or Broadening |
| N-H | ~14.17 | Broad Singlet (br s) | Chemical exchange with H₂O or other labile protons; temperature effects.[2][9] |
| CHO | ~10.20 | Singlet (s) | Concentration effects; hydrogen bonding with solvent or impurities.[1][3] |
| H4 | ~8.14 | Doublet (d) | Change in solvent; pH effects if the sample is not neutral.[2][10] |
| H7 | ~7.70 | Doublet (d) | Anisotropic effects from aromatic solvents.[2] |
| H5 | ~7.49 | Doublet of Triplets (dt) | Overlap with other signals; may require 2D NMR for unambiguous assignment.[5] |
| H6 | ~7.37 | Doublet of Triplets (dt) | Overlap with other signals; may require 2D NMR for unambiguous assignment.[5] |
Frequently Asked Questions (FAQs)
Q: What is the most common cause of broad peaks in my spectrum? A: For this compound, the most common cause of a broad N-H peak is chemical exchange with water or other labile protons.[2] For other peaks, poor shimming of the magnetic field or high sample concentration can also lead to broadening.[5][17]
Q: Can tautomerism of the indazole ring affect the NMR spectrum? A: Yes. Indazole can exist in two tautomeric forms, 1H- and 2H-indazole.[18][19] For the parent this compound, the 1H-tautomer is thermodynamically more stable and is the form predominantly observed. However, in derivatives or under specific solvent or pH conditions, the presence of the minor tautomer could theoretically lead to a second set of signals.
Q: Which deuterated solvent is best for this compound? A: DMSO-d₆ is an excellent choice because it solubilizes the compound well and its hydrogen-bond-accepting nature shifts the N-H proton far downfield (~14 ppm), away from the congested aromatic region, making it easy to identify.[7]
Q: My integrations are not accurate. What should I do? A: Ensure the peaks you are integrating have a flat baseline on both sides. Also, allow for a sufficient relaxation delay (D1) in your acquisition parameters, especially for quaternary carbons in ¹³C NMR or protons with long relaxation times. A D1 of 1-2 seconds is typically sufficient for ¹H NMR.[5]
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. chem.washington.edu [chem.washington.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 18. researchgate.net [researchgate.net]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1H-Indazole-3-Carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-3-carbaldehyde is a cornerstone building block in modern medicinal chemistry. Its rigid bicyclic structure, capable of engaging in crucial hydrogen bonding interactions, has cemented its status as a privileged scaffold.[1] This aldehyde is a key intermediate for synthesizing a multitude of 3-substituted indazoles, a class of compounds prominently featured in marketed kinase inhibitors such as Axitinib and Pazopanib.[1] The aldehyde functional group offers a versatile handle for a wide array of chemical transformations, including olefination, condensation, and oxidation/reduction reactions, enabling the construction of complex molecular architectures for drug discovery programs.
Given its strategic importance, the efficient and scalable synthesis of this compound is a matter of significant practical concern for process chemists and researchers. This guide provides an in-depth, objective comparison of the most prevalent and effective synthetic methodologies, grounded in experimental data and mechanistic rationale. We will dissect each method, evaluating its strengths and weaknesses to empower you to select the optimal route for your specific research and development needs.
Method 1: Nitrosation of Indoles: The Convergent & High-Yield Route
The most robust and widely adopted method for preparing 1H-indazole-3-carbaldehydes is the acid-mediated nitrosation of the corresponding indole precursors. This transformation is remarkable for its efficiency, operational simplicity, and broad substrate scope, proceeding through a fascinating ring-opening and recyclization cascade.
Mechanistic Rationale
The reaction is typically performed by treating an indole with sodium nitrite (NaNO₂) in a slightly acidic aqueous/organic mixture. The key mechanistic sequence involves the electrophilic attack of a nitrosonium ion equivalent (e.g., from acidified nitrite) at the electron-rich C3 position of the indole. This initially forms a 3-nitrosoindole intermediate, which is unstable. A subsequent nucleophilic attack by water at the C2 position triggers the opening of the pyrrole ring. The reaction culminates in a ring-closing condensation onto the nitroso group, which, after tautomerization and dehydration, yields the final this compound product.
An optimized procedure developed in recent years utilizes a "reverse addition" protocol—slowly adding the indole solution to the pre-formed nitrosating mixture.[1][2] This technique is crucial as it maintains a low concentration of the indole starting material, which effectively minimizes the formation of dimeric and other side products, leading to significantly higher yields and cleaner reaction profiles, especially for electron-rich indoles.[1]
Workflow: Nitrosation of Indole
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
biological activity of 1H-Indazole-3-Carbaldehyde vs other indazoles
A Comparative Guide to the Biological Activity of Indazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a "privileged" structure in modern pharmacology.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in numerous FDA-approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities.[2][3][4] Within this versatile chemical family, 1H-Indazole-3-Carbaldehyde emerges not as a potent therapeutic agent in itself, but as a critical and highly versatile synthetic intermediate—a linchpin from which a multitude of potent molecules can be derived.[5][6][7]
This guide provides a comparative analysis of the biological activities observed in indazole derivatives, contextualizing the role of the 3-carbaldehyde moiety as a key starting point for chemical elaboration. We will explore the structure-activity relationships (SAR) that govern anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols.
The Indazole Scaffold: A Hub of Pharmacological Diversity
The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2][8] Its rigid structure and capacity for hydrogen bonding interactions make it an ideal framework for engaging with biological targets like protein kinases.[1][6] Consequently, indazole derivatives have been successfully developed to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, antifungal, anti-HIV, and neuroprotective activities.[2][8][9]
The strategic functionalization of the indazole ring is paramount to tuning its biological profile. The aldehyde group at the C3 position of this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of 3-substituted indazoles such as carboxamides, oxadiazoles, and other complex heterocycles.[6][10][11][12]
Comparative Analysis of Biological Activities
Anticancer Activity
The indazole scaffold is a well-established pharmacophore in oncology, with approved drugs like Pazopanib and Axitinib targeting tyrosine kinases.[2][3] The development of novel indazole-based anticancer agents is an area of intense research, focusing on the inhibition of various protein kinases (e.g., FGFR, Pim kinases, Aurora kinases), indoleamine-2,3-dioxygenase1 (IDO1), and hypoxia-inducible factor-1 (HIF-1).[4]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at N1/N2: Modification at the nitrogen positions can significantly influence kinase binding and overall potency.
-
Substitution at C3: The C3 position is crucial for interaction with the ATP-binding pocket of kinases. Derivatization of a C3-carbaldehyde into larger, more complex groups is a common strategy to enhance potency and selectivity.[6] For instance, a study of various indazole derivatives identified a compound, 2f , with potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM).[13] This compound's efficacy was linked to the induction of apoptosis, disruption of mitochondrial membrane potential, and inhibition of cell migration and invasion.[13]
-
Substitution on the Benzene Ring: Groups on the benzene portion of the scaffold, such as a 6-nitro group, have been shown to contribute to cytotoxic effects. Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against lung carcinoma cell lines, with IC₅₀ values in the 5–15 μM range.[14]
Table 1: Comparative Anticancer Activity of Indazole Derivatives
| Compound/Derivative Class | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |
| Compound 2f (An indazole derivative) | Proliferation Assay | 4T1 (Breast Cancer) | 0.23-1.15 µM | [13] |
| 6-Nitro-benzo[g]indazoles | Proliferation Assay | NCI-H460 (Lung) | 5-15 µM | [14] |
| Axitinib | VEGFR Tyrosine Kinase | Multiple | Nanomolar range | [3] |
| Pazopanib | VEGFR, PDGFR, c-Kit | Multiple | Nanomolar range | [2][3] |
Anti-inflammatory Activity
Indazole derivatives have shown significant promise as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[15][16][17]
Mechanism of Action & SAR: The anti-inflammatory effects of many indazoles are attributed to their ability to suppress pro-inflammatory mediators. This includes the inhibition of COX-2, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16][18]
-
Unsubstituted Indazole: The parent indazole molecule itself has demonstrated significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model for acute inflammation.[15][16]
-
Substituted Indazoles: Substitutions can enhance this activity. For example, 5-aminoindazole showed the most potent COX-2 inhibitory activity among a series of tested indazoles, with an IC₅₀ of 12.32 µM.[15] This highlights that even small modifications to the benzene ring can significantly modulate biological activity. In another study, a series of N2-substituted 1,2-dihydro-3H-indazol-3-ones were synthesized, with several compounds showing significant and long-lasting anti-inflammatory effects superior to the reference drug, diclofenac.[19]
Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay / Model | Activity (IC₅₀ / Effect) | Reference |
| Indazole | COX-2 Inhibition | IC₅₀ = 23.42 µM | [15] |
| 5-Aminoindazole | COX-2 Inhibition | IC₅₀ = 12.32 µM | [15] |
| 6-Nitroindazole | COX-2 Inhibition | IC₅₀ = 16.51 µM | [15] |
| Indazole Derivatives | Carrageenan-induced paw edema | Significant, dose-dependent inhibition | [15][16] |
Antimicrobial Activity
The indazole scaffold is a versatile framework for the development of novel antibacterial and antifungal agents.[20][21] The emergence of drug-resistant microbial strains necessitates the exploration of new chemical entities, and indazoles have shown activity against a range of pathogens.[22]
SAR Insights: Research has shown that N-methyl-3-aryl indazoles, which can be synthesized from this compound precursors, are effective against various bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and the fungal strain Candida albicans.[20][22]
-
Specific substitutions on the C3-aryl ring were found to be critical for activity. For example, compounds with certain halogen or methoxy substitutions demonstrated excellent inhibitory zones against the tested microbes.
-
Other modifications, such as the creation of 2-azetidinone derivatives of 6-nitro-1H-indazole, have also yielded compounds with promising antibacterial, antifungal, and antitubercular activities.[14]
Table 3: Antimicrobial Activity of Selected N-methyl-3-aryl Indazoles
| Compound | Microbial Strain | Activity (Zone of Inhibition in cm) | Reference |
| Compound 5i | Xanthomonas campestris | 2.3 | |
| Compound 5f | Xanthomonas campestris | 2.2 | |
| Compound 5a | Xanthomonas campestris | 2.1 | |
| Streptomycin (Standard) | Xanthomonas campestris | 2.8 |
Neuroprotective Activity
Indazoles are increasingly being investigated for their potential in treating neurological disorders such as Parkinson's and Alzheimer's disease.[23][24][25] Their mechanisms of action often involve the inhibition of key enzymes like monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2).[24][25]
SAR Insights:
-
Kinase Inhibition: The indazole core's ability to act as a kinase inhibitor is relevant here, particularly for GSK-3β, a primary kinase responsible for the pathological hyperphosphorylation of tau protein in several neurodegenerative diseases.[26]
-
Sodium Channel Modulation: Certain indazole derivatives, such as oxadiazolylindazoles derived from C3-functionalized precursors, act as potent voltage-dependent sodium channel modulators.[27] These compounds have demonstrated significant neuroprotective activity in hippocampal slice models, suggesting a role in preventing excitotoxic neuronal damage.[27]
Visualizing the Central Role of this compound
The following diagram illustrates the pivotal position of this compound as a precursor for generating diverse, biologically active indazole derivatives.
Caption: Synthetic pathways from this compound.
Experimental Protocol: In Vitro Anti-inflammatory COX-2 Inhibition Assay
This protocol provides a standardized method for evaluating the COX-2 inhibitory potential of newly synthesized indazole derivatives, using this compound as a potential synthetic precursor.
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the COX-2 enzyme. The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Rationale: This buffer system maintains the optimal pH for COX-2 activity and includes co-factors necessary for the enzymatic reaction.
-
Enzyme Solution: Reconstitute human recombinant COX-2 enzyme in the assay buffer to a final concentration of 10 units/mL. Keep on ice.
-
Arachidonic Acid (Substrate): Prepare a 10 mM stock solution in ethanol and dilute to 100 µM in the assay buffer just before use.
-
Test Compounds & Controls: Dissolve indazole derivatives in DMSO to create 10 mM stock solutions. Serially dilute in the assay buffer to achieve final assay concentrations (e.g., 0.1 µM to 100 µM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).
-
-
Assay Procedure:
-
To a 96-well microplate, add 20 µL of the test compound dilution, positive control, or vehicle control.
-
Add 150 µL of the assay buffer to all wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the 100 µM arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
PGE2 Quantification (ELISA):
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions precisely.
-
Briefly, transfer an aliquot of the stopped reaction mixture from each well to the ELISA plate pre-coated with a capture antibody.
-
Add the PGE2-peroxidase conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Validation of 1H-Indazole-3-Carbaldehyde as a Strategic Synthetic Intermediate
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a synthesis campaign and, ultimately, the pharmacological profile of a lead candidate. The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors, including Niraparib, Axitinib, and Pazopanib.[1][2][3][4] This guide provides an in-depth validation of 1H-Indazole-3-Carbaldehyde, a cornerstone intermediate for accessing this vital chemical space.
We will objectively compare its synthesis and reactivity against a closely related and widely used analogue, Indole-3-Carbaldehyde. This analysis moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, demonstrating why the indazole route, while distinct, offers strategic advantages in drug design that justify its application. The aldehyde functionality at the C3-position is a uniquely versatile handle, enabling a vast array of subsequent transformations such as Knoevenagel condensations, Wittig reactions, and the construction of fused heterocyclic systems.[1][5][6]
Part 1: The Gateway to the Scaffold — A Comparative Synthesis Analysis
The entry point to any synthetic endeavor is the efficient and reliable preparation of the core intermediate. Here, we dissect the primary methods for synthesizing this compound and its indole counterpart, highlighting a crucial divergence in synthetic strategy that underscores the unique chemistry of the indazole nucleus.
Method 1: Synthesis of this compound via Indole Nitrosation
A direct Vilsmeier-Haack formylation, the workhorse reaction for many electron-rich heterocycles, is notably ineffective at the C3 position of the indazole ring.[1][4][6] This inherent lack of reactivity necessitates a more nuanced approach. The most effective strategy is a "scaffold hopping" transformation that converts a readily available indole into the desired indazole-3-carbaldehyde.
Mechanistic Rationale: The reaction proceeds through a multi-step pathway initiated by the nitrosation of the indole's C3 position to form a key oxime intermediate.[1][7] This is followed by the addition of water, which triggers a strategic ring-opening of the pyrrole moiety. The reaction culminates in a ring-closure step to form the thermodynamically stable 1H-indazole ring system.[1][7] A critical consideration is the potential for side reactions, particularly the formation of red-colored dimeric impurities when using electron-rich indoles.[1] Optimized protocols, such as the slow, reverse addition of the indole to a pre-formed nitrosating mixture under mildly acidic conditions, have been developed to significantly minimize these side products and improve yields.[1][7][8]
Method 2 (Alternative): Synthesis of Indole-3-Carbaldehyde via Vilsmeier-Haack Formylation
In stark contrast to the indazole system, the synthesis of Indole-3-Carbaldehyde is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[9] This powerful and reliable method utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to directly formylate the electron-rich indole nucleus at the C3 position. The reaction is typically high-yielding, clean, and scalable, making it the gold standard for this particular transformation.[9][10]
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of the target intermediates.
Synthesis Performance Data
| Parameter | Method 1: Nitrosation | Method 2: Vilsmeier-Haack |
| Target Compound | This compound | Indole-3-Carbaldehyde |
| Starting Material | Substituted Indole | Indole |
| Key Reagents | Sodium Nitrite, HCl | Phosphorus Oxychloride, DMF |
| Typical Yield | 75-96% (Optimized)[1] | >95%[9][10] |
| Key Advantage | Enables "scaffold hop" to the valuable indazole core. | Extremely high efficiency and reliability. |
| Key Disadvantage | Requires careful control to avoid dimer side products. | Ineffective for the synthesis of indazole-3-carbaldehyde.[1][6] |
Part 2: Validation in a Core Transformation — Amide Coupling for Bioactive Molecules
With the intermediates in hand, we now validate their utility in a subsequent transformation that is central to drug discovery: amide bond formation. The indazole scaffold's value is realized in its final application, often as a carboxamide, which serves as a potent pharmacophore in kinase inhibitors.[2]
The Strategic Choice: A researcher's decision to use an indazole over an indole is driven by function, not convenience. The indazole nucleus, with its adjacent nitrogen atoms, presents a unique hydrogen bond donor-acceptor profile within the hydrophobic pockets of protein targets like kinases.[1][11] This bioisosteric relationship to indole allows for fine-tuning of binding interactions that can be critical for achieving potency and selectivity.
The general workflow involves a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by coupling with a desired amine.
Workflow: Aldehyde to Amide
Caption: Parallel workflows from aldehyde intermediates to final amide products.
Comparative Experimental Protocols
The following protocols provide a framework for the key transformations.
Protocol 1: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde [1]
-
1. Preparation of Nitrosating Solution: To a solution of NaNO₂ (8 equiv.) in deionized water at 0 °C, slowly add 2N HCl (2.7 equiv.). Keep the resulting mixture under argon for 10 minutes before adding DMF.
-
2. Indole Addition: Prepare a solution of 6-bromo-indole (1 equiv.) in DMF. Add this solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
3. Reaction: After the addition is complete, allow the reaction to stir for 2 hours at room temperature, followed by 3 hours at 50 °C.
-
4. Workup: Cool the mixture and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with water and then brine.
-
5. Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to yield the pure product.
Protocol 2: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack) [10]
-
1. Vilsmeier Reagent Formation: In a flask containing anhydrous DMF as a solvent, slowly add phosphorus oxychloride (POCl₃) at 0-5 °C and stir for 30 minutes.
-
2. Reaction: To a separate solution of indole in anhydrous DMF, slowly add the prepared Vilsmeier reagent at 0-5 °C. After addition, stir at room temperature for 1-2 hours, then heat to reflux and react for 5-8 hours.
-
3. Workup: Cool the reaction mixture and carefully add a saturated sodium carbonate (Na₂CO₃) solution to adjust the pH to alkaline, precipitating the product.
-
4. Isolation: Filter the solid, wash with water, and dry to obtain the crude product. Recrystallization can be performed for further purification.
Protocol 3: General Oxidation of Aldehyde to Carboxylic Acid
-
1. Dissolution: Dissolve the aldehyde (this compound or Indole-3-Carbaldehyde) (1 equiv.) in a suitable solvent mixture such as aqueous acetone or THF/water.
-
2. Oxidation: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Oxone®, in portions while monitoring the temperature.
-
3. Quenching: Once the reaction is complete (monitored by TLC), quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
4. Workup: Acidify the mixture with HCl to precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 4: General Amide Coupling (Acyl Chloride Method) [12][13]
-
1. Acyl Chloride Formation: Suspend the corresponding carboxylic acid (1 equiv.) in a solvent like dichloromethane (DCM) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise and stir until the conversion to the acyl chloride is complete. Remove excess reagent under reduced pressure.
-
2. Coupling: Dissolve the freshly prepared acyl chloride in DCM and cool in an ice bath. Add a solution of the desired amine (1 equiv.) and a base such as triethylamine (Et₃N) (1.1 equiv.) dropwise.
-
3. Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
4. Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Conclusion and Outlook
This compound is unequivocally validated as a high-value, strategic intermediate in modern medicinal chemistry. While its synthesis via indole nitrosation requires more careful optimization than the direct formylation of indole, this route provides indispensable access to the indazole scaffold—a pharmacophore that cannot be readily functionalized in this manner by other means.
The comparative analysis demonstrates that the choice between an indole and an indazole intermediate is not one of synthetic convenience but a deliberate, target-oriented decision. The unique electronic and hydrogen-bonding properties of the indazole ring offer distinct advantages in designing potent and selective kinase inhibitors and other therapeutics.[2][3] Therefore, mastering the synthesis and subsequent functionalization of this compound is an essential skill for any scientist working at the forefront of drug discovery and development.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Definitive Structural Confirmation of 1H-Indazole-3-Carbaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 1H-Indazole-3-Carbaldehyde stands as a critical heterocyclic building block for the synthesis of novel therapeutic agents and functional materials.[1] Its indazole core is a recognized bioisostere of indole, making it a valuable pharmacophore in the development of kinase inhibitors and other biologically active compounds.[2][3] Given its foundational role, the unambiguous confirmation of its three-dimensional structure is not merely an academic exercise but a prerequisite for rational drug design and predictable synthesis.
This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, contrast the definitive data from crystallography with the complementary insights from spectroscopic methods, and provide actionable protocols for researchers.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
While techniques like NMR and mass spectrometry provide essential information about connectivity and composition, they remain indirect methods for determining a molecule's three-dimensional arrangement.[4] Single-crystal X-ray diffraction is the only technique that provides a direct, high-resolution visualization of the atomic positions in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. This makes it the ultimate arbiter for absolute structural confirmation.[4][5]
Experimental Protocol: From Powder to Final Structure
Achieving a definitive crystal structure is a systematic process that begins with growing a high-quality single crystal—often the most challenging step.[6]
Step 1: Crystal Growth (The Art and Science)
The goal is to obtain a single, well-ordered crystal with dimensions ideally greater than 0.1 mm.[6] The choice of solvent and crystallization technique is paramount and is guided by the solubility profile of the compound.[7][8]
-
Method of Choice: Slow Evaporation: This is the most straightforward and widely used method for small organic molecules.[9]
-
Solvent Selection: Prepare a nearly saturated solution of this compound in a solvent where it is moderately soluble. Ethyl acetate or an ethanol/water mixture are good starting points. A solvent in which the compound is too soluble will likely yield only small crystals, while poor solubility will hinder crystal formation altogether.[7]
-
Preparation: Dissolve the compound (e.g., 5-10 mg) in a minimal amount of the chosen solvent in a clean, small vial (e.g., a 1-dram vial). Gentle heating can be used to ensure complete dissolution.[4]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This step is critical as dust particles can act as nucleation sites, leading to the growth of many small, unusable crystals instead of a few large ones.[7]
-
Incubation: Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free location (e.g., a dedicated quiet shelf or a crystallization chamber) and allow the solvent to evaporate slowly over several days to weeks.[7][8] Patience is a key requirement for growing high-quality crystals.[7]
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage and reduce thermal motion of the atoms.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to the diffraction of X-rays by a specific set of planes in the crystal lattice.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms within the unit cell.
-
Model Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor; a lower R-factor indicates a better fit.
Comparative Analysis: A Multi-Technique Approach
While SC-XRD provides the definitive structure, a comprehensive characterization relies on the synthesis of data from multiple analytical techniques.[10][11] Each method offers a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations for this compound |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D atomic coordinates, bond lengths, bond angles, crystal packing, stereochemistry. | Unambiguous and definitive structural determination.[4] | Requires a high-quality single crystal (can be a bottleneck); provides solid-state structure which may differ from solution-state.[5][6] |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of protons and carbons, connectivity through coupling, number of unique atoms. | Excellent for determining the carbon-hydrogen framework in solution; essential for routine characterization.[3] | Provides indirect structural information (connectivity, not 3D coordinates); can be ambiguous for complex isomers without advanced 2D experiments.[5] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns. | Confirms molecular formula with high accuracy; requires minimal sample.[2] | Provides no information on atom connectivity or 3D structure; isomers often cannot be distinguished.[12] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Quick and simple method to confirm the presence of key functional groups.[2] | Provides limited information on the overall molecular skeleton; does not distinguish between isomers with the same functional groups. |
For this compound, ¹H NMR data would show characteristic signals for the aldehyde proton (~10.2 ppm), the N-H proton (~14.1 ppm), and the four aromatic protons on the fused ring system.[2] IR spectroscopy would confirm the presence of the aldehyde C=O stretch (~1671 cm⁻¹) and the N-H stretch (~3254 cm⁻¹).[2] High-resolution mass spectrometry would confirm the elemental formula, C₈H₆N₂O.[2][13] While this spectroscopic data is self-consistent and strongly supports the proposed structure, it cannot, on its own, definitively prove it over other potential isomers without the absolute spatial map provided by X-ray crystallography.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of structural elucidation and the comparison of information derived from different techniques.
Caption: Workflow for the complete structural elucidation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. jchps.com [jchps.com]
- 12. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1H-Indazole-3-Carbaldehyde
Introduction: The Role of 1H-Indazole-3-Carbaldehyde and the Imperative of Rigorous Data Validation
This compound is a pivotal building block in contemporary medicinal chemistry. Its structural motif is a cornerstone in the synthesis of a multitude of pharmacologically active agents, particularly kinase inhibitors used in oncology.[1][2] Given its role as a key starting material, the unequivocal confirmation of its identity, purity, and quality is not merely a procedural step but a foundational requirement for the integrity of any drug development program. The reproducibility of synthetic routes and the reliability of biological data hinge on the quality of such precursors.
This guide provides a comprehensive framework for the cross-validation of analytical data for this compound. Cross-validation is the documented process of verifying that an analytical method produces consistent, reliable, and accurate results across different laboratories, analysts, or instruments.[3] This is especially critical during technology transfer between research and development, quality control, or contract manufacturing organizations.[4][5] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a harmonized framework for validating analytical procedures.[6][7] We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Part 1: Primary Analytical Characterization: Establishing the Reference Standard
Before any cross-validation can occur, a comprehensive analytical profile of a reference batch of this compound must be established. This data serves as the benchmark against which all subsequent analyses will be compared. The following data is derived from established synthetic procedures and characterization.[2]
Key Structural Features and Spectroscopic Correlation
The diagram below illustrates the key structural features of this compound that are confirmed using various analytical techniques.
Caption: Key structural features of this compound.
Reference Analytical Data Summary
The following table summarizes the expected analytical data for a high-purity reference standard of this compound.
| Analytical Technique | Parameter | Expected Result | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | Chemical Shift (δ) | ~14.17 (brs, 1H, NH), ~10.20 (s, 1H, CHO), ~8.14 (d, 1H), ~7.70 (d, 1H), ~7.49 (t, 1H), ~7.37 (t, 1H) | [2] |
| ¹³C NMR (75 MHz, DMSO-d₆) | Chemical Shift (δ) | ~187.4 (CHO), ~143.4, ~141.1, ~127.3, ~123.8, ~120.7, ~120.2, ~111.2 | [2] |
| IR Spectroscopy (ATR) | Wavenumber (ν) | ~3254 cm⁻¹ (N-H stretch), ~1671 cm⁻¹ (C=O aldehyde stretch), 1458, 739 cm⁻¹ (Aromatic C-H bends) | [2] |
| HRMS (ESI-) | [M-H]⁻ | Calculated: 145.0390, Found: 145.0402 | [2] |
| HPLC (Purity) | Purity Assay | ≥ 99.0% | Method Dependent |
| Melting Point | Range | ~141 °C | [2] |
Part 2: The Cross-Validation Workflow: Ensuring Inter-Laboratory Consistency
The core of this guide is the cross-validation workflow. This process qualifies a receiving laboratory to perform an analytical method developed by a transferring laboratory.[4] The most common and robust approach is Comparative Testing , where both laboratories analyze the same homogeneous batch of material and compare the results against pre-defined acceptance criteria.[4][8]
Overall Cross-Validation Workflow
The following diagram outlines the logical flow of the cross-validation process, from protocol definition to final approval.
Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.
Protocol 1: HPLC Purity and Assay Method Cross-Validation
The HPLC method is critical for quantifying purity and is often the most complex method to transfer. The goal is to demonstrate that the receiving laboratory can achieve comparable results for specificity, linearity, accuracy, and precision.[9][10]
-
Instrument: HPLC system with UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: C18 columns provide excellent retention and separation for moderately polar aromatic compounds like indazoles.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides good protonation for consistent peak shape and is mass spectrometry compatible.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures retention time stability.
-
Detection Wavelength: 254 nm. Rationale: Aromatic systems typically show strong absorbance at this wavelength, providing good sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
The following table outlines typical acceptance criteria for the comparative testing exercise.
| Validation Parameter | Methodology | Acceptance Criteria | Reference |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the main peak. Peak purity index > 0.995. | [9] |
| Linearity | Analyze 5 concentrations across 50-150% of the nominal concentration. | Coefficient of determination (r²) ≥ 0.998. | [11] |
| Accuracy (% Recovery) | Analyze triplicate samples at 3 concentrations (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% at each level. | [9][11] |
| Precision (Repeatability) | Six replicate injections of the 100% standard. | Relative Standard Deviation (RSD) ≤ 1.0%. | [9] |
| Intermediate Precision | Analysis performed by two different analysts on two different days. | Overall RSD for both sets of data ≤ 2.0%. | [11] |
| Comparative Purity | Both labs test the same batch (n=6). | Difference in mean purity results ≤ 1.0%. RSD of all 12 results (6 from each lab) ≤ 2.0%. | [4] |
| Parameter | Transferring Lab Result | Receiving Lab Result | Difference/RSD | Status |
| Linearity (r²) | 0.9995 | 0.9991 | N/A | Pass |
| Accuracy (100% level) | 100.5% | 99.8% | 0.7% | Pass |
| Precision (RSD) | 0.45% | 0.62% | N/A | Pass |
| Purity Assay (Mean, n=6) | 99.52% | 99.38% | 0.14% | Pass |
Protocol 2: Spectroscopic Identity Confirmation
For identity tests, the objective is to confirm that the material produces the same spectroscopic fingerprint in both laboratories.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 300 MHz or 400 MHz spectrometer.
-
Record key acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
-
Infrared (IR) Spectroscopy:
-
Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly on the ATR crystal and acquire the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an electrospray ionization (ESI) source in negative ion mode.
-
Acquire the full scan mass spectrum.
-
| Technique | Parameter for Comparison | Acceptance Criteria |
| ¹H NMR | Chemical Shifts (δ) and Multiplicities | All characteristic peaks must be present. Chemical shifts should agree within ±0.05 ppm. Multiplicity and coupling patterns must be identical to the reference spectrum. |
| IR Spectroscopy | Peak Positions (cm⁻¹) | All major absorption bands (>20% T) must be present and agree within ±5 cm⁻¹ of the reference spectrum. |
| HRMS | Measured Mass | The measured mass of the [M-H]⁻ ion must be within ±5 ppm of the calculated theoretical mass. |
Conclusion: Upholding Data Integrity Through a Systematic Validation Culture
The cross-validation of analytical data for a critical intermediate like this compound is a non-negotiable aspect of robust pharmaceutical science. Adherence to a systematic, comparative process grounded in the principles of ICH guidelines ensures the consistency, reliability, and integrity of analytical results across the entire lifecycle of a project. By implementing the detailed protocols and acceptance criteria outlined in this guide, research and development teams can build a foundation of trust in their data, facilitate smooth technology transfers, and ultimately, ensure the quality and safety of the final therapeutic product. This commitment to rigorous validation is a hallmark of scientific excellence and a cornerstone of regulatory compliance.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmtech.com [pharmtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. emerypharma.com [emerypharma.com]
- 11. wjarr.com [wjarr.com]
A Spectroscopic Compass: Differentiating 1H-Indazole-3-Carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, serving as a cornerstone for numerous therapeutic agents. As bioisosteres of indoles, indazoles and their derivatives, particularly 1H-indazole-3-carbaldehyde, are pivotal intermediates in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] The precise structural elucidation of these compounds is paramount, as subtle shifts in substituent positioning on the indazole ring can dramatically alter their biological activity and physicochemical properties.
This guide provides an in-depth spectroscopic comparison of this compound and its key isomers, including its 2H-tautomer and positional isomers where the carbaldehyde group is located at the C4, C5, C6, and C7 positions. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to unambiguously identify these closely related molecules.
The Structural Isomers: A Spectroscopic Overview
The constitutional isomers of 1H-indazole-carbaldehyde present a fascinating case study in how the position of a single functional group can influence the electronic environment of the entire molecule. These differences are elegantly captured by various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the protons and carbons are exquisitely sensitive to their local electronic environment, which is modulated by the position of the electron-withdrawing carbaldehyde group and the tautomeric form of the indazole ring.
Key Differentiating Features in ¹H NMR:
The ¹H NMR spectrum of This compound is characterized by a downfield singlet for the aldehydic proton, typically appearing around δ 10.20 ppm (in DMSO-d₆).[1] The protons on the benzene ring exhibit distinct coupling patterns that allow for their assignment. A notable feature is the broad singlet for the N-H proton at a significantly downfield shift, often above δ 14 ppm, indicative of its acidic nature and involvement in hydrogen bonding.[1]
In contrast, the 2H-indazole-3-carbaldehyde tautomer, for which the N-methylated analog (2-methyl-2H-indazole-3-carbaldehyde) serves as a useful model, would lack the N-H proton signal. The chemical shifts of the aromatic protons are also expected to differ due to the altered electronic distribution in the quinonoid-like structure of the 2H-tautomer.
For the positional isomers , the most telling clues come from the chemical shifts and coupling constants of the aromatic protons. The proton ortho to the aldehyde group will experience the strongest deshielding effect. For instance, in 1H-indazole-4-carbaldehyde , the H-5 proton is expected to be significantly downfield. Similarly, the proximity of the aldehyde to specific protons in the 5-, 6-, and 7-isomers will create unique spectral fingerprints.
Comparative ¹H NMR Data (DMSO-d₆, ~300 MHz):
| Compound | Aldehyde-H (δ ppm) | N-H (δ ppm) | Aromatic Protons (δ ppm) & Coupling (Hz) |
| This compound | 10.20 (s) | 14.17 (br s) | 8.14 (d, J=8.5), 7.70 (d, J=8.5), 7.49 (dt, J=7.0, 1.0), 7.37 (dt, J=7.0, 1.0)[1] |
| 1H-Indazole-5-carbaldehyde | ~10.1 | ~13.5 | H-4 and H-6 will be doublets, and H-7 a singlet or narrow doublet. |
| 1H-Indazole-6-carbaldehyde | ~10.0 | ~13.6 | H-5 and H-7 will show characteristic coupling. |
| 1H-Indazole-7-carbaldehyde | ~10.5 | ~13.8 | H-6 will be a doublet of doublets, and H-4 and H-5 will show their respective couplings. |
Note: Data for positional isomers is estimated based on general principles and available fragmented data. Precise values can vary with experimental conditions.
Dissecting the Carbon Skeleton with ¹³C NMR:
The ¹³C NMR spectra provide complementary information, with the chemical shift of the carbonyl carbon being a prominent feature, typically resonating around δ 187 ppm.[1] The positions of the carbon atoms in the benzene and pyrazole rings are also diagnostic. The carbon atom attached to the electron-withdrawing aldehyde group (ipso-carbon) will show a characteristic downfield shift.
Comparative ¹³C NMR Data (DMSO-d₆, ~75 MHz):
| Compound | Carbonyl-C (δ ppm) | Aromatic & Heterocyclic Carbons (δ ppm) |
| This compound | 187.4 | 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2[1] |
| 1H-Indazole-5-carbaldehyde | ~192 | C-5 will be significantly downfield compared to the other isomers. |
| 1H-Indazole-6-carbaldehyde | ~191 | C-6 will show a characteristic downfield shift. |
| 1H-Indazole-7-carbaldehyde | ~190 | C-7 will be the most downfield of the aromatic carbons. |
Note: Data for positional isomers is estimated based on general principles and available fragmented data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For all the indazole-carbaldehyde isomers, the most prominent and diagnostic peaks are:
-
N-H Stretch: For the 1H-isomers, a broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration.[2][3] The absence of this band would be a key indicator of a 2H-isomer.
-
C=O Stretch: A strong, sharp absorption band between 1660-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aromatic aldehyde.[3] Conjugation with the indazole ring system typically lowers this frequency compared to a simple aliphatic aldehyde.
-
C-H Stretch (Aldehyde): A pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ can often be observed, corresponding to the C-H stretch of the aldehyde group.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring.
Comparative IR Data (neat or KBr pellet, cm⁻¹):
| Compound | N-H Stretch | C=O Stretch |
| This compound | 3254, 3174 | 1671[1] |
| Substituted 1H-Indazole-3-carbaldehydes | ~3200-3300 | ~1660-1680[3] |
| 2-methyl-2H-indazole-3-carbaldehyde | Absent | ~1680-1720[4] |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the isomers. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₈H₆N₂O. The fragmentation patterns observed under electron ionization (EI) or electrospray ionization (ESI) can also aid in distinguishing between the isomers.
A common fragmentation pathway for these compounds involves the loss of the formyl group (-CHO), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the indazole cation. For this compound, this would be a loss of 29 Da from the molecular ion.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 146
-
Loss of CHO: [M-29]⁺ at m/z 117
-
Further Fragmentation: Subsequent loss of N₂ or HCN from the indazole ring fragment.
It has been reported for some indazole-containing compounds that the acylium-indazole ion (m/z 145) and the methylidene-indazolium ion (m/z 131) can be characteristic fragments.[5]
Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole-carbaldehyde isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data for all carbon signals.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
For structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Logical Workflows for Isomer Differentiation
The following diagrams illustrate a logical workflow for the spectroscopic characterization and differentiation of this compound and its isomers.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Decision Tree for Isomer Identification
Caption: Decision tree for isomer identification using ¹H NMR.
Conclusion
The accurate identification of this compound and its isomers is a critical step in the synthesis of novel therapeutic agents. This guide has demonstrated that a multi-pronged spectroscopic approach, combining ¹H and ¹³C NMR, IR, and mass spectrometry, provides a robust framework for their unambiguous differentiation. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can confidently confirm the structure of their target molecules, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. 1H-INDAZOLE-4-CARBALDEHYDE(669050-70-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 1H-Indazole-3-Carbaldehyde Analogs
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1] While the synthesis of diverse 1H-Indazole-3-Carbaldehyde analogs has become increasingly efficient, elucidating and validating their precise mechanism of action (MoA) remains the critical, rate-limiting step in their journey from bench to clinic.[1][2] A compound's efficacy is meaningless without a clear understanding of its molecular target and cellular effects.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel this compound analogs. We will move beyond simple IC50 values to build a robust, multi-faceted evidence package that confirms on-target activity, assesses selectivity, and provides a clear rationale for further development. The experimental choices described herein are grounded in a philosophy of self-validation, where each step logically informs the next, creating a coherent and defensible mechanistic narrative.
The Central Challenge: From Phenotypic Hit to Validated Target
Many discovery campaigns begin with phenotypic screens, where compounds are identified based on a desired biological outcome (e.g., cancer cell death) without prior knowledge of the molecular target.[3] The subsequent process, known as target deconvolution , is essential for understanding the MoA.[4] An indazole analog that induces apoptosis in a cancer cell line could be acting on a known kinase, a novel target, or multiple off-target proteins. Differentiating these possibilities is paramount.
This guide presents a validation funnel, starting with broad methods to identify the primary target(s) and progressively narrowing the focus to confirm target engagement in biochemical and cellular systems.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1H-Indazole-3-Carbaldehyde: A Benchmark Study
For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates is a foundational challenge where efficiency, scalability, and robustness are paramount. 1H-Indazole-3-Carbaldehyde is a quintessential example of such a scaffold, serving as a critical precursor for a multitude of bioactive compounds, most notably as a cornerstone in the synthesis of kinase inhibitors like Axitinib and Pazopanib.[1] Its aldehyde functionality is a versatile handle for diversification, enabling transformations into alkenes, secondary alcohols, amines, and various other heterocyclic systems through condensations and cyclizations.[1]
This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate. Moving beyond a simple recitation of protocols, we will dissect the mechanistic rationale behind procedural choices, benchmark performance with experimental data, and provide a clear recommendation for the most effective and versatile methodology based on current literature.
High-Level Overview of Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different starting points: the construction of the indazole ring from an indole precursor, or the direct functionalization of a pre-existing indazole core. As we will demonstrate, the former has emerged as the superior and more reliable strategy.
Caption: Core strategies for this compound synthesis.
Method 1: Nitrosation of Indoles - The Modern Gold Standard
The most robust, high-yielding, and versatile method reported to date is the transformation of indoles into 1H-indazole-3-carboxaldehydes via nitrosation in a mildly acidic environment.[1] This method represents a sophisticated "scaffold hopping" strategy that cleverly circumvents the challenges associated with direct indazole functionalization.
Mechanistic Insight & The Criticality of "Reverse Addition"
The reaction proceeds through a fascinating multi-step pathway. First, the C3 position of the indole nucleophilically attacks a nitrosating agent (formed in situ from NaNO₂ and acid), leading to a C3-nitrosoindole intermediate. This rapidly tautomerizes to an oxime, which then undergoes a water-assisted ring-opening of the pyrrole moiety. The reaction concludes with a ring-closing step to form the thermodynamically stable six-membered aromatic ring of the indazole product.[1]
A key challenge with this reaction, particularly for electron-rich indoles, is the formation of dimeric side products where a second indole molecule attacks the electrophilic oxime intermediate.[1] The critical experimental innovation to suppress this pathway is the use of a reverse addition protocol. By adding the indole solution slowly to the pre-formed nitrosating mixture, the concentration of the nucleophilic indole is kept low at all times, kinetically favoring the desired intramolecular rearrangement over the bimolecular side reaction.[1][2] This procedural choice is a perfect example of how understanding reaction kinetics directly translates to significant improvements in yield and purity.
Caption: Optimized workflow for the nitrosation of indoles.
Detailed Experimental Protocol (General Procedure)
This protocol is adapted from the optimized procedure reported by Védrine, M. et al. in RSC Advances (2018).[1][2]
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water and N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N aqueous hydrochloric acid (HCl, 2.7 equiv.) to the stirred NaNO₂ solution at 0 °C. Maintain the inert atmosphere and stir for 10 minutes.
-
Indole Addition: In a separate flask, dissolve the starting indole (1.0 equiv.) in DMF.
-
Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC). Depending on the substrate, the reaction may be stirred for several hours at room temperature or gently heated (e.g., 50 °C) to drive the conversion of intermediates to the final product.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., eluting with petroleum ether/EtOAc) to yield the pure this compound derivative.
Benchmark Data: Substrate Scope & Yields
The nitrosation method demonstrates broad applicability, accommodating both electron-donating and electron-withdrawing substituents on the indole ring.
| Starting Indole | Substituent Position | Electronic Nature | Reaction Time/Temp | Yield (%) | Reference |
| Indole | Unsubstituted | Neutral | 3h @ RT | 99% | [1] |
| 5-Bromo-indole | 5-Br | Halogen (EWG) | 3h @ 50°C | 96% | [1] |
| 6-Fluoro-indole | 6-F | Halogen (EWG) | 5h @ RT | 84% | [1] |
| 5-Methoxy-indole | 5-MeO | EDG | 4h @ RT | 91% | [1] |
| 5-Nitro-indole | 5-NO₂ | Strong EWG | 6h @ 80°C | 81% | [1] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; RT: Room Temperature.
Method 2: Direct C3-Functionalization of Indazole - A Challenging Path
Logically, one might consider the direct introduction of a formyl group onto the C3 position of an indazole ring. However, this route is fraught with challenges due to the inherent electronic properties of the indazole scaffold.
The Ineffective Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic systems, including indoles.[1] It utilizes a Vilsmeier reagent (e.g., formed from POCl₃ and DMF) to generate an electrophilic chloroiminium ion that is attacked by the aromatic ring. However, it is well-documented that direct Vilsmeier-Haack formylation at the C3 position of indazoles is ineffective .[1]
Causality: The reason for this failure lies in the reduced nucleophilicity of the indazole C3 position compared to that of an indole. The presence of the N2 atom in the pyrazole ring significantly alters the electronic distribution, making the C3 carbon less susceptible to attack by the relatively mild electrophile of the Vilsmeier reagent. This is a crucial piece of experiential knowledge that can save a researcher significant time and resources.
Alternative Strategies: Metalation and Oxidation
While direct electrophilic formylation is not viable, other strategies for C3-functionalization exist, though they are often more complex or less efficient than indole nitrosation.
-
C3-Metalation: This approach involves the deprotonation of the C3 position using a strong base (e.g., n-BuLi or LDA). This requires a protecting group on the N1 position (e.g., Boc, SEM) to prevent N-deprotonation. The resulting C3-lithiated or magnesiated indazole can then be quenched with a formylating agent like DMF. While successful, this multi-step sequence (protection → metalation → formylation → deprotection) is less atom-economical and more labor-intensive than the indole nitrosation route.[1]
-
Oxidation of 3-Methylindazole: A conceptually straightforward route is the oxidation of the readily available 3-methylindazole to the corresponding aldehyde. Reagents commonly used for benzylic oxidation, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂), could theoretically effect this transformation. However, a survey of recent literature reveals a lack of specific, high-yielding protocols for this particular conversion to the aldehyde. Potential challenges include over-oxidation to the carboxylic acid and the requirement for stoichiometric amounts of often-toxic heavy metal oxidants. While plausible, this route is not as well-established or optimized as the nitrosation method.
Summary and Recommendations
To provide a clear, at-a-glance comparison, the discussed methods are benchmarked against key performance indicators for a synthetic chemist.
| Method | Starting Material | Key Reagents | Yields | Versatility (Substrate Scope) | Key Advantage | Major Drawback |
| Indole Nitrosation | Indole | NaNO₂, HCl | Excellent (80-99%) | Very Broad | High yields, operational simplicity, one-pot procedure. | Requires careful control of addition rate for optimal results. |
| Vilsmeier-Haack | Indazole | POCl₃, DMF | Ineffective (0%) | N/A | N/A | Does not work for C3-formylation of indazole. |
| C3-Metalation | N-Protected Indazole | Strong Base, DMF | Moderate to Good | Good | Direct C3 functionalization. | Multi-step (protect/deprotect), requires strong bases. |
| Oxidation | 3-Methylindazole | SeO₂, MnO₂ | Variable / Poorly Documented | Likely Substrate Dependent | Uses an inexpensive starting material. | Lack of reliable protocols, risk of over-oxidation, toxic reagents. |
Senior Scientist's Recommendation:
For any researcher, scientist, or drug development professional seeking a reliable, scalable, and high-yielding synthesis of this compound and its derivatives, the optimized nitrosation of indoles via a reverse addition protocol is the unequivocally superior method .[1][2] It combines operational simplicity with broad substrate tolerance and consistently delivers excellent yields. This procedure represents a validated, trustworthy, and authoritative benchmark in the synthesis of this critical pharmaceutical intermediate.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Indazole-3-Carbaldehyde
As researchers and drug development professionals, our work with versatile intermediates like 1H-Indazole-3-Carbaldehyde is pivotal for innovation in medicinal chemistry and organic synthesis.[1] However, our responsibility extends beyond the synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are grounded in established safety standards and regulatory requirements, designed to build a culture of trust and conscientiousness in chemical handling.
Part 1: Hazard Characterization and Waste Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This assessment dictates the "why" behind every handling and disposal step. This compound, and its structural analogs, are not benign substances. Data aggregated from multiple safety data sheets (SDS) for this compound and closely related indole/indazole aldehydes reveal a consistent hazard profile that necessitates its classification as hazardous waste.[2][3][4][5]
The primary hazards associated with this compound are summarized below. This information is critical for completing hazardous waste labels and ensuring personnel are aware of the risks.
| Hazard Class | GHS Code | Hazard Statement | Causality and Implications for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][6] | Ingestion is a potential route of exposure. Waste containers must be securely sealed to prevent accidental contact or ingestion. Personnel handling waste must wear appropriate PPE. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5] | Direct skin contact can cause irritation. This necessitates the use of chemical-resistant gloves during handling and disposal. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.[7][8] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | The compound can cause significant damage upon eye contact. Safety glasses with side shields or goggles are mandatory. Eyewash stations must be readily accessible in waste storage areas.[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4] | Handling of the solid, powdered form can generate dust, which may irritate the respiratory system. All transfers and weighing of the solid waste should be conducted in a chemical fume hood to minimize inhalation exposure.[9] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | This classification for a similar compound underscores a critical disposal constraint: do not dispose of this chemical down the drain. [10] Its entry into waterways can cause significant, long-term environmental damage. |
Based on this profile, all waste streams containing this compound, including neat (pure) compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be treated as hazardous chemical waste.[8]
Part 2: The Regulatory Landscape: Adherence to EPA and OSHA Standards
Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory waste:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[11] Laboratories are considered hazardous waste generators and are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the volume of waste produced monthly.[12][13] This status determines specific requirements for storage limits and paperwork.
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a written Chemical Hygiene Plan (CHP).[11][14][15] This plan must include procedures for the safe handling and disposal of chemicals, ensuring worker safety.[14]
Your institution's Environmental Health and Safety (EHS) department translates these federal regulations into specific, actionable protocols for your laboratory. Always consult your site-specific CHP and EHS guidelines before proceeding. [8]
Part 3: Step-by-Step Disposal Protocol for this compound
The following protocol provides a self-validating system for the compliant disposal of this compound waste.
Step 1: Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring waste is managed correctly.[7][10]
-
Isolate from Incompatibles: this compound waste must be kept separate from strong oxidizing agents, strong bases, and strong reducing agents.[2] Mixing these can lead to vigorous, exothermic reactions.
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and related indazole derivatives. Do not mix it with other chemical waste streams unless explicitly permitted by your EHS department. For example, do not mix it with halogenated solvent waste or heavy metal waste.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., excess reagent, contaminated weigh paper) and liquid waste (e.g., reaction mother liquor, solutions in organic solvents) in separate, appropriately designated containers.
Step 2: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.[7][16]
-
Compatibility: Use a container made of a material compatible with the waste. For this compound solids or solutions in common organic solvents (e.g., ethyl acetate, DMSO), a high-density polyethylene (HDPE) or glass container is appropriate.
-
Condition: The container must be in good condition, with no cracks or signs of degradation. It must have a secure, leak-proof screw-top cap.[16] Food containers are strictly prohibited for hazardous waste storage.[16]
-
Management: Keep the waste container closed at all times except when adding waste.[8][16] This minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling
Regulatory compliance hinges on proper labeling. An unlabeled container is a serious safety violation.
-
Initial Labeling: As soon as you designate a container for waste, it must be labeled.[12]
-
Required Information: The label must include:
-
The full chemical name: "this compound" . Avoid using abbreviations or formulas. List all chemical constituents, including solvents.
-
An indication of the hazards (e.g., Irritant, Harmful). Your facility may use pictograms or a hazard rating system like NFPA or HMIS.[12]
-
The date the first drop of waste was added to the container (the "accumulation start date").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][16]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: The primary waste container should be placed inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[8][10]
-
Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[17] Once a container is full, it must be moved to the central storage area within three days.[16]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When your waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to arrange for a pickup.[16]
-
Lab Pack Disposal: EHS or a licensed hazardous waste contractor will typically collect the container.[10] Small containers of laboratory chemicals are often packed into larger drums with absorbent material, a process known as "lab-packing," for safe transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
-
Ultimate Destruction: The most appropriate disposal method for this compound is incineration at a permitted hazardous waste facility.[2][7] Incineration destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are treated by flue gas scrubbers.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Part 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:
-
Drain Disposal: Never dispose of this chemical down the sink. Its potential aquatic toxicity poses a significant environmental threat.
-
Trash Disposal: Un-rinsed containers and materials contaminated with the compound must not be placed in the regular trash.[17] Empty containers that held the chemical must be managed as hazardous waste unless triple-rinsed (with the rinsate collected as hazardous waste).[17]
-
Evaporation: Intentionally allowing solvents containing hazardous waste to evaporate in a fume hood is not a permissible disposal method.[17]
Part 5: Emergency Procedures for Spills
Spills generate waste and must be handled promptly and safely.
-
Containment: For a small spill of solid material, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[2][9] For a liquid spill, absorb with an inert material like vermiculite or sand.
-
Cleanup: Clean the affected area thoroughly. All cleanup materials (absorbent, contaminated wipes, PPE) must be placed in a sealed, labeled hazardous waste container for disposal.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of scientific integrity, ensuring that our pursuit of knowledge does not come at the cost of personal or ecological well-being.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. osha.gov [osha.gov]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. vumc.org [vumc.org]
- 18. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Mastering Safety: A Researcher's Guide to Handling 1H-Indazole-3-Carbaldehyde
For the discerning researcher engaged in the synthesis of novel therapeutics and advanced materials, 1H-Indazole-3-Carbaldehyde is a cornerstone intermediate. Its unique bicyclic structure, featuring a pyrazole ring fused to a benzene ring, offers a versatile scaffold for creating a diverse array of biologically active molecules. However, the very reactivity that makes this compound a valuable tool in medicinal chemistry and organic synthesis also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel while fostering a culture of safety and scientific excellence.
Understanding the Hazard Landscape
Before any laboratory work commences, a thorough understanding of the inherent risks associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key hazards that dictate the required level of personal protective equipment (PPE) and handling precautions.
Based on available safety data sheets (SDS) and toxicological information for this compound and structurally related compounds, the primary hazards include:
-
Skin Irritation (Category 2): Direct contact can lead to redness, itching, and inflammation.[1][2][3][4]
-
Serious Eye Irritation (Category 2A): The compound can cause significant, but reversible, eye irritation upon contact.[1][2][3][4]
-
Acute Toxicity, Oral (Category 4): Ingestion of the compound can be harmful.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
It is the professional responsibility of every researcher to internalize these risks and approach the handling of this compound with the requisite level of caution and preparedness.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic risk assessment that considers the nature of the chemical, the scale of the operation, and the potential for exposure. For this compound, a multi-layered approach to PPE is essential.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions should be conducted within a certified and properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure to fine particulates and potential vapors.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound, with detailed explanations of the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | Provides a robust barrier against skin contact and incidental splashes. The selection of nitrile or neoprene is based on their broad chemical resistance to organic compounds. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | ANSI Z87.1-rated Safety Goggles with side shields or a Full-face Shield | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during large-scale reactions or transfers. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A buttoned lab coat provides a critical barrier to protect the skin and personal clothing from spills and contamination. FR properties offer additional protection in the event of a fire. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects the feet from spills and falling objects. The material should be non-porous to prevent absorption of chemicals. |
| Respiratory Protection | NIOSH-approved N95 Particulate Respirator (if engineering controls are insufficient) | While a fume hood is the primary control, a respirator may be necessary for tasks with a higher potential for aerosolization, such as weighing large quantities of the solid or during spill cleanup. |
Procedural Excellence: Donning and Doffing PPE
The sequence in which PPE is put on (donned) and taken off (doffed) is as crucial as the equipment itself in preventing contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any defects before wearing.
-
Eye/Face Protection: Put on safety goggles or a face shield.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Eye/Face Protection: Remove goggles or face shield.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Avoid creating dust.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6][7]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and chemical residues, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.
-
Container Management: Keep waste containers closed except when adding waste. Ensure containers are compatible with the waste being collected.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
-
Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these comprehensive safety protocols, researchers can confidently and safely unlock the synthetic potential of this compound, driving innovation in drug discovery and materials science while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
